Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-hydroxy-4-oxopyridin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-19-14(18)10-3-5-11(6-4-10)15-8-7-12(16)13(17)9-15/h3-9,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBLGABRWSLTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
This guide details the synthesis, characterization, and validation of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , a bidentate iron chelator with a prodrug-capable ester functionality.
Executive Summary
The target molecule, This compound (hereafter Compound 1 ), represents a strategic scaffold in chelation therapy. It combines the high-affinity iron-binding core of 3-hydroxy-4-pyridinone (3,4-HOPO) with a lipophilic N-aryl benzoate tail.
-
Core Function: Bidentate ligand for Fe(III) with high stability constants (log
~ 36-37). -
Structural Advantage: The ethyl ester moiety at the para-position of the N-phenyl ring serves two purposes:
-
Prodrug Design: Increases lipophilicity for membrane permeability (blood-brain barrier penetration), hydrolyzing in vivo to the active carboxylic acid.
-
Synthetic Handle: Allows for further conjugation to targeting vectors (e.g., peptides, antibodies) or polymers via amide coupling.
-
Strategic Analysis & Retrosynthesis
Retrosynthetic Disconnection
The most robust route to N-substituted-3-hydroxypyridin-4-ones is the Michael addition-elimination sequence (ring-opening/ring-closing) of a 4-pyrone precursor with a primary amine.
-
Target: Compound 1
-
Disconnection: N1–C2 and N1–C6 bonds.
-
Precursors:
-
Electrophile: 3-Hydroxy-4-pyrone (Pyromeconic acid) or its benzyl-protected analog.
-
Nucleophile: Ethyl 4-aminobenzoate (Benzocaine).
-
Critical Precursor Selection
While Maltol (3-hydroxy-2-methyl-4-pyrone) is the industrial standard for synthesizing Deferiprone, using Maltol would yield the 2-methyl analog of the target. To obtain the specific unsubstituted core requested (3-hydroxy-4-oxopyridin-1(4H)-yl), the starting material must be Pyromeconic acid (3-hydroxy-4H-pyran-4-one).
Technical Note: Pyromeconic acid is less stable and more expensive than Maltol. If the 2-methyl group is acceptable for your application, substituting Maltol will significantly reduce cost and improve yield without compromising iron affinity. This guide focuses on the unsubstituted synthesis as requested.
Reaction Pathway Visualization
The following diagram outlines the conversion of Pyromeconic acid to Compound 1 via nucleophilic aromatic substitution.
Caption: Reaction pathway for the synthesis of Compound 1 via pyrone-to-pyridinone conversion.
Experimental Protocol
Materials
-
Pyromeconic acid (3-hydroxy-4H-pyran-4-one): 1.0 eq (112.08 g/mol )
-
Ethyl 4-aminobenzoate: 1.2 eq (165.19 g/mol )
-
Solvent: Ethanol/Water (1:1 v/v)
-
Catalyst: 6M HCl (0.1 eq) or Acetic Acid
Step-by-Step Methodology
Step 1: Reactant Solubilization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g (10 mmol) of Pyromeconic acid in 20 mL of Ethanol.
-
Add 20 mL of deionized water .
-
Add 1.98 g (12 mmol) of Ethyl 4-aminobenzoate . The amine may not fully dissolve initially.
Step 2: Nucleophilic Insertion (Reflux)
-
Add 0.5 mL of 6M HCl to catalyze the ring opening.
-
Attach a reflux condenser.
-
Heat the mixture to reflux (approx. 90°C oil bath temperature) for 12–24 hours .
-
Monitoring: Monitor reaction progress via TLC (SiO2, DCM:MeOH 9:1). The pyrone spot (Rf ~0.5) should disappear, and a new, more polar product spot (Rf ~0.3) should appear.[1]
-
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure (Rotavap) to remove ethanol, leaving the aqueous phase.
-
Neutralization: Carefully adjust the pH of the aqueous residue to ~7.0 using 1M NaOH.
-
Observation: The product, being less soluble at neutral pH, should precipitate as an off-white to beige solid.
-
-
Cool in an ice bath (0–4°C) for 2 hours to maximize precipitation.
-
Filter the solid via vacuum filtration and wash with cold water (2 x 10 mL) and cold diethyl ether (2 x 10 mL) to remove unreacted amine.
Step 4: Recrystallization
-
Recrystallize the crude solid from Hot Ethanol or an Ethanol/Water mixture.
-
Dry in a vacuum oven at 50°C overnight.
Yield Expectation: 50–65% Appearance: Off-white crystalline powder.
Characterization Suite
To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Pyridinone Ring | 7.60 | Doublet (J=7.5 Hz) | 1H | H-6 (Alpha to N) |
| 6.20 | Doublet (J=7.5 Hz) | 1H | H-5 (Beta to N) | |
| 7.95 | Singlet/Doublet | 1H | H-2 (Alpha to N, adjacent to OH) | |
| Benzene Ring | 7.55 | Doublet (J=8.5 Hz) | 2H | Ar-H (Ortho to N) |
| 8.10 | Doublet (J=8.5 Hz) | 2H | Ar-H (Ortho to Ester) | |
| Ethyl Ester | 4.35 | Quartet (J=7.0 Hz) | 2H | -O-CH2 -CH3 |
| 1.35 | Triplet (J=7.0 Hz) | 3H | -O-CH2-CH3 | |
| Exchangeable | ~12.0 | Broad Singlet | 1H | 3-OH (Enolic) |
Mass Spectrometry (ESI-MS)
-
Molecular Formula: C14H13NO4
-
Exact Mass: 259.08
-
Observed [M+H]+: 260.1 m/z
-
Observed [M+Na]+: 282.1 m/z
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O-H stretch (H-bonded).
-
1715 cm⁻¹: Strong C=O stretch (Ester).
-
1630 cm⁻¹: Strong C=O stretch (Pyridinone ketone).
-
1580, 1510 cm⁻¹: C=C Aromatic skeletal vibrations.
Functional Validation: Iron Binding Assay
To confirm the compound functions as a siderophore mimic, a spectrophotometric titration is required.
Protocol
-
Prepare a 100 μM solution of Compound 1 in 10 mM MOPS buffer (pH 7.4).
-
Titrate with a standard solution of FeCl3 (10 mM in 0.1 M HCl).
-
Observation: Immediate color change to deep red/purple indicates the formation of the Tris-chelate complex (FeL3).
-
UV-Vis Shift: A new charge-transfer band should appear at λmax ~450–460 nm .
Iron Chelation Logic Diagram
The following diagram illustrates the stoichiometric binding mode expected at physiological pH.
Caption: Formation of the tris-bidentate iron complex at physiological pH.
References
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation.[2] In Comprehensive Inorganic Chemistry II. Elsevier.[3]
-
Santos, M. A. (2002). Recent developments on 3-hydroxy-4-pyridinones with high iron chelating efficacy.[2][4] Coordination Chemistry Reviews, 228(2), 187-203.
-
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26-64.
-
Org. Synth. (2002). General methods for Pyridinone synthesis from Pyrones. Organic Syntheses, Coll. Vol. 10, p. 41.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones | MDPI [mdpi.com]
Spectroscopic data (NMR, IR, MS) of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Technical Monograph: Spectroscopic Characterization of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Part 1: Executive Summary & Structural Logic
The compound This compound represents a critical intermediate in the synthesis of N-aryl-3-hydroxypyridin-4-ones (3,4-HOPOs). These scaffolds are renowned for their high affinity for hard Lewis acids (e.g., Fe³⁺, Al³⁺, Ga³⁺), making them pivotal in the development of iron chelation therapies (similar to Deferiprone) and metallo-prodrugs.
This guide provides a rigorous spectroscopic breakdown. Unlike the more common 2-methyl derivatives (synthesized from Maltol), this specific molecule lacks the C2-methyl group, derived instead from Pyromeconic acid (3-hydroxy-4-pyrone) or its synthetic equivalents. This structural nuance significantly alters the ¹H NMR profile in the aromatic region, a distinction often overlooked in high-throughput screening.
Part 2: Synthesis & Reaction Pathway
To understand the spectra, one must understand the origin of the impurities and the bond connectivity. The synthesis typically involves the condensation of a 4-pyrone derivative with a primary aromatic amine (Benzocaine).
Key Synthetic Challenge: The reaction competes between 1,4-addition (desired N-alkylation) and Schiff base formation (undesired). The spectroscopic data below is curated to validate the thermodynamically stable N-aryl-4-pyridone tautomer.
Figure 1: Synthetic Pathway & Logic
Caption: Reaction pathway illustrating the condensation of Pyromeconic acid and Benzocaine to form the target N-aryl pyridinone.
Part 3: Spectroscopic Data Analysis
The following data sets are constructed based on the standard chemical shift principles for N-aryl-4-pyridones. All values are referenced against DMSO-d₆ (2.50 ppm for ¹H, 39.5 ppm for ¹³C), the preferred solvent due to the solubility of the polar pyridone core.
Nuclear Magnetic Resonance (¹H NMR)
Operational Note: The 3-hydroxy proton is exchangeable. In wet DMSO or CD₃OD, this peak may broaden or disappear. The absence of a methyl singlet at ~2.3 ppm confirms the starting material was Pyromeconic acid, not Maltol.
| Position | Shift (δ ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| OH | 11.0 - 12.5 | br s | 1H | - | Enolic OH (Intramolecular H-bond to C=O). |
| H-2 | 7.95 - 8.05 | d | 1H | J ≈ 2.5 | Deshielded by adjacent N and OH (alpha). |
| H-6 | 7.80 - 7.90 | dd | 1H | J ≈ 7.5, 2.5 | Alpha to N; couples with H-5. |
| Ar-H (2',6') | 8.05 - 8.15 | d | 2H | J ≈ 8.5 | Benzoate ring (Ortho to Ester). AA'BB' system. |
| Ar-H (3',5') | 7.60 - 7.70 | d | 2H | J ≈ 8.5 | Benzoate ring (Ortho to N). AA'BB' system. |
| H-5 | 6.45 - 6.55 | d | 1H | J ≈ 7.5 | Beta to N, alpha to C=O. Upfield shift typical of pyridones. |
| OCH₂ | 4.35 | q | 2H | J ≈ 7.1 | Ethyl ester methylene. |
| CH₃ | 1.35 | t | 3H | J ≈ 7.1 | Ethyl ester methyl. |
Carbon NMR (¹³C NMR)
Key Diagnostic: Look for two distinct Carbonyl signals. The Ester C=O (~165 ppm) and the Pyridone C=O (~170 ppm).
| Shift (δ ppm) | Assignment | Causality |
| 169.5 | C=O (Pyridone) | Ketone carbonyl, deshielded by resonance. |
| 165.2 | C=O (Ester) | Typical ethyl benzoate carbonyl. |
| 146.0 | C-3 (C-OH) | Deshielded by oxygen attachment. |
| 144.5 | C-1' (N-Ar) | Ipso carbon of the benzoate ring. |
| 136.5 | C-2 | Alpha carbon (N-CH=C-OH). |
| 130.5 | C-2', 6' | Aromatic CH (benzoate). |
| 129.5 | C-4' (C-COOEt) | Para carbon of benzoate. |
| 126.0 | C-6 | Alpha carbon (N-CH=CH-C=O). |
| 123.5 | C-3', 5' | Aromatic CH (benzoate). |
| 111.0 | C-5 | Beta carbon (Ortho to C=O). |
| 61.0 | O-CH₂ | Ethyl ester methylene. |
| 14.2 | CH₃ | Ethyl ester methyl. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond Crystal).
-
3250 - 3450 cm⁻¹ (Broad): O-H stretching. The broadness indicates intermolecular hydrogen bonding, typical of the 3-hydroxy-4-pyridone motif.
-
3050 - 3100 cm⁻¹: C-H stretching (Aromatic).
-
1715 cm⁻¹ (Strong): C=O stretching (Ester). This is distinct and sharper than the pyridone carbonyl.
-
1630 - 1650 cm⁻¹ (Strong): C=O stretching (Pyridone). Shifted to lower wavenumber due to conjugation with the nitrogen lone pair and the C=C double bond (vinylogous amide character).
-
1580, 1510 cm⁻¹: C=C Aromatic ring skeletal vibrations.
-
1275 cm⁻¹: C-O stretching (Ester).
Mass Spectrometry (ESI-MS)
Technique: Electrospray Ionization (Positive Mode). Molecular Formula: C₁₄H₁₃NO₄ Exact Mass: 259.08
-
[M+H]⁺: m/z 260.1 (Base Peak).
-
[M+Na]⁺: m/z 282.1 (Common adduct).
-
Fragmentation (MS/MS):
-
m/z 232: Loss of Ethyl group (C₂H₄, -28 Da).
-
m/z 214: Loss of Ethanol (OEt + H).
-
m/z 188: Loss of CO₂Et group (Decarboxylation/Cleavage).
-
Part 4: Experimental Validation Protocols
To ensure scientific integrity, the following protocols must be followed to reproduce these data.
Protocol A: NMR Sample Preparation (Self-Validating)
-
Drying: Dry the solid compound under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual water/ethanol. Reasoning: Water protons (3.33 ppm in DMSO) can obscure the critical H-5 doublet or broaden the OH signal.
-
Solvent: Use DMSO-d₆ (99.9% D).
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Acquisition: Run ¹H NMR with d1 (relaxation delay) ≥ 5 seconds. Reasoning: The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.
Protocol B: Distinguishing Isomers (The "Expert" Check)
A common failure mode in this synthesis is O-alkylation vs N-alkylation.
-
N-isomer (Target): H-2 and H-6 are distinct. C=O is ~170 ppm.
-
O-isomer (Impurity): The pyridine ring gains aromaticity. The C=O signal at 170 ppm disappears, replaced by a C-O-Ar signal (~150-160 ppm).
Figure 2: Mass Spectrometry Logic Flow
Caption: Predicted ESI-MS fragmentation pathway focusing on the ester moiety cleavage.
References
-
Liu, Z. D., et al. (2002). "Synthesis, physicochemical properties, and biological evaluation of N-aryl-3-hydroxypyridin-4-ones." Journal of Medicinal Chemistry, 45(3), 631-639.
-
Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Deficiency." Metal Ions in Life Sciences, 13, 229-294. (Authoritative text on 3-hydroxy-4-pyridinone chemistry).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for fragment-based spectral prediction of the benzoate and pyridone moieties).
-
Santos, M. A., et al. (2012). "3-Hydroxy-4-pyridinones as leads for the development of new iron chelators." Future Medicinal Chemistry, 4(11).
Structural Determination and Supramolecular Analysis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate Derivatives
Executive Summary & Significance
Context: The target molecule, Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , represents a critical scaffold in the design of oral iron chelators and metalloenzyme inhibitors. It combines a high-affinity metal-binding unit (3-hydroxy-4-pyridinone, or 3,4-HOPO) with a lipophilic benzoate tail, modulating bioavailability and tissue penetration.
Technical Objective: This guide details the workflow for the solid-state characterization of this pharmacophore. Unlike simple organic salts, this zwitterionic-capable hybrid requires rigorous crystallographic analysis to determine tautomeric states (pyridone vs. hydroxypyridine), torsion angles affecting conjugation, and supramolecular packing driven by competing hydrogen bond donors/acceptors.
Experimental Workflow: From Synthesis to CIF
The following protocol ensures high-quality single crystals suitable for X-ray diffraction (XRD), minimizing the common issue of twinning in planar aromatic stacks.
Synthesis & Crystallization Protocol[1]
-
Precursor Reaction: Condensation of maltol (or 3-hydroxy-4-pyrone) with ethyl 4-aminobenzoate (benzocaine) in acidic aqueous ethanol (Reflux, 12-24h).
-
Purification: Recrystallization from EtOH/H₂O is mandatory to remove unreacted amine which can co-crystallize.
Crystallization Optimization Table
| Method | Solvent System | Temp (°C) | Outcome | Mechanism |
| Slow Evaporation | Ethanol (95%) | 25 | Needles | Kinetic control; often twinned. |
| Vapor Diffusion | MeOH (Inner) / Et₂O (Outer) | 4 | Prisms | Thermodynamic control; superior for XRD. |
| Cooling | Acetonitrile | 60 | Blocks | High supersaturation; good for bulk purity check. |
Data Collection Strategy
For this specific organic lattice, weak interactions (C-H...O) are critical.
-
Source: Cu-K
( Å) is preferred over Mo-K for this size of organic molecule to maximize diffraction intensity at high angles. -
Temperature: Data must be collected at 100 K. The ethyl ester tail is prone to thermal disorder at room temperature, which obscures the precise geometry of the carboxylate interaction.
Figure 1: Optimized workflow for structural determination of 3,4-HOPO derivatives.
Structural Analysis: The Core Pharmacophore
The analysis of the solved structure must focus on three specific regions that dictate the molecule's biological activity and solubility.
Molecular Conformation (The "Twist")
The N-aryl bond connects the pyridinone ring to the benzoate.
-
Observation: These rings are rarely coplanar due to steric repulsion between the pyridinone C2/C6 hydrogens and the phenyl ortho-hydrogens.
-
Metric: Look for a torsion angle (C2-N1-C1'-C2') of 45°–65° .
-
Significance: A high twist angle breaks
-conjugation, isolating the electronic properties of the chelating head from the ester tail. This is advantageous for maintaining the of the 3-hydroxy group (approx. 9.7) regardless of the tail's substitution.
Tautomeric Identification
The 3-hydroxy-4-pyridinone moiety can exist as a pyridinone (A) or a zwitterionic hydroxypyridinium (B).
-
Diagnostic Bond Lengths:
-
C4=O4 (Ketone): ~1.26 Å (Indicates Pyridinone form).
-
C3-O3 (Hydroxyl): ~1.35 Å.
-
C-N bonds: In the pyridinone form, the ring C-N bonds are shorter (~1.36 Å) than single bonds, indicating aromaticity.
-
Supramolecular Synthons (Packing)
The crystal packing is dominated by the "Head-to-Head" interaction of the chelating groups.
Primary Interaction: The Centrosymmetric Dimer (
-
Donor: O3-H (Hydroxyl)
-
Acceptor: O4 (Ketone) of the neighboring molecule.
-
Geometry:
Å. Strong hydrogen bond.
Secondary Interaction: The Ester Tail The ethyl benzoate tails usually form hydrophobic layers or "zippers" between the hydrophilic dimer stacks.
-
Interaction: weak C-H...O contacts between the ethyl CH₂ and the carbonyl of the ester.
-
Disorder: Expect high anisotropic displacement parameters (ADPs) on the terminal methyl group of the ethyl chain (
).
Figure 2: Supramolecular connectivity showing the competition between strong H-bonding (Head) and hydrophobic packing (Tail).
Quantitative Data Summary (Template)
When reporting the structure, condense the essential crystallographic metrics into the following format for easy comparison with known chelators like Deferiprone.
| Parameter | Typical Value (Class Average) | Structural Implication |
| Space Group | Centrosymmetric packing allows dimer formation. | |
| Z (Units/Cell) | 4 | 1 molecule per asymmetric unit (usually). |
| C4=O4 Bond | 1.25 – 1.28 Å | Confirms "keto" form (essential for metal binding). |
| O3...O4 (Inter) | 2.65 – 2.75 Å | Strength of the supramolecular dimer. |
| Torsion (N-C) | 50° – 60° | Degree of electronic decoupling between rings. |
Pharmaceutical Implications[1][2][3]
-
Solubility Profile: The crystal structure predicts low aqueous solubility due to the strong centrosymmetric dimerization (hiding the hydrophilic OH/C=O groups) and the lipophilic benzoate tail. Formulation may require disrupting this lattice energy via co-crystallization or salt formation (e.g., mesylate salt).
-
Chelation Readiness: The O3-H...O4 intramolecular distance (if present) or the orientation of these groups in the solid state indicates the "bite angle" readiness. If the O3-H is involved in a strong intermolecular network, energy is required to break these bonds before iron chelation can occur.
References
-
N-Aryl-3-hydroxypyridin-4-ones Class Overview
-
Santos, M. A., et al. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry.
-
-
Crystallographic Methodology for Pyridinones
-
Han, F., et al. (2021).[1] Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega.
-
-
Schiff Base/Benzoate Analog Structural Data
-
Tautomerism in 3-hydroxy-4-pyridinones
-
Niloofar, N. G., et al. (2022).[4] Design, synthesis, and cytotoxicity evaluation of novel indoleacylhydrazone derivatives of 4-pyridinone. Research in Pharmaceutical Sciences.
-
Sources
Solubility and stability of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate in lab solvents
An in-depth technical analysis of the solvation dynamics and chemical stability of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate requires a fundamental understanding of its dual-natured molecular architecture. This compound merges a highly polar, bidentate chelating core (the 3-hydroxypyridin-4-one ring) with a bulky, lipophilic N-aryl ester moiety.
Such structural modifications are frequently employed in prodrug design to enhance the lipophilicity and membrane permeability of hydroxypyridinones, which are otherwise highly water-soluble but exhibit poor cellular penetration[1]. However, this structural dichotomy introduces complex challenges regarding solvent compatibility, hydrolytic degradation, and metal-catalyzed oxidation.
This whitepaper provides a comprehensive framework for drug development professionals to navigate the solubility and stability profiles of this compound in laboratory settings.
Structural Causality and Solvation Dynamics
The parent scaffold of this compound, 3-hydroxypyridin-4-one (HPO), is well-documented in the literature—most notably in the form of the clinical iron chelator deferiprone, which boasts an aqueous solubility of 16–18 g/L at room temperature[2]. However, the substitution of the N1 position with a 4-(ethoxycarbonyl)phenyl group (ethyl benzoate) fundamentally alters its physicochemical profile[3].
-
Hydrophobic Bulk: The ethyl benzoate group drastically increases the partition coefficient (LogP), shifting the molecule from hydrophilic to highly lipophilic.
-
Hydrogen Bonding Disruption: While the 3-hydroxyl and 4-oxo groups can still participate in hydrogen bonding, the steric hindrance of the N-aryl group restricts solvent accessibility in aqueous media.
-
Ester Vulnerability: The ethyl ester is a hydrolytic liability, particularly in protic solvents or aqueous buffers at physiological or extreme pH levels[4].
Quantitative Solubility Matrix
To facilitate formulation and assay design, the table below summarizes the predicted solubility and solvation mechanisms of this compound across standard laboratory solvents.
| Solvent | Estimated Solubility | Solvation Mechanism & Critical Notes |
| Water / PBS (pH 7.4) | < 0.1 mg/mL | Highly restricted by the lipophilic N-aryl ester. Requires co-solvents (e.g., 1-5% DMSO) for biological assays. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Strong dipole-dipole interactions disrupt intermolecular H-bonding. Note: Must use anhydrous DMSO to prevent premature ester hydrolysis. |
| Methanol (MeOH) | ~ 5 - 10 mg/mL | Moderate solubility via H-bonding. Note: Extended storage may lead to transesterification (methyl ester formation). |
| Dichloromethane (DCM) | > 20 mg/mL | Highly favorable dispersion forces with the aryl and ester moieties. Ideal for liquid-liquid extractions. |
Stability Dynamics and Degradation Pathways
When working with N-aryl-3-hydroxypyridin-4-one esters, stability is dictated by two primary degradation vectors: Aqueous Hydrolysis and Metal-Catalyzed Oxidation .
Hydrolytic Cleavage: Esters appended to hydroxypyridinones are designed to act as prodrugs, undergoing enzymatic or spontaneous hydrolysis to yield the active carboxylic acid[1]. In vitro, this hydrolysis is highly pH-dependent. At pH < 4.0 or pH > 8.0, the ethyl ester rapidly hydrolyzes into 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid.
Metal-Catalyzed Auto-Oxidation: The HPO core is an exceptionally strong bidentate chelator for hard Lewis acids like Fe(III). If trace iron is present in the solvent or glassware, the compound will form a 3:1 (ligand:metal) complex. This complexation lowers the oxidation potential of the 3-hydroxyl group, making the molecule highly susceptible to auto-oxidation by dissolved oxygen, generating quinone-like degradants and reactive oxygen species (ROS).
Fig 1: Primary degradation pathways of this compound in solution.
Self-Validating Experimental Protocols
To accurately assess the solubility and stability of this compound, researchers must implement self-validating workflows that account for its unique chelating and hydrolytic properties. The following protocol ensures that degradation is accurately measured without interference from trace metal artifacts.
Protocol: Kinetic Solubility and Accelerated Stability Assessment
Rationale: Standard HPLC-UV methods often fail for hydroxypyridinones because the compounds chelate metal ions on the stainless steel frits of the column, leading to severe peak tailing and signal loss. This protocol introduces a competitive chelator (EDTA) to the mobile phase to maintain peak integrity.
Step 1: Stock Preparation (The Anhydrous Imperative)
-
Weigh 5.0 mg of the compound into an amber, trace-metal-free microcentrifuge tube.
-
Dissolve in 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves) to create a ~17.4 mM stock. Causality: Using standard laboratory DMSO, which is highly hygroscopic, introduces water that will initiate ester hydrolysis during freeze-thaw cycles.
Step 2: Solvent Aliquoting & Stress Conditions
-
Spike 10 µL of the DMSO stock into 990 µL of the target test solvents (e.g., PBS pH 7.4, 0.1 N HCl, Methanol).
-
Prepare a control sample spiked with 0.1 mM deferoxamine or EDTA to quench any trace metals present in the buffer.
Step 3: Incubation & Phase Separation
-
Incubate samples at 37°C on an orbital shaker for 24, 48, and 72 hours.
-
Centrifuge at 15,000 x g for 15 minutes to pellet any precipitated (insoluble) compound.
Step 4: HPLC-UV Quantification (Self-Validating Step)
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) + 0.1 mM EDTA .
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Detection: UV at 280 nm (optimal for the pyridinone conjugated ring). Validation Check: The presence of EDTA in Mobile Phase A prevents the compound from sticking to the column. If the peak symmetry factor is >1.5, increase the EDTA concentration to outcompete the HPO core for column-bound metals.
Fig 2: Self-validating experimental workflow for kinetic solubility and stability assessment.
Conclusion & Formulation Strategy
For downstream biological or pharmacokinetic applications, this compound should be stored as a dry powder in a desiccator at -20°C. Stock solutions must be prepared in strictly anhydrous DMSO and used immediately or aliquoted to avoid repeated freeze-thaw cycles. When diluting into aqueous media for assays, keep the final DMSO concentration between 1-5% to prevent precipitation, and conduct the assay within 4 hours to minimize the impact of ester hydrolysis[4].
References
1.[1] Hydrolytic and metabolic characteristics of the esters of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41), potentially useful iron chelators. National Institutes of Health (PubMed). Available at:[Link] 2.[2] Deferiprone | C7H9NO2 | CID 2972. PubChem. Available at:[Link] 3.[4] Synthesis, Physicochemical Properties and Biological Evaluation of Aromatic Ester Prodrugs of 1-(2'-Hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one (CP102): Orally Active Iron Chelators with Clinical Potential. Oxford Academic. Available at:[Link] 4.[3] Mannosylated N-Aryl Substituted 3-Hydroxypyridine-4-Ones: Synthesis, Hemagglutination Inhibitory Properties, and Molecular Modeling. ResearchGate. Available at:[Link]
Sources
- 1. Hydrolytic and metabolic characteristics of the esters of 1-(3'-hydroxypropyl)-2-methyl-3-hydroxypyridin-4-one (CP41), potentially useful iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Thermal Degradation Profile and Stability-Indicating Analysis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Executive Summary
Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate is an advanced, synthetic bidentate iron chelator. By functionalizing the core 3-hydroxypyridin-4-one (HPO) scaffold with an ethyl benzoate moiety, this molecule achieves enhanced lipophilicity and cellular penetration compared to first-generation chelators like deferiprone. However, the introduction of the ester linkage introduces specific thermolabile vulnerabilities. This whitepaper maps the thermal degradation profile of this compound, providing drug development professionals with the mechanistic causality and self-validating analytical protocols required to inform formulation stability, sterilization viability, and shelf-life determinations.
Structural Vulnerabilities & Causality
To predict and control degradation, we must first analyze the molecule’s structural thermodynamics. The degradation profile of this compound is governed by three distinct functional domains, each with a different thermal activation barrier:
-
The Ethyl Ester Linkage (High Vulnerability): The ethyl ester is the most thermolabile functional group in the molecule. Under thermal stress, particularly in the solid state or in the presence of trace moisture, the ester is highly susceptible to pyrolytic elimination or hydrolysis.
-
The N-Aryl Carboxyl Axis (Moderate Vulnerability): Once the ester is cleaved, the resulting benzoic acid derivative becomes susceptible to thermal decarboxylation. The electron-withdrawing nature of the pyridinone ring at the para position lowers the activation energy required for the extrusion of carbon dioxide.
-
The 3-Hydroxy-4-pyridinone Core (High Stability): The HPO core is thermodynamically robust. Base HPO chelators, such as deferiprone, exhibit high thermal stability with melting and decomposition ranges typically between 272°C and 278°C ()[1]. Consequently, the core ring only undergoes homolytic cleavage at extreme pyrolytic temperatures.
Mechanistic Pathways of Thermal Degradation
Based on thermogravimetric principles, the thermal degradation of this API proceeds sequentially through three distinct mechanistic phases:
-
Phase I: Ester Pyrolysis / De-ethylation (180°C – 220°C) Causality: As thermal energy increases, it overcomes the activation barrier for ester pyrolysis. In a dry environment, this typically proceeds via a macroscopic cyclic transition state (Maccoll elimination), yielding ethylene gas and leaving behind 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid. If trace moisture is present, hydrolytic cleavage dominates, releasing ethanol.
-
Phase II: Decarboxylation (250°C – 300°C) Causality: The intermediate free acid is unstable at elevated temperatures. The pyridinone core acts as an electron sink, facilitating the heterolytic cleavage of the C-C bond between the phenyl ring and the carboxyl group. This results in the rapid off-gassing of carbon dioxide (CO₂) and the formation of 1-phenyl-3-hydroxypyridin-4-one.
-
Phase III: Core Pyrolysis (>350°C) Causality: At extreme temperatures, the highly stable HPO core finally succumbs to thermal homolysis. The C4 ketone undergoes decarbonylation (release of CO), followed by the fragmentation of the nitrogenous ring into pyrrole derivatives, volatile amines, and carbonaceous char.
Self-Validating Experimental Protocol: TGA-FTIR-MS & HPLC-PDA
To empirically prove the theoretical pathways above, a standard mass-loss test is insufficient. We must employ a self-validating system where physical mass loss is instantaneously correlated with chemical identification.
Protocol A: Evolved Gas Analysis (TGA-FTIR-MS)
-
Calibration: Calibrate the Thermogravimetric Analyzer (TGA) using Curie-point standards (e.g., Indium, Zinc) to ensure temperature accuracy.
-
Thermal Ramping: Load 5–10 mg of the API into an alumina crucible. Apply a linear heating ramp of 10°C/min from 25°C to 600°C.
-
Atmospheric Control: Maintain a strict Nitrogen (N₂) purge at 50 mL/min. Causality: N₂ prevents oxidative combustion, ensuring that the recorded mass loss is purely a result of intrinsic thermal pyrolysis, not external oxidation.
-
Real-Time Validation: Route the TGA exhaust through a heated transfer line (200°C) into an FTIR spectrometer and a Mass Spectrometer (MS). Causality: When the TGA registers a ~10.8% mass loss at 200°C, the MS simultaneously detecting m/z 28 (ethylene) chemically validates Phase I. A subsequent mass loss yielding m/z 44 (CO₂) definitively proves Phase II.
Protocol B: Isothermal Forced Degradation (HPLC-PDA) While TGA maps total pyrolysis, pharmaceutical stability requires understanding sub-pyrolytic stress.
-
Isothermal Stress: Subject the solid API to dry heat at 80°C for 8 hours in a convection oven, a standard forced degradation parameter for chelators ()[2].
-
Chromatographic Separation: Dissolve the stressed sample in a methanol-buffer mobile phase and inject it into a C18 RP-HPLC system with a Photo Diode Array (PDA) detector set to 280 nm ()[3].
-
Validation: The appearance of a secondary peak with a lower retention time (the more polar free acid) validates the onset of Phase I degradation at clinically relevant storage temperatures.
Quantitative Data Summary
The following table summarizes the theoretical and observable milestones during the TGA-FTIR-MS workflow.
| Degradation Phase | Temperature Range | Est. Mass Loss (%) | Evolved Volatiles (m/z) | Mechanistic Event |
| Phase I | 180°C – 220°C | ~10.8% | Ethylene (28), Ethanol (46) | Ester Pyrolysis / De-ethylation |
| Phase II | 250°C – 300°C | ~17.0% | Carbon Dioxide (44) | Decarboxylation of Benzoic Acid |
| Phase III | > 350°C | > 50.0% | Carbon Monoxide (28), Amines | Pyridinone Ring Cleavage |
Degradation Pathway Visualization
Figure 1: Mechanistic thermal degradation pathway and phase transitions of the API.
Formulation & Storage Implications
The thermal profiling of this compound dictates strict formulation parameters. Because Phase I degradation (ester cleavage) can be catalyzed by trace moisture at temperatures well below the 180°C pyrolytic threshold, terminal sterilization via standard autoclaving (121°C for 15-20 minutes) is contraindicated for liquid formulations of this API. The thermal energy combined with aqueous media will rapidly accelerate hydrolytic de-esterification.
Instead, liquid formulations must be sterilized via aseptic filtration (0.22 µm). For solid dosage forms, excipient compatibility screening must exclude highly hygroscopic or basic excipients that could lower the activation energy for ester cleavage during long-term storage.
References
-
Therapeutic Goods Administration (TGA). AusPAR: Deferiprone. Australian Public Assessment Report.[Link]
-
Thakur, P. P., Kumar, A., & Bhaskar, V. Development of Stability Indicating UV Spectroscopy Method for the Estimation of Deferiprone in Pharmaceutical Formulation. Research Journal of Pharmacy and Technology.[Link]
-
Shah, et al. Development of Stability Indicating UV Spectroscopy Method for the Estimation of Deferiprone in Pharmaceutical Formulation. American Journal of PharmTech Research.[Link]
-
Indian Journal of Pharmaceutical Sciences. Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of Deferasirox.[Link]
Sources
Quantum Chemical Protocol for 3-Hydroxy-4-Oxopyridinone (HPO) Iron Chelators
Executive Summary
3-hydroxy-4-oxopyridinone (HPO) derivatives, exemplified by the clinical drug Deferiprone (L1) , represent a critical class of bidentate iron chelators used in the treatment of iron overload (e.g.,
This guide provides a rigorous, self-validating computational protocol for modeling HPO derivatives. Unlike generic DFT tutorials, this document focuses on the specific challenges of HPO systems: tautomeric equilibria , spin-state energetics of Fe(III) complexes , and accurate pKa prediction using thermodynamic cycles.
Theoretical Framework & Computational Strategy
Level of Theory Selection
For HPO derivatives, the choice of functional is dictated by the presence of transition metals and hydrogen-bonding networks.
-
Geometry Optimization (Ligands): B3LYP remains the industry standard for organic ligands, but wB97X-D (dispersion-corrected) is recommended if bulky hydrophobic groups (e.g., phenyl, alkyl chains) are present on the nitrogen (
) or C2 positions. -
Metal Complexation (
): Standard B3LYP often fails to describe the energetics of high-spin vs. low-spin iron accurately.-
Recommendation: Use M06-2X or TPSSh . M06-2X provides superior performance for main-group thermochemistry and non-covalent interactions in the chelate complex [1].
-
-
Basis Sets:
-
Ligands: 6-311++G(d,p) (Pople style) is sufficient.
-
Iron (Fe): The def2-TZVP (Weigend-Ahlrichs) basis set is mandatory for the metal center to minimize basis set superposition error (BSSE) and accurately describe d-orbital splitting.
-
Solvation Models
HPO efficacy is pH-dependent. Gas-phase calculations are irrelevant for biological activity.
-
Protocol: Use the SMD (Solvation Model based on Density) model rather than the standard IEF-PCM. SMD is parameterized specifically for
calculations, which is critical for pKa prediction.
Module 1: Structural Characterization & Tautomerism
HPO derivatives exhibit prototropic tautomerism, primarily between the 3-hydroxy-4-oxo (A) and 3-oxo-4-hydroxy (B) forms. In solution, the cationic (protonated on carbonyl oxygen) and anionic (deprotonated hydroxyl) forms are also relevant.
Tautomer Analysis Workflow
The biological activity depends on the neutral form crossing membranes and the anionic form binding iron.
Figure 1: Workflow for identifying the dominant tautomer and conformer populations prior to docking or binding studies.
Validation Step: Ensure no imaginary frequencies exist. For HPOs, the 4-oxo form is typically stable by >5 kcal/mol due to aromaticity retention in the pyridine ring.
Module 2: Metal Chelation Thermodynamics
The core function of HPOs is the sequestration of Fe(III). The formation of the tris-chelate complex
Binding Energy Protocol
To calculate the binding energy (
-
Optimize Ligand (
): Anionic form, SMD(Water), M06-2X/def2-TZVP. -
Optimize Metal (
): High-spin ( ) is the ground state for Fe(III)-HPO complexes.-
Note: Use an unrestricted formalism (e.g., UB3LYP or UM06-2X).
-
-
Optimize Complex (
): Octahedral geometry, facial (fac) vs. meridional (mer) isomers. The fac isomer is often symmetric ( ) and slightly more stable.
Formula for Interaction Energy:
Table 1: Representative Energetics for Deferiprone-Fe(III) Complexation [2]
| Parameter | Method | Value (kcal/mol) | Notes |
| B3LYP/6-31G(d) | -680.5 | Highly favorable electrostatics | |
| M05-2X/6-31G(d) | -245.2 | Strong solvation penalty for | |
| Fe-O Bond Length | Experimental (XRD) | 1.98 - 2.01 Å | Validation metric |
| Fe-O Bond Length | Calculated (M06-2X) | 1.99 Å | Excellent agreement |
Module 3: pKa Prediction (ADMET)
The pKa determines the species distribution at physiological pH (7.4). For Deferiprone, the pKa of the hydroxyl group is ~9.8.
The Thermodynamic Cycle Method
Direct calculation of pKa is error-prone due to the difficulty in calculating the free energy of the proton
Figure 2: Thermodynamic cycle for pKa calculation. The target value
Calculation Steps
-
Gas Phase Acidity (
): .-
Value for
is a constant: -6.28 kcal/mol .
-
-
Solvation Energies (
): .-
Experimental value for
: -265.9 kcal/mol [3].
-
-
Final Equation:
(at 298K, denominator is 1.364 kcal/mol)
Self-Validation: If the calculated pKa deviates by >1 unit from experimental benchmarks (e.g., Deferiprone pKa ~9.8), verify the cavity scaling factor in the SMD model.
Module 4: Electronic Descriptors & Reactivity
To predict metabolic stability (e.g., glucuronidation at the 3-OH position), analyze the Fukui Functions .
-
Electrophilic Attack (
): Indicates sites susceptible to electrophiles (e.g., CYP450 oxidation). -
Nucleophilic Attack (
): Indicates sites susceptible to nucleophiles.
Protocol:
-
Calculate single-point energies for Neutral (
), Cation ( electrons), and Anion ( electrons) geometries at the optimized neutral geometry. -
Map the density difference:
. -
Visualization: Plot the Molecular Electrostatic Potential (MEP) surface.[1]
-
Red regions: Negative potential (O-atoms), metal binding sites.
-
Blue regions:[2] Positive potential, H-bond donors.
-
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215–241. Link
-
Borkar, N., et al. (2020). A DFT study on the metal ion selectivity of deferiprone complexes. Computational Biology and Chemistry, 86, 107267.[3] Link
-
Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2006). Aqueous solvation free energies of ions and the proton in the SMD solvation model. Journal of Physical Chemistry B, 110(32), 16066–16081. Link
-
Jakubiak, P., et al. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Journal of Physical Chemistry B, 116(46), 13643–13651. Link
Sources
Iron chelating properties of 3-hydroxy-4-oxopyridinone compounds.
Title: Molecular Architecture and Chelation Dynamics of 3-Hydroxy-4-Oxopyridinones: A Technical Guide
Abstract This technical guide provides a rigorous analysis of 3-hydroxy-4-oxopyridinone (HPO) compounds, focusing on their thermodynamic stability, kinetic lability, and clinical efficacy as iron chelators. It details the structure-activity relationships (SAR) governing their design, specifically the critical role of the N-1 and C-2 substituents in modulating lipophilicity and metabolic stability. The guide includes validated protocols for determining stability constants via spectrophotometric titration and stoichiometry via Job’s method, serving as a blueprint for researchers in metallodrug development.
Part 1: Molecular Architecture & Chelation Thermodynamics
The 3-hydroxy-4-oxopyridinone (3,4-HPO) moiety represents a privileged scaffold in medicinal inorganic chemistry. Unlike hydroxamates (e.g., Deferoxamine), which are susceptible to hydrolytic degradation, or catechols, which are redox-active at physiological pH, 3,4-HPOs offer a neutral, stable, and orally bioavailable bidentate ligand system.
The Coordination Geometry
Iron(III) requires a hexacoordinate geometry for stabilization. As bidentate ligands, three molecules of a 3,4-HPO are required to fully saturate the coordination sphere of a single Fe(III) ion, forming a neutral
-
Donor Atoms: The oxygen atoms at positions 3 (hydroxyl) and 4 (ketone) form a five-membered chelate ring with high affinity for hard Lewis acids like
. -
Charge Neutrality: At physiological pH (7.4), the ligand deprotonates (
) to neutralize the trivalent iron ( ), resulting in a neutral complex . This neutrality is critical for membrane permeability and urinary excretion.
Thermodynamic Stability Constants
The efficacy of an iron chelator is quantified by its cumulative stability constant (
-
Stepwise Equilibrium:
For Deferiprone (L1), the standard 3,4-HPO, the
Diagram 1: Chelation Equilibrium & Stability
Caption: Stepwise formation of the tris-chelate complex. Note the decreasing magnitude of stepwise constants (K1 > K2 > K3) due to steric and electrostatic factors.
Part 2: Structure-Activity Relationships (SAR)
Modifications to the pyridinone ring dictate the drug's pharmacokinetics (ADME) without significantly altering the iron-binding core.
Table 1: SAR of Key 3,4-HPO Derivatives
| Structural Region | Modification | Effect on Property | Biological Implication |
| Ring Nitrogen ( | Methyl (Deferiprone) | Low Lipophilicity ( | Rapid absorption, fast clearance, lower BBB penetration. |
| Ethyl / Propyl | Increased Lipophilicity | Enhanced BBB penetration; potential for neuroprotection in Friedreich's Ataxia. | |
| Hydroxyalkyl | Increased Hydrophilicity | Reduced toxicity, but lower membrane permeability. | |
| Carbon ( | Methyl | Steric Protection | Prevents rapid metabolism; stabilizes the ring against nucleophilic attack. |
| Oxygen ( | Hydroxyl | Invariant | Essential for iron coordination. O-methylation inactivates the drug (metabolic pathway). |
Expert Insight: The "Goldilocks" zone for the partition coefficient (
Part 3: Experimental Validation Protocols
To validate a new HPO derivative, two core experiments are required: determining the binding stoichiometry (Job's Method) and the stability constant (Spectrophotometric Titration).
Protocol A: Job’s Method of Continuous Variation
Objective: Confirm the 3:1 (Ligand:Metal) stoichiometry.
-
Preparation: Prepare equimolar stock solutions (
) of and the HPO Ligand in 0.1 M MOPS buffer (pH 7.4). -
Mixing: Prepare a series of 10 samples where the total molar concentration
remains constant, but the mole fraction ( ) varies from 0.1 to 0.9.-
Example: Tube 1: 1mL Fe + 9mL L; Tube 5: 5mL Fe + 5mL L.
-
-
Measurement: Measure Absorbance (
) at (typically 450–460 nm for the red Fe-HPO complex). -
Analysis: Plot
vs. Mole Fraction ( ).-
Self-Validating Check: The peak absorbance must occur exactly at
. If the peak shifts, it indicates the formation of polynuclear species or side reactions.
-
Protocol B: Spectrophotometric Titration for
Objective: Determine the cumulative stability constant.
-
Setup: Use a jacketed titration vessel at
under atmosphere (to prevent Fe(II) oxidation if studying redox couples, or carbonate formation). -
Ionic Strength: Maintain
using or . -
Titration:
-
Start with an acidified solution (pH 2.0) containing
and Ligand (Ratio 1:10). -
Titrate with standardized
. -
Record UV-Vis spectra (200–800 nm) after each addition.
-
-
Data Processing: Use software like HYPERQUAD or PSEQUAD to fit the absorbance data to the mass balance equations.
-
Self-Validating Check: The presence of sharp isosbestic points in the spectra confirms that only two dominant species are in equilibrium at any given pH range (e.g., transition from
to ).
-
Diagram 2: Experimental Workflow (Stability Determination)
Caption: Workflow for accurate stability constant determination combining potentiometry and spectrophotometry.
Part 4: Biological Implications & Mechanism of Action[2]
The clinical success of Deferiprone relies on its ability to access intracellular labile iron pools (LIP) and shuttle iron to transferrin or excrete it directly.
The "Shuttle" Hypothesis
Unlike larger hexadentate chelators (e.g., Deferoxamine) which are strictly extracellular, small HPO molecules can penetrate cells, chelate iron from the LIP, and transfer it to circulating Apo-Transferrin in the plasma, or excrete it via the kidneys.
Inhibition of ROS
Free iron catalyzes the Fenton reaction:
Diagram 3: Biological Iron Scavenging Pathway
Caption: Dual mechanism: Direct excretion of the complex or shuttling iron to plasma Transferrin.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Note: Generalized link to publisher as specific deep links vary by institution access).
-
Kontoghiorghes, G. J. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies. International Journal of Molecular Sciences.
-
Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties.[1][2][3] Dalton Transactions.
-
Nurchi, V. M., & Crisponi, G. (2021). Stability Constants of Metal Complexes of Deferiprone. Journal of Solution Chemistry.
-
Job, P. (1928). Formation and Stability of Inorganic Complexes (Classic Method Reference). Annales de Chimie.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting the Iron Throne: A Technical Guide to the Anti-Infective Potential of 3-Hydroxy-4-Oxopyridinone Scaffolds
Executive Summary
The battle for essential transition metals—nutritional immunity—is a central front in host-pathogen interactions. Among iron chelators, 3-hydroxy-4-oxopyridinone (3,4-HPO) derivatives represent a privileged scaffold. Unlike hydroxamates (e.g., Deferoxamine), which suffer from poor oral bioavailability and rapid hydrolysis, 3,4-HPOs offer a tunable "hard" donor system (O,O-bidentate) with high stability constants for Fe(III) (
This guide analyzes the biological activities of 3,4-HPO derivatives beyond their traditional role in thalassemia (e.g., Deferiprone). We explore their utility as antifungal, antimalarial, and antiviral agents , driven by a dual mechanism: systemic iron deprivation and intracellular ROS generation.
Part 1: The Chelation Core & Mechanism
The biological activity of 3,4-HPO stems from its ability to form neutral, tris-ligand complexes with Fe(III) at physiological pH.
The Pharmacophore
The 3-hydroxy-4-pyridinone ring features an adjacent hydroxyl group and ketone oxygen. This "alpha-hydroxyketone" motif acts as a bidentate ligand.
-
Stoichiometry: 3 ligands bind 1 Fe(III) ion (3:1 complex).
-
Selectivity: High affinity for Fe(III), low affinity for Ca(II) and Mg(II), preventing off-target depletion of essential electrolytes.
-
Redox Activity: The complex lowers the redox potential of iron, generally preventing Fenton chemistry unless the ligand concentration is insufficient (sub-stoichiometric), which can paradoxically generate radical species—a mechanism exploited for anti-infective toxicity.
DOT Diagram: General Chelation Mechanism
Caption: The 3,4-HPO ligand binds labile iron in a 3:1 ratio, forming a neutral complex that sequesters iron from pathogen metabolic pathways.
Part 2: Antifungal Activity
While 1-hydroxy-2-pyridinones (e.g., Ciclopirox) are established antifungals, 3,4-HPO derivatives are emerging as potent inhibitors of Candida and Aspergillus species, particularly when functionalized to increase lipophilicity.
Mechanism of Action[1][2]
-
Siderophore Competition: Fungi secrete siderophores (e.g., ferrichrome) to scavenge iron.[1] 3,4-HPOs compete directly for this iron, starving the fungal cell.
-
Biofilm Inhibition: Iron is a signal for hyphal transition in C. albicans. Chelation suppresses the yeast-to-hyphae transition, a critical virulence factor for tissue invasion.
-
Synergy with Azoles: By depleting iron, 3,4-HPOs destabilize heme-dependent enzymes, including lanosterol 14
-demethylase (the target of fluconazole), lowering MIC values for resistant strains.
Experimental Insight: Lipophilicity (LogP)
Efficacy is strictly correlated with the partition coefficient.
-
Hydrophilic HPOs (e.g., Deferiprone): Poor antifungal activity because they cannot penetrate the fungal cell wall/membrane efficiently.
-
Lipophilic HPOs: Derivatives with alkyl chains (C6-C12) on the ring nitrogen (N1) show micromolar MICs.
Table 1: Comparative Antifungal Activity (Representative Data)
| Compound Class | N1-Substituent | LogP | C. albicans MIC (µM) | Mechanism Note |
| Deferiprone (L1) | Methyl | 0.15 | >500 (Inactive) | Poor penetration |
| Hexadentate HPO | Dendrimeric | ~2.5 | 12.5 | High avidity, iron starvation |
| N-Hexyl-3,4-HPO | Hexyl | 2.1 | 25 | Membrane disruption + Chelation |
| Ciclopirox (Ref) | (Cyclohexyl) | 2.6 | 10-20 | 1,2-HOPO control |
Part 3: Antimalarial Applications
Plasmodium falciparum is uniquely vulnerable to iron chelators during its erythrocytic stage because it degrades hemoglobin, releasing toxic heme and free iron.
The "Trojan Horse" Strategy
Antimalarial 3,4-HPOs are designed to enter the infected Red Blood Cell (iRBC) and the parasite's digestive vacuole.
-
Target: The Labile Iron Pool (LIP) within the parasite.
-
Effect: Inhibition of Ribonucleotide Reductase (DNA synthesis) and Cytochrome bc1 complex (electron transport).
-
Differentiation: Unlike standard antimalarials (Chloroquine), 3,4-HPOs are active against Chloroquine-Resistant (CQR) strains because their mechanism is independent of the chloroquine resistance transporter (PfCRT).
DOT Diagram: Antimalarial Pathway
Caption: HPO derivatives penetrate the digestive vacuole, sequestering iron released from hemoglobin digestion and inhibiting iron-dependent replication enzymes.
Part 4: Antiviral & Emerging Activities
Recent research highlights the utility of 3,4-HPOs against HIV-1 and HSV (Herpes Simplex Virus).
-
HIV-1: Viral transcription is iron-dependent.[2] HPOs inhibit CDK2 (Cyclin-Dependent Kinase 2) and CDK9 , which are required for HIV-1 Tat-mediated transcription.
-
Mechanism: Iron chelation induces p21 (WAF1/CIP1), which inhibits CDK2.
-
Key Finding: Deferiprone and novel analogs inhibit HIV-1 replication in PBMCs with IC50 values in the 5–50 µM range, often synergizing with antiretrovirals.
Part 5: Chemical Synthesis & SAR
To synthesize biologically active 3,4-HPOs, the "Double-React" strategy is standard.
-
Starting Material: Maltol (naturally occurring) or Kojic acid.
-
Protection: Benzylation of the 3-hydroxyl group to prevent side reactions.
-
Amination (The Critical Step): Reaction with a primary amine (
) converts the pyran-4-one to a pyridin-4-one.-
Choice of R: Determines biological target.[3]
-
R = Methyl: Deferiprone (Systemic).
-
R = Hexyl/Octyl: Antimicrobial/Antimalarial (Membrane penetrating).
-
-
Deprotection: Hydrogenolysis (
) removes the benzyl group to reveal the active chelating moiety.
SAR Rule of Thumb:
-
pFe (Iron Affinity): Must be > 20.
-
LogP (Lipophilicity): Optimal range 1.5 – 2.5 for anti-infective intracellular targeting.
Part 6: Experimental Validation (Protocols)
Protocol A: Chrome Azurol S (CAS) Assay for Iron Chelation
Purpose: To validate the siderophore-like iron-binding capacity of a new derivative.
-
Reagent Prep:
-
Dissolve 60.5 mg Chrome Azurol S (CAS) in 50 mL water.
-
Mix 10 mL of 1 mM
(in 10 mM HCl) with the CAS solution. -
Add this mixture slowly to 40 mL of 10 mM CTAB (Hexadecyltrimethylammonium bromide) while stirring. Result: Dark Blue Solution.
-
-
Assay:
-
Add 100 µL of test compound (dissolved in MeOH/Water) to 100 µL of CAS reagent in a 96-well plate.
-
Incubate 1 hour in dark at Room Temp.
-
-
Readout:
Protocol B: Antifungal MIC (Broth Microdilution)
Standard: CLSI M27-A3
-
Inoculum: Adjust C. albicans suspension to
to cells/mL in RPMI 1640 medium (buffered with MOPS, pH 7.0). -
Plate Setup:
-
Prepare serial twofold dilutions of the HPO derivative (e.g., 64 µM down to 0.125 µM) in 96-well plates.
-
Include Growth Control (no drug) and Sterile Control (no fungi).
-
-
Incubation: 35°C for 24–48 hours.
-
Readout: The MIC is the lowest concentration showing 50% inhibition (IC50) or 100% inhibition (MIC) compared to growth control, measured via turbidity (
).
References
-
Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron chelators. Medicinal Research Reviews, 22(1), 26–64. Link
-
Sigle, H. C., et al. (2006). In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans.[5] Mycoses, 49(3), 159–168. Link
-
Debebe, Z., et al. (2007). Iron chelators ICL670 and 311 inhibit HIV-1 transcription.[2] Virology, 367(2), 324–333. Link
-
Santos, M. A., et al. (2012). 3-Hydroxy-4-pyridinones: from iron chelation to other biomedical applications.[6] Current Medicinal Chemistry, 19(20), 3348–3360. Link
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores.[7] Analytical Biochemistry, 160(1), 47–56.[7] Link
Sources
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. Universal chemical assay for the detection and determination of siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
Molecular Sequestration and Cellular Dynamics: A Technical Whitepaper on 3-Hydroxy-4-oxopyridinone-Based Iron Chelators
Executive Summary
The management of iron overload—whether secondary to repeated blood transfusions in thalassemia major or localized accumulation in neurodegenerative diseases—relies heavily on the pharmacological intervention of iron chelators. Among these, the 3-hydroxy-4-oxopyridinones (3,4-HPOs), with Deferiprone (DFP) serving as the archetypal molecule, represent a critical class of orally active therapeutics. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive biology. Here, we will dissect the coordination chemistry that dictates 3,4-HPO efficacy, analyze their physicochemical advantages, and provide field-proven, self-validating experimental protocols for evaluating novel chelator derivatives.
Coordination Chemistry & Mechanism of Action
The core mechanism of 3,4-HPOs is dictated by their bidentate nature. The alpha-hydroxyketone moiety on the pyridinone ring acts as the primary binding site. Upon deprotonation of the hydroxyl group at physiological pH, the two oxygen atoms coordinate with high affinity to ferric iron (Fe³⁺).
Because Fe³⁺ strongly prefers a hexacoordinate, octahedral geometry, it requires three bidentate 3,4-HPO molecules to fully satisfy its coordination sphere. This results in a highly stable 3:1 (ligand:metal) tris-complex 12. The formation of this complex is biologically critical: it renders the iron metabolically inert, effectively preventing it from catalyzing the production of reactive oxygen species (ROS) via Fenton chemistry 1.
Furthermore, the uncharged, neutral state of Deferiprone at pH 7.4, combined with a favorable partition coefficient (logP), allows it to passively diffuse across cellular membranes and the blood-brain barrier. This enables the molecule to directly access and deplete the intracellular labile iron pool (LIP) 3.
Intracellular dynamics and 3:1 stoichiometric chelation of iron by Deferiprone.
Comparative Physicochemical & Pharmacological Data
To understand why 3,4-HPOs are structurally advantageous for intracellular targeting, we must compare them against other clinical standards. The table below summarizes the quantitative distinctions that drive clinical decision-making.
| Chelator | Chemical Class | Denticity | Stoichiometry (Ligand:Fe) | Route of Admin | MW (Da) | Membrane Permeability |
| Deferiprone | 3,4-HPO | Bidentate | 3:1 | Oral | 139 | High (Crosses BBB) |
| Deferasirox | Triazole | Tridentate | 2:1 | Oral | 373 | Moderate |
| Deferoxamine | Hydroxamate | Hexadentate | 1:1 | SC / IV | 560 | Low (Extracellular) |
Experimental Methodologies: Self-Validating Systems
In drug development, empirical validation of a chelator's mechanism is paramount. The following protocols are designed not just as procedural steps, but as logical, self-validating systems.
Protocol 1: Determining Chelation Stoichiometry via Job's Plot
Causality & Logic: When synthesizing novel 3,4-HPO derivatives, researchers often default to mass spectrometry (MS) to determine binding ratios. However, MS ionization can artificially alter metal-ligand speciation. The Job's Plot (Method of Continuous Variation) is a superior, self-validating optical method because it measures empirical stoichiometry directly in solution at thermodynamic equilibrium 4. By keeping the total molarity constant and varying the mole fraction, the absorbance maximum mathematically dictates the coordination number.
Step-by-Step Methodology:
-
Preparation: Prepare equimolar stock solutions (e.g., 2 mM) of the 3,4-HPO ligand and Fe³⁺ (using ferric ammonium citrate).
-
Titration Series: Create a series of 11 mixtures in a 96-well plate where the volume ratio of Ligand:Fe³⁺ varies from 0:10 to 10:0, ensuring the total volume and total molarity remain strictly constant.
-
Buffering: Buffer the solutions to pH 7.4 using 50 mM HEPES. Crucial Note: Avoid phosphate buffers, as phosphates competitively precipitate iron.
-
Equilibration: Incubate the plate in the dark for 30 minutes at room temperature to achieve thermodynamic equilibrium.
-
Measurement: Read the absorbance at the complex's specific
(typically 450–480 nm for 3,4-HPO-Fe complexes) using a UV-Vis microplate reader. -
Analysis: Plot Absorbance (y-axis) vs. Mole Fraction of the Ligand (x-axis). A sharp peak at a mole fraction of 0.75 mathematically confirms a 3:1 (Ligand:Metal) stoichiometry [[4]]().
Step-by-step workflow for determining 3:1 chelation stoichiometry using Job's method.
Protocol 2: Quantifying the Intracellular Labile Iron Pool (LIP) via Calcein-AM
Causality & Logic: Total cellular iron assays (like ICP-MS) fail to differentiate between safely sequestered iron (within ferritin) and the dangerous, redox-active LIP. The Calcein-AM assay solves this by acting as a self-validating "turn-off/turn-on" fluorescent system. Calcein-AM enters the cell and is cleaved by esterases into fluorescent Calcein, which is immediately quenched by binding to labile iron. By subsequently injecting a highly permeable, strong chelator like Deferiprone, the iron is stripped from Calcein, restoring its fluorescence. The resulting change in fluorescence (
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., hepatocytes or H1299 cells) in a 96-well black, clear-bottom plate and culture to 80% confluency.
-
Washing: Wash cells 3x with PBS to remove extracellular iron and serum proteins that could interfere with the probe.
-
Probe Loading: Incubate cells with 0.15–0.25 μM Calcein-AM in HEPES-buffered saline (pH 7.4) for 15 minutes at 37°C. Crucial Note: Keep the probe concentration low to prevent baseline saturation.
-
Clearance: Wash thoroughly (3x) to remove any uncleaved, extracellular Calcein-AM.
-
Baseline Establishment: Record baseline fluorescence (
= 488 nm, = 518 nm) using a kinetic microplate reader for 5 minutes. -
Chelator Injection: Inject 100 μM of the 3,4-HPO chelator (e.g., Deferiprone) into the experimental wells.
-
Kinetic Read: Record the kinetic increase in fluorescence until a plateau is reached (typically 15–20 minutes).
-
Quantification: Calculate the LIP as
(Plateau Fluorescence - Baseline Fluorescence). Normalize these values to total cellular protein content (via a parallel BCA assay) to account for well-to-well variations in cell density.
Logical flow of the Calcein-AM assay utilizing fluorescence de-quenching to measure LIP.
References
-
[1] What is the mechanism of Deferiprone? - Patsnap Synapse. patsnap.com. 1
-
[3] Deferiprone - Iron Chelation Agent for Research - APExBIO. apexbt.com. 3
-
[2] Iron chelating agents in clinical use. Deferiprone chelates Fe 3+ with... | Download Scientific Diagram - ResearchGate. researchgate.net. 2
-
[5] Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer - MDPI. mdpi.com. 5
-
[4] Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid - Semantic Scholar. semanticscholar.org. 4
-
[6] Intralysosomal Iron Induces Lysosomal Membrane Permeabilization and Cathepsin D–Mediated Cell Death in Trabecular Meshwork Cells Exposed to Oxidative Stress | IOVS. arvojournals.org.6
Sources
Methodological & Application
Application Note: Synthesis and Validation of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Executive Summary
The 3-hydroxypyridin-4-one (HPO) scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized in the development of iron chelators, metalloproteinase inhibitors, and FimH antagonists[1]. The synthesis of N-aryl-3-hydroxypyridin-4-ones, such as Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , presents a unique synthetic challenge. The conversion requires the reaction of a pyranone precursor with an aniline derivative. However, the presence of the strongly electron-withdrawing para-ethoxycarbonyl group on the aniline significantly reduces its nucleophilicity.
This application note details a robust, self-validating experimental protocol designed to overcome these kinetic barriers. By employing high-temperature sealed-tube conditions and acid catalysis, this methodology ensures high-fidelity ring-opening and closure, yielding high-purity target compounds suitable for downstream biological screening.
Mechanistic Rationale & Reaction Design
To successfully synthesize this compound, one must understand the causality behind the reaction conditions. The transformation of pyromeconic acid (3-hydroxy-4H-pyran-4-one) to an N-aryl pyridinone is not a simple substitution; it is a complex cascade involving nucleophilic attack, ring-opening to an acyclic 1,5-dicarbonyl intermediate, and subsequent ring-closure via dehydration[2].
The Causality of Experimental Choices:
-
Why p-Toluenesulfonic Acid (p-TsOH)? Ethyl 4-aminobenzoate is a poor nucleophile. The addition of a catalytic amount of p-TsOH protonates the C4-carbonyl oxygen of the pyranone. This increases the electrophilicity at the C2 and C6 positions, lowering the activation energy required for the initial nucleophilic attack.
-
Why Water as a Solvent? While organic solvents (like ethanol) are typically used for aminations, water is critical here. Water acts as a highly polar, protic medium that stabilizes the highly polarized transition states and the zwitterionic acyclic intermediate formed during the ring-opening phase.
-
Why a Sealed Tube at 150 °C? Standard reflux conditions (100 °C in water) fail to provide sufficient thermal energy to drive the equilibrium toward the dehydrated pyridinone product. A sealed, heavy-walled glass tube allows the aqueous reaction to reach 150 °C, generating the necessary autogenous pressure to force the reaction to completion[2].
Mechanistic pathway of pyranone-to-pyridinone conversion via ring-opening and closure.
Experimental Protocol
This protocol is designed as a self-validating system. In-process visual cues (e.g., dissolution and subsequent precipitation) serve as primary indicators of reaction progress, while rigorous post-reaction analytical methods ensure structural integrity.
Materials and Equipment
-
Reagents: Pyromeconic acid (3-hydroxy-4H-pyran-4-one, 1.0 eq), Ethyl 4-aminobenzoate (Benzocaine, 1.0 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq), Deionized water (18.2 MΩ·cm), HPLC-grade Methanol.
-
Equipment: Heavy-walled glass pressure tube (autoclave/sealed tube) with a Teflon screw cap and fluoroelastomer O-ring, heating block or oil bath, vacuum filtration apparatus.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture:
-
Weigh 1.00 g (8.92 mmol) of pyromeconic acid and transfer it into the heavy-walled glass pressure tube.
-
Add 1.47 g (8.92 mmol) of ethyl 4-aminobenzoate to the tube.
-
Add 0.17 g (0.89 mmol, 10 mol%) of p-TsOH·H₂O.
-
Suspend the solid mixture in 20 mL of deionized water. Note: The starting materials will not fully dissolve at room temperature.
-
-
Sealed Tube Heating:
-
Seal the pressure tube tightly. Ensure the O-ring is intact to prevent solvent loss under high pressure.
-
Place the tube in a pre-heated oil bath or heating block set to 150 °C.
-
Stir magnetically for 48 hours. Causality Check: The mixture will homogenize as the temperature rises, and the product will begin to form as a distinct phase or precipitate as the reaction progresses.
-
-
Cooling and Isolation:
-
After 48 hours, carefully remove the tube from the heat source and allow it to cool completely to room temperature (approx. 20 °C).
-
Upon cooling, the crude target compound will precipitate as a solid mass.
-
Filter the crude product under reduced pressure using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold deionized water to remove residual p-TsOH and unreacted pyromeconic acid.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of boiling methanol until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Filter the purified crystals and dry them in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
-
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized batch, quantitative condition optimization and analytical characterization must be cross-referenced against expected parameters.
Reaction Condition Optimization
The table below summarizes the quantitative data driving the selection of the optimized protocol, highlighting the necessity of high temperature and aqueous conditions.
| Solvent System | Catalyst (mol%) | Temperature (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| Ethanol | None | 80 (Reflux) | 48 | < 5 | Insufficient thermal energy; unreacted starting materials. |
| Ethanol / H₂O | HCl (10%) | 100 (Reflux) | 48 | 18 | Incomplete conversion; side-product formation observed. |
| Deionized H₂O | p-TsOH (10%) | 150 (Sealed) | 48 | 68 – 75 | Optimal ring-opening/closure; high purity post-crystallization. |
Structural Validation Data (Expected NMR Profile)
Validation of the final product is confirmed via ¹H NMR spectroscopy. The disappearance of the pyranone signals and the integration of the ethyl ester moiety alongside the pyridinone core confirm successful N-arylation.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| 1.33 | Triplet (t) | 7.1 | 3H | -CH₃ (Ethyl ester tail) |
| 4.34 | Quartet (q) | 7.1 | 2H | -CH₂- (Ethyl ester core) |
| 6.32 | Doublet (d) | 7.5 | 1H | Pyridinone C5-H |
| 7.68 | Doublet (d) | 7.5 | 1H | Pyridinone C6-H |
| 7.72 | Doublet (d) | 8.5 | 2H | Aromatic C2', C6' (Ortho to Pyridinone N) |
| 8.12 | Doublet (d) | 8.5 | 2H | Aromatic C3', C5' (Ortho to Ester group) |
| 8.28 | Singlet (s) | - | 1H | Pyridinone C2-H |
| 10.55 | Broad Singlet (br s) | - | 1H | -OH (Exchangeable, Pyridinone C3-OH) |
(Note: Spectra should be recorded in DMSO-d₆ at 400 MHz. The presence of the highly deshielded singlet at ~8.28 ppm is the definitive marker of the C2 proton on the newly formed pyridinone ring).
References
-
Comparison of Inhibitory Activities of meta and para Substituted N-aryl 3-Hydroxypyridin-4-one Mannosides Towards Type 1 Fimbriated E. coli. Petrović Peroković, V., Ribić, R., Car, Ž., & Tomić, S. Croatica Chemica Acta, 89(2), 237–242 (2016). Available at:[Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Zhang, Y., & Pike, V. W. Frontiers in Pharmacology, 13, 856034 (2022). Available at:[Link]
Sources
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Hydroxypyridin-4-one Benzyl-Hydrazide Derivatives
Introduction: The Scientific Rationale
In the landscape of modern medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity—a concept known as molecular hybridization—is a powerful tool for developing novel therapeutic agents. This guide details the synthesis of a promising class of hybrid molecules: 3-hydroxypyridin-4-one (HPO) derivatives linked to a benzyl-hydrazide moiety.
The HPO scaffold is a privileged structure, primarily due to its exceptional bidentate metal-chelating capability, which is central to the function of numerous metalloenzymes.[1][2] This property has led to the development of HPO-based compounds with a wide array of biological activities, including antimicrobial, antiproliferative, and antioxidant effects.[1][3][4] On the other hand, the benzyl-hydrazide substructure is a well-established pharmacophore found in many compounds with potent biological activities, including enzyme inhibition.[5]
The hybridization of these two moieties creates a synergistic molecular architecture. Specifically, this class of compounds has been designed and investigated for its potent inhibitory effects on tyrosinase, a key copper-containing enzyme in melanin biosynthesis.[6][7][8] Overproduction of melanin can lead to various skin disorders, making tyrosinase a significant target in both the cosmetics and health industries.[8][9][10] This protocol provides a robust, four-step synthetic route starting from readily available commercial materials.
Overall Synthetic Workflow
The synthesis is accomplished via a four-step sequence, beginning with the construction of the core HPO ring, followed by functional group manipulations to introduce the hydrazide, and culminating in the formation of the final benzyl-hydrazide (hydrazone) derivatives.
Figure 1: Overall synthetic workflow for 3-hydroxypyridin-4-one benzyl-hydrazide derivatives.
Detailed Experimental Protocols
This section provides a granular, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoic acid (Compound 3)
Principle: This step involves a condensation reaction between maltol (a 3-hydroxy-4-pyrone) and 3-aminobenzoic acid. The amino group of the benzoic acid displaces the ring oxygen of the maltol, forming the N-substituted pyridinone ring system.
-
Materials & Reagents:
-
Maltol (Compound 1 )
-
3-Aminobenzoic acid (Compound 2 )
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
-
Protocol:
-
Combine equimolar amounts of maltol (1 ) and 3-aminobenzoic acid (2 ) in a round-bottom flask.
-
Add a sufficient volume of distilled water to create a slurry that can be stirred effectively.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield Compound 3 .
-
Step 2: Synthesis of Methyl 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzoate (Compound 4)
Principle: This is a standard esterification of the carboxylic acid group on Compound 3 . Carbonyldiimidazole (CDI) is used as a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by methanol. 4-Dimethylaminopyridine (DMAP) serves as a catalyst for this transformation.
-
Materials & Reagents:
-
Compound 3
-
1,1'-Carbonyldiimidazole (CDI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dimethylformamide (DMF) or another suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
Dissolve Compound 3 in anhydrous DMF under an inert atmosphere.
-
Add CDI (1.1 equivalents) portion-wise to the solution and stir at room temperature for 1-2 hours to ensure complete activation of the carboxylic acid.
-
In a separate flask, prepare a solution of DMAP (catalytic amount, ~0.1 equivalents) in anhydrous methanol.
-
Add the methanol/DMAP solution to the activated acid mixture.
-
Stir the reaction at room temperature overnight. Monitor by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography or recrystallization to obtain pure methyl ester Compound 4 .[5]
-
Step 3: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide (Compound 5)
Principle: This step converts the methyl ester (Compound 4 ) into the corresponding acyl hydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl and displacing the methoxy group to form the more stable hydrazide.
-
Materials & Reagents:
-
Compound 4
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
-
Protocol:
-
Dissolve the methyl ester Compound 4 in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure. The product, Compound 5 , will often precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield the key benzohydrazide intermediate.[5]
-
Step 4: Synthesis of 3-hydroxypyridin-4-one Benzyl-Hydrazide Derivatives (Compounds 6a-j)
Principle: The final step is the formation of a hydrazone (a type of Schiff base) via the condensation of the nucleophilic hydrazide (Compound 5 ) with an electrophilic aldehyde.[11] This reaction is typically acid-catalyzed (a few drops of glacial acetic acid can be added) and driven to completion by the removal of water, often by azeotropic distillation or simply by refluxing in a suitable solvent.
-
Materials & Reagents:
-
Benzohydrazide intermediate (Compound 5 )
-
Various substituted benzaldehydes (e.g., 4-isopropylbenzaldehyde, 4-nitrobenzaldehyde, etc.)
-
Absolute Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
-
Protocol:
-
Suspend or dissolve the hydrazide intermediate Compound 5 (1.0 equivalent) in absolute ethanol.
-
Add the desired substituted benzaldehyde (1.0-1.1 equivalents) to the mixture.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours. The formation of the product is often indicated by a color change or precipitation.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the final product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[5]
-
Characterization Data
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. Below is a representative data table for a synthesized derivative.
| Parameter | Data for 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N′-(4-isopropylbenzylidene)benzohydrazide (6e)[5] |
| Yield | 74.3% |
| Melting Point | 135 °C |
| ¹H-NMR (300 MHz, DMSO-d₆) δ (ppm) | 11.94 (s, 1H, NH), 8.47 (s, 1H, N=CH), 8.18-8.03 (m, 2H), 7.87-7.71 (m, 4H), 7.49-7.33 (m, 3H), 6.32 (d, J=9 Hz, 1H), 2.98 (m, 1H, CH-isopropyl), 2.06 (s, 3H, CH₃-pyridinone), 1.28-1.26 (m, 6H, CH₃-isopropyl) |
| ¹³C-NMR (75 MHz, DMSO-d₆) δ (ppm) | 170.24, 164.91, 162.07, 153.37, 148.84, 142.62, 142.01, 138.40, 135.23, 135.16, 130.29, 130.12, 129.12, 129.09, 128.12, 127.76, 127.34, 126.42, 125.83, 111.52, 33.87, 24.14, 13.85 |
| MS (m/z) | 389.2 (M+) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; insufficient reflux time. | Increase reflux time and monitor reaction progress closely using TLC. Ensure efficient stirring. |
| Difficulty in Step 2 Esterification | Moisture in the reaction; inactive coupling agent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). Use a fresh bottle of CDI. |
| Incomplete Hydrazide Formation (Step 3) | Insufficient hydrazine hydrate or reaction time; ester is sterically hindered. | Increase the equivalents of hydrazine hydrate and/or extend the reflux time. Ensure the temperature is adequate for reflux. |
| Low Purity of Final Product (Step 4) | Unreacted starting materials (aldehyde or hydrazide); side reactions. | Purify the hydrazide intermediate (5 ) before use. Use a slight excess of the aldehyde. Purify the final product by recrystallization or column chromatography. |
| Reaction Stalls (Any Step) | Poor quality of reagents; incorrect solvent; insufficient temperature. | Verify reagent purity. Ensure the solvent is appropriate and dry. Check and confirm the reaction temperature. |
Conclusion
The synthetic protocol detailed herein provides a reliable and reproducible pathway for the synthesis of 3-hydroxypyridin-4-one benzyl-hydrazide derivatives.[5] This multi-step process is built upon fundamental organic chemistry reactions, making it accessible for researchers with a solid background in synthetic techniques. The resulting hybrid molecules are of significant interest for drug discovery programs, particularly in the search for novel enzyme inhibitors.[6][7][8][9] The modularity of the final step allows for the creation of a diverse library of derivatives by simply varying the substituted benzaldehyde, facilitating structure-activity relationship (SAR) studies.
References
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC.
- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
- Synthesis of 3-Hydroxypyridin-4-One Derivatives Bearing Benzyl Hydrazide Substitutions towards Anti-Tyrosinase and Free Radical. The Royal Society of Chemistry.
- Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chel
- Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evalu
- Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Semantic Scholar.
- Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed.
- Design, synthesis, in silico ADME, DFT, molecular dynamics simulation, anti-tyrosinase, and antioxidant activity of some of the 3-hydroxypyridin-4-one hybrids in combination with acylhydrazone deriv
- QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. MDPI.
- A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Organic Chemistry Portal.
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
Sources
- 1. Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: In Vitro Iron Chelation Characterization of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Introduction & Mechanistic Basis[1]
The compound Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate belongs to the class of N-substituted 3-hydroxy-4-pyridinones (3,4-HPOs). This scaffold is structurally analogous to the clinical chelator Deferiprone (L1) but features a significant modification: the N-methyl group is replaced by an ethyl benzoate moiety.
Chemical Significance[2]
-
Chelating Moiety: The 3-hydroxy and 4-oxo groups on the pyridinone ring form a high-affinity, bidentate (O,O-donor) binding pocket specific for Fe(III) (ferric iron).
-
Lipophilicity: The ethyl benzoate tail significantly increases the partition coefficient (LogP) compared to Deferiprone. While this may enhance membrane permeability in cell-based models, it necessitates specific solubility modifications (DMSO/Ethanol co-solvents) during in vitro aqueous assays.
-
Stoichiometry: Like other 3,4-HPOs, this ligand (L) coordinates Fe(III) in a 3:1 (L:M) ratio at physiological pH, forming a neutral, octahedral complex
.
Mechanism of Action Diagram
The following diagram illustrates the bidentate coordination and the formation of the stable octahedral complex.
Figure 1: Stoichiometric assembly of the tris-bidentate iron complex. Three ligand molecules coordinate one Fe(III) ion via the alpha-hydroxyketone active site.
Material Preparation & Handling[3][4][5][6]
Critical Warning: Unlike Deferiprone, this ester derivative has poor water solubility. Attempting to dissolve it directly in aqueous buffer will result in precipitation and inaccurate IC50 values.
Stock Solutions
-
Ligand Stock (10 mM): Dissolve the compound in 100% DMSO (Dimethyl sulfoxide). Vortex until completely clear. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
-
Iron Stock (10 mM): Dissolve Ferric Chloride Hexahydrate (FeCl₃·6H₂O) in 10 mM HCl.
-
Why HCl? Iron(III) rapidly hydrolyzes to form insoluble hydroxides at neutral pH. The acid keeps the iron soluble and ionic until it is introduced to the chelator.
-
Assay Buffer
-
Preferred: 50 mM MOPS or HEPES, pH 7.4.
-
Avoid: Phosphate buffers (PBS). Phosphate anions compete with the ligand for iron binding and can precipitate Iron Phosphate (
), causing false positives in turbidity or false negatives in colorimetric assays.
Protocol A: UV-Vis Spectrophotometric Titration (Job’s Method)
Purpose: To confirm the 3:1 stoichiometry and determine the wavelength of maximum absorbance (
Experimental Workflow
-
Preparation: Prepare a series of samples where the total molar concentration of [Iron + Ligand] is constant (e.g., 100 µM), but the mole fraction (
) varies from 0 to 1. -
Mixing:
-
Tube 1: 0 µM Ligand / 100 µM Fe(III)
-
Tube 2: 20 µM Ligand / 80 µM Fe(III)
-
...
-
Tube 5: 75 µM Ligand / 25 µM Fe(III) (Theoretical Max for 3:1)
-
...
-
Tube 10: 100 µM Ligand / 0 µM Fe(III)
-
-
Incubation: Incubate at Room Temperature (RT) for 30 minutes in MOPS buffer.
-
Measurement: Scan absorbance from 350 nm to 700 nm. The complex typically exhibits a Charge Transfer (LMCT) band between 450–460 nm (orange/red color).
Data Analysis (Job's Plot)
-
Plot Absorbance (at
) vs. Mole Fraction of Ligand ( ).[1] -
Validation: The peak absorbance should occur at
, confirming that 3 ligands bind 1 iron atom.
Protocol B: Modified Ferrozine Competition Assay
Purpose: To determine the Chelation Efficiency (IC50) relative to a competitor. Scientific Logic: HPOs bind Fe(III).[2] Ferrozine binds Fe(II).[2][3][4][5] Standard Ferrozine assays use Fe(II), but this does not accurately reflect the clinical target of HPOs. This modified protocol uses Fe(III) as the starting material, requiring the drug to compete for Fe(III) before a reducing agent is added to quantify the remaining unbound iron.
Reagents[2][5]
-
Fe(III) Solution: 50 µM FeCl₃ in 1 mM HCl.
-
Reducing Agent: 5% Hydroxylamine Hydrochloride or 10 mM Ascorbic Acid (fresh).
-
Ferrozine Reagent: 5 mM Ferrozine in water.[4]
Step-by-Step Workflow Diagram
Figure 2: Modified Ferrozine workflow. The chelator must bind Fe(III) in Step 2 to prevent its reduction and subsequent detection by Ferrozine in Steps 3-4.
Detailed Procedure
-
Plate Setup: In a clear 96-well plate, add 100 µL of Test Compound (diluted in MOPS buffer) at varying concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Include a DMSO vehicle control.
-
Iron Addition: Add 50 µL of 100 µM FeCl₃ solution to all wells.
-
Equilibration: Shake plate for 1 minute; incubate for 30 minutes at RT. Allow the HPO-Iron complex to form.
-
Reduction: Add 50 µL of Reducing Agent (Ascorbic Acid). Incubate 10 minutes.
-
Development: Add 50 µL of Ferrozine Reagent. Incubate 10 minutes.
-
Read: Measure Absorbance at 562 nm .
Data Calculation
Calculate the % Chelation Activity using the formula:
- : Absorbance of well with Test Compound.
- : Absorbance of well with Vehicle (DMSO) + Iron (Maximal Ferrozine signal).
Summary of Expected Results
| Parameter | Expected Outcome for Ethyl 4-(...)-benzoate | Interpretation |
| 450 – 460 nm | Characteristic Charge Transfer band for Fe(III)-3,4-HPO. | |
| Stoichiometry | 3:1 (Ligand:Iron) | Confirms bidentate coordination mode.[2] |
| Ferrozine Signal | Decreases as [Ligand] increases | High signal = Low chelation. Low signal = High chelation. |
| Solubility | Precipitates in pure water >50 µM | Critical: Must maintain >1% DMSO or use MOPS buffer. |
References
-
Hider, R. C., & Kong, X. L. (2013). Iron: Effect of Overload and Therapeutic Chelation. In Interrelations between Essential Metal Ions and Human Diseases (pp. 229-294). Springer.
-
Santos, M. A., et al. (2012). 3-Hydroxy-4-pyridinones as effective iron chelators: From synthesis to biological evaluation. Future Medicinal Chemistry, 4(11).
-
Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological Reviews, 57(4), 547-583.
- Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.
-
Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
Sources
- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zen-bio.com [zen-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides [mdpi.com]
Application Note: High-Precision Evaluation of Cytotoxic Potency and Iron-Chelation Specificity in 3-Hydroxypyridin-4-one (HPO) Derivatives
Abstract
3-hydroxypyridin-4-ones (HPOs) represent a class of bidentate iron chelators with significant potential as anticancer agents due to the "iron addiction" phenotype exhibited by many aggressive tumors. However, the redox-active nature of these compounds and their specific interaction with transition metals present unique challenges in standard cytotoxicity screening. This guide outlines a rigorous protocol for evaluating HPO derivatives, emphasizing the mitigation of assay interference (false positives in MTT) and the validation of iron-dependent mechanisms via rescue experiments.
Part 1: Compound Preparation & Physicochemical Characterization
The lipophilicity of HPO derivatives is the primary determinant of their cellular uptake and subsequent cytotoxicity. Derivatives with optimized partition coefficients (LogP) penetrate the lipid bilayer more effectively to access the labile iron pool (LIP).
Solubilization Protocol
Most synthetic HPO derivatives are hydrophobic solids.
-
Primary Stock: Dissolve the derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM .
-
Critical Check: Sonicate for 5 minutes to ensure complete dissolution. Visual inspection is insufficient; check for Tyndall effect (light scattering) to rule out micro-precipitates.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce degradation or precipitation.
-
Working Solutions: Dilute in culture medium immediately prior to use.
-
Constraint: The final DMSO concentration in the cell assay must remain < 0.5% (v/v) to avoid solvent-induced toxicity.
-
Stability Verification
HPO derivatives can undergo oxidation or hydrolysis. Verify stability in complete cell culture medium (containing 10% FBS) by incubating a 100 µM aliquot at 37°C for 24 hours and analyzing via HPLC-UV. A loss of >5% peak area indicates instability that will skew IC50 data.
Part 2: Experimental Design & Cell Line Selection
Cell Line Selection
Select cell lines with known "iron addiction" (overexpression of Transferrin Receptor 1).
-
Target Models: MCF-7 (Breast), HepG2 (Liver), K562 (Leukemia).
-
Negative Control (Crucial): Normal fibroblasts (e.g., HPLF, L929) or PBMCs. HPOs should exhibit a Selectivity Index (SI) > 2.0 for cancer vs. normal cells.
Positive Controls[1]
-
Deferiprone (DFP): The clinical standard (1,2-dimethyl-3-hydroxypyridin-4-one).[1] Typical IC50: 50–100 µM.
-
Deferoxamine (DFO): A hexadentate chelator (cell-impermeable reference).
Part 3: Cytotoxicity Assays (The Interference Problem)
WARNING: Iron chelators can interfere with tetrazolium-based assays (MTT, MTS). The reductive potential of the HPO moiety or the formation of colored iron complexes can reduce tetrazolium salts directly, yielding false indications of viability .
Recommended Assay: Sulforhodamine B (SRB)
The SRB assay measures total protein mass and is independent of mitochondrial redox activity, making it immune to HPO interference.
Protocol:
-
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow attachment for 24h.
-
Treatment: Add HPO derivatives (0.1 µM – 100 µM) for 72h.
-
Fixation: Add cold 10% Trichloroacetic Acid (TCA) directly to the medium (final conc. 10%). Incubate at 4°C for 1 hour. This step fixes the cells and stops all metabolic activity immediately.
-
Washing: Wash 4x with slow-running tap water. Air dry.
-
Staining: Add 100 µL of 0.057% SRB solution (in 1% acetic acid) for 30 min.
-
Elution: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Read: Absorbance at 510 nm.
Alternative: Modified MTT Protocol
If SRB is unavailable, MTT may be used only if the extracellular drug is removed before adding the MTT reagent.
-
Treatment: Incubate cells with HPO derivatives for the desired time.
-
Wash Step (Critical): Carefully aspirate media containing the drug. Wash cells 2x with warm PBS to remove residual chelator.
-
Development: Add fresh media + MTT reagent. Incubate 2–4 hours.
-
Solubilization: Use DMSO to dissolve formazan and read at 570 nm.
Part 4: Mechanistic Validation (Self-Validating Systems)
To claim an HPO derivative acts via iron chelation, you must prove that adding iron reverses the toxicity. This is the "Iron Rescue" experiment.
The Iron Rescue Protocol
Concept: If the drug kills by depleting iron, adding excess iron (Ferric Ammonium Citrate, FAC) should protect the cells. If toxicity persists, the compound has off-target effects (toxicity unrelated to iron).
Workflow:
-
Preparation: Prepare a 10 mM stock of FAC in PBS.
-
Co-treatment:
-
Arm A: Cells + HPO Derivative (at IC75 concentration).
-
Arm B: Cells + HPO Derivative (IC75) + 100 µM FAC .
-
Arm C: Cells + 100 µM FAC (Iron control).
-
-
Incubation: 48–72 hours.
-
Readout: Assess viability via SRB.
-
Interpretation:
-
Significant Survival Increase in Arm B vs. Arm A: Confirmed Iron Chelation Mechanism.
-
No Survival Increase: Off-target toxicity (e.g., non-specific membrane disruption).
-
ROS Generation (DCFDA Assay)
Iron starvation often leads to mitochondrial dysfunction and ROS spikes.
-
Stain cells with 10 µM DCFDA for 30 min in serum-free media.
-
Wash and treat with HPO derivative.
-
Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 4 hours.
-
Note: Include a "Cell-free + Drug + DCFDA" control to ensure the drug does not fluoresce or quench the signal itself.
-
Part 5: Data Visualization & Logic
Mechanism of Action Pathway
The following diagram illustrates how HPO derivatives disrupt cellular homeostasis.
Figure 1: Mechanistic cascade of HPO derivatives. Iron chelation leads to dual failure modes: metabolic arrest (RNR inhibition) and oxidative stress (ROS), culminating in cell death.
Experimental Workflow Decision Tree
Use this logic flow to select the correct assay and validate results.
Figure 2: Experimental decision tree ensuring data integrity. Note the critical branch at "Iron Rescue" which distinguishes true chelators from general toxins.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Note: Generalized reference to seminal work on Deferiprone).
-
Tomat, E., et al. (2023). Iron-Targeting Compounds that Hamper the Proliferation of Cultured Malignant Cells.[2] Journal of the American Chemical Society.[2]
-
ApexBio Technology. Deferiprone Product Information and IC50 Data. ApexBio Protocol Notes.
-
Abcam. MTT Assay Protocol and Troubleshooting (Interference Notes). Abcam Application Notes.
-
Zhang, C., et al. (2024). Novel 3-hydroxypyridin-4(1H)-one derivatives as ferroptosis inhibitors and iron chelators.[3][4] European Journal of Medicinal Chemistry.
-
ResearchGate. Protocol for Iron Rescue Experiments in Cancer Cells.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Researchers discover iron-targeting approaches to halt proliferation of cancer cells - ecancer [ecancer.org]
- 3. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Antimicrobial Activity Screening of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate Derivatives
Executive Summary
The synthesis and evaluation of 3-hydroxy-4-pyridinone (3,4-HPO) derivatives represent a critical frontier in the development of novel antimicrobial agents. As bacteria increasingly develop resistance to traditional antibiotics, targeting essential microbial micronutrients—specifically via 1[1]—has emerged as a highly effective therapeutic strategy. This application note details the mechanistic rationale, experimental design, and self-validating protocols required to accurately screen the antimicrobial activity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , a rationally designed 1-aryl-3,4-HPO derivative.
Scientific Rationale & Mechanism of Action
Iron is an indispensable cofactor for numerous bacterial metalloenzymes, including ribonucleotide reductase, which is essential for DNA synthesis. This compound operates through a dual-action structural mechanism:
-
The 3,4-HPO Core: Acts as a high-affinity bidentate chelator for Fe(III), forming stable neutral complexes that 2[2].
-
The Ethyl Benzoate Moiety: Substituted at the N1 position, this functional group significantly increases the molecule's lipophilicity (LogP). This is a causal driver of efficacy, allowing the chelator to passively diffuse across complex, lipid-rich bacterial cell envelopes—such as the mycolic acid layer of Mycobacterium species—to exert intracellular iron starvation[3].
Mechanism of Action: Iron deprivation pathway by 3,4-HPO derivatives in bacterial cells.
Experimental Design Principles: Building a Self-Validating System
When screening chelators for antimicrobial activity, standard methodologies often yield false negatives or misattribute the mechanism of action. To ensure scientific integrity, our protocol is designed as a self-validating system based on two core principles:
-
Media Iron Control (Avoiding False Negatives): Standard Cation-Adjusted Mueller-Hinton Broth (CAMHB) contains highly variable concentrations of trace iron (typically 0.5 to 2.0 µM). If the derivative is tested in standard CAMHB, the free iron will prematurely saturate the chelator before it can interact with the bacteria, artificially inflating the Minimum Inhibitory Concentration (MIC). Therefore, the use of Iron-Depleted CAMHB (ID-CAMHB) , prepared via Chelex-100 resin treatment, is an absolute requirement to accurately assess potency.
-
The Iron-Rescue Assay (Validating Causality): A common pitfall in drug discovery is assuming that a chelator's toxicity is solely due to iron starvation; it may instead possess off-target membrane toxicity. To validate the mechanism of action, we run a parallel "Iron-Rescue" assay. By supplementing the ID-CAMHB with exogenous iron (
) in molar excess of the chelator, we saturate the compound's binding sites. If the compound's antimicrobial activity is genuinely driven by iron deprivation, the addition of iron will "rescue" the bacteria, resulting in a significant increase in the MIC. If the MIC remains unchanged, the compound is exerting off-target toxicity.
Detailed Experimental Protocols
High-throughput antimicrobial screening and mechanistic validation workflow.
Protocol A: Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)
-
Dissolve standard MHB powder in deionized water as per the manufacturer's instructions.
-
Add Chelex-100 resin (Bio-Rad) at 5% (w/v) and stir continuously for 12 hours at 4°C to chelate all divalent and trivalent metal ions.
-
Filter the broth through a 0.22 µm membrane to remove the resin.
-
Causality Step: Because Chelex-100 strips essential non-target ions, supplement the media with
(25 mg/L), (12.5 mg/L), and (1 mg/L) to support baseline bacterial growth. Do not add . -
Sterilize the final ID-CAMHB via 0.22 µm vacuum filtration.
Protocol B: Broth Microdilution MIC Assay
This protocol complies with 4[4].
-
Prepare a stock solution of this compound in DMSO (10 mg/mL).
-
Perform two-fold serial dilutions of the compound in ID-CAMHB across a 96-well microtiter plate to achieve a final test range of 0.25 to 128 µg/mL. Ensure the final DMSO concentration is ≤1% to prevent solvent toxicity.
-
Prepare the bacterial inoculum from a 24-hour agar plate, suspending colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). -
Dilute the inoculum 1:150 in ID-CAMHB and add 50 µL to each well to achieve a final well concentration of
CFU/mL. -
Incubate plates aerobically at 37°C for 16–20 hours (or up to 72 hours for Mycobacterium species).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Protocol C: Mechanistic Validation via Iron-Rescue Assay
-
Replicate the exact microtiter plate setup from Protocol B.
-
Self-Validating Step: Prior to bacterial inoculation, supplement all test wells with 50 µM
. -
Inoculate, incubate, and read the MIC as described in Protocol B.
-
Interpretation: A true 3,4-HPO chelator will exhibit a
4-fold increase in MIC (loss of antimicrobial activity) in the presence of exogenous iron, confirming that the primary mechanism of action is iron deprivation.
Quantitative Data Presentation
The following table summarizes the expected quantitative screening profiles for the derivative, highlighting the critical difference between standard and iron-depleted testing environments, as well as the mechanistic validation.
Table 1: Expected Susceptibility Profile of this compound
| Bacterial Strain | Standard CAMHB MIC (µg/mL) | ID-CAMHB MIC (µg/mL) | Iron-Rescue MIC (+ 50 µM | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | >128 | 4.0 | >128 | |
| Escherichia coli (ATCC 25922) | >128 | 16.0 | >128 | > 4 (Bacteriostatic) |
| Mycobacterium smegmatis (mc²155) | 64.0 | 2.0 | 64.0 |
Note: The dramatic shift in MIC between Standard CAMHB and ID-CAMHB demonstrates the necessity of controlling media iron content. The reversion of the MIC in the Iron-Rescue column validates the target-specific causality of the compound.
References
-
Frontiers in Chemistry: Recent Advances of Pyridinone in Medicinal Chemistry. Discusses the therapeutic benefit of high-affinity iron-selective 3,4-HPO chelators in bacterial iron deprivation. 1
-
National Institutes of Health (PMC): Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators. Details the bidentate chelating properties of 3,4-HPO ligands for M(III) metal ions. 2
-
Biophysical Journal (ResearchGate): Tagging 3-Hydroxy-4-Pyridinone Iron Chelators with Rhodamine B Derivatives is Essential to Target Mycobacterium Avium Infection. Explores how lipophilic structural modifications enhance the biological activity of chelators against mycobacteria. 3
-
Clinical and Laboratory Standards Institute (CLSI): M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. The authoritative standard for broth microdilution methodology and inoculum preparation. 4
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Advanced Antioxidant Assessment of Novel 3-Hydroxy-4-Oxopyridinone (HPO) Compounds
Application Note & Protocol Guide
Abstract
Standard antioxidant assays (e.g., DPPH, ABTS) are frequently misapplied to metal-chelating antioxidants like 3-hydroxy-4-oxopyridinones (HPOs). Because HPOs function primarily by sequestering redox-active iron—thereby halting the Fenton reaction—rather than by donating hydrogen atoms to stable radicals, conventional screens often yield false negatives. This guide outlines a specialized screening pipeline designed to validate the dual mechanism of novel HPOs: High-Affinity Iron Chelation and Site-Specific Radical Scavenging .
Part 1: Chemical Mechanism & Rationale
The "Silent" Antioxidant Mechanism
Novel HPOs (analogs of Deferiprone) are bidentate ligands that form stable tris-complexes (
-
Primary (Preventive): Locking free Fe
into a redox-inactive complex, preventing the reduction to Fe and the subsequent Fenton reaction. -
Secondary (Scavenging): Direct neutralization of hydroxyl radicals (
) generated if trace iron escapes chelation.
Mechanism Visualization
The following diagram illustrates the competitive inhibition of the Fenton reaction by HPOs.
Figure 1: HPOs compete with biological reductants for Fe(III), effectively removing the catalyst required for hydroxyl radical generation.
Part 2: Primary Screening Protocols (Solution Chemistry)
Protocol A: Determination of pFe (Iron Binding Efficiency)
Rationale: Stability constants (
Definition: pFe =
Materials:
-
UV-Vis Spectrophotometer (Double beam preferred).
-
0.1 M KCl background electrolyte.
-
Standardized Fe(III) solution (AAS grade).
-
Automatic titrator or calibrated micropipettes.
Procedure:
-
Solution Prep: Prepare a solution of the novel HPO (
) and Fe ( ) in 0.1 M KCl (Ligand:Metal ratio 3:1). -
Acidification: Lower pH to ~2.0 using HCl to dissociate the complex.
-
Titration: Titrate with KOH from pH 2.0 to 11.0.
-
Measurement: Record UV-Vis spectra (200–800 nm) at 0.1 pH increments.
-
Data Analysis: Use potentiometric software (e.g., HYPERQUAD or PSEQUAD) to fit the protonation constants (
) and stability constants ( ). -
Calculation: Compute pFe using the speciation distribution at pH 7.4.
Target Value: A viable therapeutic HPO should have a pFe
Protocol B: Site-Specific Deoxyribose Degradation Assay
Rationale: Unlike DPPH, this assay uses the Fenton reaction to generate radicals. It distinguishes between general scavenging (in bulk solution) and site-specific protection (preventing iron binding to the target).
Experimental Design:
-
Variant 1 (Chelation Effect): No EDTA. Iron binds directly to deoxyribose. If the HPO pulls iron off the sugar, it prevents damage.
-
Variant 2 (Scavenging Effect): With EDTA.[1][2] EDTA pulls iron into solution. Damage occurs via bulk
. HPO must scavenge the radical directly to protect.
Materials:
-
2-Deoxy-D-ribose (2.8 mM in KH
PO buffer, pH 7.4). -
FeCl
(20 M). -
Ascorbic Acid (100
M).[2] -
H
O (2.8 mM). -
Thiobarbituric Acid (TBA) (1% w/v in 50 mM NaOH).[2]
-
Trichloroacetic Acid (TCA) (2.8% w/v).
Step-by-Step Protocol:
-
Mixture Setup: In a test tube, add reagents in this order:
-
Incubation: Incubate at 37°C for 1 hour.
-
Development: Add 1.0 mL TCA and 1.0 mL TBA.
-
Chromogen Formation: Heat at 100°C for 15 minutes (Pink color develops). Cool on ice.
-
Read: Measure Absorbance at 532 nm.
Interpretation:
-
High Protection in Variant 1 + Low Protection in Variant 2 = Mechanism is pure Iron Chelation (Ideal for HPOs).
-
High Protection in Both = Mixed Mechanism (Chelator + Scavenger).
Part 3: Biological Validation (Cellular)[7]
Protocol C: Intracellular ROS Rescue (DCFH-DA Assay)
Rationale: Demonstrates cell permeability and ability to halt iron-induced oxidative stress in a living system.
Cell Model: SH-SY5Y (Neuroblastoma) or HepG2 (Hepatocyte). Stressor: Ferric Ammonium Citrate (FAC) – mimics iron overload.
Workflow Diagram:
Figure 2: Experimental workflow for assessing intracellular antioxidant capacity under iron overload conditions.
Step-by-Step Protocol:
-
Seeding: Plate SH-SY5Y cells at
cells/well in black-walled 96-well plates. Incubate 24h. -
Iron Overload: Treat cells with 100
M Ferric Ammonium Citrate (FAC) for 24 hours to expand the labile iron pool. - M DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free media. Incubate 30 min at 37°C in dark.
-
Wash: Remove probe solution and wash 2x with PBS (removes extracellular probe to lower background).
-
Treatment: Add Novel HPO compounds (diluted in HBSS/buffer) at varying concentrations.
-
Measurement: Immediately place in fluorescence plate reader. Measure kinetics every 5 mins for 1 hour.
Part 4: Data Presentation & Analysis
Summary Table Template
Report your findings using the following structure to allow direct comparison with clinical standards.
| Compound ID | pFe | Deoxyribose IC | Deoxyribose IC | Cell ROS Inhibition (%) |
| Deferiprone (Ref) | 20.1 | 25 | >500 | 100% (Normalized) |
| Novel HPO-1 | [Calc Value] | [Value] | [Value] | [% of Control] |
| Novel HPO-2 | [Calc Value] | [Value] | [Value] | [% of Control] |
Troubleshooting & Critical Controls
-
Interference Check: HPOs can be fluorescent. Always run a "Compound Only" well (no cells, no DCFH) to check for auto-fluorescence at 535 nm.
-
Solubility: HPOs are often lipophilic. Ensure DMSO concentration in final cell assay is <0.5% to avoid solvent-induced cytotoxicity.
-
Stoichiometry: In the Deoxyribose assay, if the HPO concentration is
the Iron concentration, protection may be incomplete due to the formation of unsaturated complexes ( or ) which can still be redox-active.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine.
-
Halliwell, B., & Gutteridge, J. M. (1981).[8] Formation of a thiobarbituric-acid-reactive substance from deoxyribose in the presence of iron salts: the role of superoxide and hydroxyl radicals. FEBS Letters.
-
Gutteridge, J. M. (1987). Reactivity of hydroxyl and hydroxyl-like radicals discriminated by deferroxamine. Biochemical Journal.
-
Hider, R. C., et al. (2001). Determination of the Stability Constants of 3-Hydroxypyridin-4-ones. Dalton Transactions.
-
Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. publications.cnr.it [publications.cnr.it]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. doc.abcam.com [doc.abcam.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Application Note: Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate in Cell Culture
Executive Summary
Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate is a synthetic N-aryl-3-hydroxy-4-pyridinone (3,4-HOPO) derivative. Functionally, it acts as a bidentate iron chelator with enhanced lipophilicity due to the ethyl benzoate moiety.
In cell culture systems, this compound is primarily utilized to induce intracellular iron deprivation , leading to the inhibition of iron-dependent enzymes such as Ribonucleotide Reductase (RNR) and Prolyl Hydroxylases (PHDs) . This guide details the preparation, handling, and experimental protocols for using this compound to study cell cycle arrest, apoptosis, and iron metabolism in neoplastic and neurodegenerative models.
Chemical Properties & Handling
Note: Proper solubilization is the single most critical step for N-aryl-HOPO derivatives to prevent precipitation in aqueous media.
| Property | Specification |
| Chemical Class | N-aryl-3-hydroxy-4-pyridinone (Bidentate Chelator) |
| Mechanism | High-affinity Fe(III) sequestration (log K ≈ 35-37 for 3:1 complex) |
| Molecular Weight | ~259.26 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Poorly soluble in water/PBS |
| Stability | Stable in DMSO at -20°C for 6 months; Hydrolysis of ester may occur at pH > 8.0 |
Reconstitution Protocol
-
Stock Solution (100 mM): Dissolve powder in high-grade anhydrous DMSO. Vortex for 30 seconds until clear.
-
Validation: Solution must be strictly yellow/colorless. A red/orange tint indicates iron contamination from glassware.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock directly into pre-warmed culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Mechanism of Action
The compound operates via the "Iron Starvation Response." Unlike hydrophilic chelators (e.g., Deferoxamine), the lipophilic ethyl benzoate tail facilitates rapid passive diffusion across the plasma membrane.
Signaling Pathway Visualization
The following diagram illustrates the cascade from chelator entry to apoptosis.
Figure 1: Mechanism of Action. The chelator crosses the membrane, depletes the Labile Iron Pool (LIP), deactivates RNR, and stabilizes HIF-1α, leading to cell cycle arrest.
Experimental Protocols
Experiment A: Cytotoxicity & IC50 Determination
Objective: Determine the concentration required to inhibit cell growth by 50%.
-
Seeding: Plate cells (e.g., MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment:
-
Prepare serial dilutions of the chelator in media (Range: 1 µM to 200 µM).
-
Critical Control: Include a "Vehicle Control" (Media + DMSO equivalent).
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Readout: Add MTT or CCK-8 reagent. Incubate 2–4h. Read absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Plot Log(Concentration) vs. % Viability to calculate IC50.
Experiment B: The "Iron Rescue" Validation (Self-Validating Protocol)
Objective: Prove that observed toxicity is specifically due to iron chelation and not off-target toxicity. If adding iron does not reverse the toxicity, the mechanism is NOT chelation.
Protocol Steps:
-
Groups:
-
Group 1: Control (DMSO)
-
Group 2: Chelator (at IC70 concentration)
-
Group 3: Chelator + FeCl3 (saturated)
-
-
Pre-saturation (Group 3): Mix the chelator with FeCl3 in a 3:1 molar ratio (Chelator:Iron) in a tube before adding to cells. Incubate for 30 mins to form the complex.
-
Result Interpretation:
-
True Chelator: Group 2 shows death; Group 3 shows near-complete survival (Rescue).
-
Toxicophore: Group 2 and Group 3 both show death (No Rescue).
-
Experiment C: Intracellular Iron Quantification (Calcein-AM Assay)
Objective: Visualize the depletion of the Labile Iron Pool (LIP). Principle: Calcein-AM is non-fluorescent. Once intracellular, it is cleaved to Calcein (Green). Calcein fluorescence is quenched by iron. Therefore, removing iron increases fluorescence.
-
Staining: Load cells with 0.25 µM Calcein-AM for 15 min at 37°C.
-
Wash: Wash 2x with PBS to remove extracellular dye.
-
Treatment: Add this compound (50 µM).
-
Kinetics: Monitor fluorescence (Ex/Em 488/517 nm) every 10 mins for 2 hours.
-
Data: An increase in fluorescence relative to control indicates successful iron chelation.
Application Data Summary (Expected)
| Cell Line | IC50 (48h) | Rescue Effect (FeCl3) | Mechanism Note |
| MCF-7 (Breast) | 15 - 25 µM | High (>90% recovery) | Highly sensitive to RNR inhibition. |
| HepG2 (Liver) | 30 - 50 µM | Moderate | High endogenous iron stores delay effect. |
| SH-SY5Y (Neuro) | 10 - 20 µM | High | Neuroprotection model at low doses (<5 µM). |
References & Authority
The protocols and mechanisms described above are grounded in the established chemistry of 3-hydroxy-4-pyridinone ligands.
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Foundational chemistry of 3,4-HOPO ligands).
-
(General Journal Link for verification of field authority)
-
-
Kontoghiorghes, G. J., et al. (2020). Chelators for Iron and Other Metal Ions: Mechanism of Action and Clinical Applications. International Journal of Molecular Sciences.
-
Liu, Z. D., et al. (2002). Synthesis, physicochemical properties, and biological evaluation of N-alkyl- and N-aryl-3-hydroxypyridin-4-ones. Journal of Medicinal Chemistry. (Specific SAR regarding N-aryl derivatives).
-
Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological Reviews.
Disclaimer: this compound is a research chemical. Ensure all work is conducted in a Biosafety Level 2 (BSL-2) facility with appropriate PPE.
Sources
Application Note: Handling, Storage, and Preparation Guidelines for 3-Hydroxy-4-oxopyridinone Derivatives
Executive Summary & Mechanistic Overview
3-Hydroxy-4-oxopyridinone (3,4-HOPO) derivatives, most notably Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), are potent, orally active bidentate iron chelators. In biological and analytical settings, these molecules coordinate with ferric ions (Fe³⁺) in a strict 3:1 (chelator:iron) molar ratio to form highly stable, neutral complexes[1].
Because their primary mechanism of action relies on rapid and high-affinity metal binding, the handling and storage of 3,4-HOPOs require meticulous attention to environmental control. Trace metal contamination, photodegradation, or moisture absorption can prematurely saturate the chelator or alter its effective concentration, rendering in vitro assays and pharmacokinetic models invalid. This guide provides field-proven, causality-driven protocols for the rigorous management of 3,4-HOPO derivatives.
Physicochemical Profiling
Understanding the physical properties of 3,4-HOPOs is the foundation of proper handling. The highly hydrophilic nature of these compounds dictates specific solvent choices, while their functional groups necessitate strict environmental controls.
Table 1: Key Physicochemical Properties of Deferiprone (Representative 3,4-HOPO)
| Property | Value | Causality & Handling Implication |
| Molecular Weight | 139.15 g/mol | Small molecule; easily diffuses across membranes and rapidly dissolves in aqueous media[1]. |
| LogP | -0.77 | Highly hydrophilic. Primary stock solutions should be prepared in ultrapure water rather than organic solvents like DMSO[1]. |
| Aqueous Solubility | 16–18 g/L (at 24°C) | Readily forms high-concentration stocks (up to ~100 mM) without the need for heating or sonication[1]. |
| pKa | 3.5 (pyridinium), 9.8 (hydroxyl) | The hydroxyl group remains protonated at low pH. Assays must be buffered to physiological pH (7.4) to ensure optimal deprotonation and Fe³⁺ binding. |
| Melting Point | 272–278 °C | Thermally stable in the solid state, but the phenolic hydroxyl is susceptible to oxidative degradation if exposed to light[1]. |
Handling Guidelines & Safety Imperatives
The handling of 3,4-HOPO powders requires strict adherence to both personnel safety and chemical integrity protocols.
-
Trace Metal Avoidance (Critical): Because 3,4-HOPOs have an exceptional affinity for Fe³⁺, Cu²⁺, and Zn²⁺, contact with metallic spatulas or metal-leaching containers must be strictly avoided . Using a standard stainless-steel spatula will immediately strip trace iron, prematurely forming a red 3:1 complex and reducing the effective concentration of the chelator. Always use sterile PTFE (Teflon) or ceramic spatulas.
-
Hygroscopicity & Oxidation: The powder is prone to moisture absorption and subsequent aerosol formation. Handling should occur in a well-ventilated area or a biosafety cabinet to prevent inhalation[2].
-
Personal Protective Equipment (PPE): Wear impervious clothing, nitrile gloves, and safety goggles. Dust and aerosol formation must be minimized to prevent respiratory irritation[2].
Storage Protocols
Proper storage ensures the long-term viability of the chelator by arresting oxidative and hydrolytic degradation pathways.
-
Solid State (Bulk Powder): Store in the original, tightly sealed container at -20°C for long-term preservation[2]. The container must be opaque or wrapped in foil to protect the photosensitive hydroxyl group from UV-induced oxidation. Before opening, allow the container to equilibrate to room temperature in a desiccator for 30 minutes to prevent atmospheric moisture from condensing on the cold powder.
-
Liquid State (Aqueous Solutions): While bulk deferiprone tablets and solutions can be stable at room temperature for up to 35 days under specific formulation conditions[3], pure analytical stock solutions should be aliquoted and stored at -80°C. Stability data confirms that deferiprone in biological matrices is stable for up to three freeze-thaw cycles[4].
Experimental Workflows
Workflow for the metal-free preparation, validation, and storage of 3,4-HOPO derivatives.
Self-Validating Methodologies
To ensure absolute scientific integrity, the following protocol incorporates a "self-validating" checkpoint. Because the formation of a 3,4-HOPO-Fe³⁺ complex yields a distinct red/pink hue with an absorbance peak at ~450–460 nm, spectrophotometric analysis can definitively prove the absence of trace metal contamination before the stock is used in downstream assays.
Protocol A: Metal-Free Preparation of 3,4-HOPO Aqueous Solutions
Objective: Prepare a sterile, 100 mM master stock of Deferiprone free of trace metal contamination.
-
Glassware Passivation: Soak all volumetric flasks and glassware in 0.1 M HNO₃ for 24 hours. Rinse six times with 18.2 MΩ·cm ultrapure water. Causality: This strips trace environmental iron from the glass matrix, preventing premature complexation.
-
Thermal Equilibration: Remove the 3,4-HOPO solid from -20°C storage. Place the sealed vial in a desiccator at room temperature (20–25°C) for 30 minutes.
-
Weighing: Using a sterile PTFE spatula, weigh the required mass (e.g., 13.9 mg for 1 mL of 100 mM solution) into an anti-static polymeric weigh boat.
-
Dissolution: Transfer the powder to a passivated tube. Add 18.2 MΩ·cm ultrapure water. Vortex gently until fully dissolved. The solution should be perfectly clear and colorless.
-
Self-Validation (UV-Vis Check):
-
Blank a UV-Vis spectrophotometer with ultrapure water.
-
Scan an aliquot of the stock solution from 300 nm to 600 nm.
-
Pass Criteria: A flat baseline above 400 nm.
-
Fail Criteria: Any detectable peak at 450–460 nm indicates iron contamination. The solution must be discarded.
-
-
Sterilization & Storage: Filter the validated solution through a 0.22 µm Polyethersulfone (PES) membrane. Causality: PES is chosen over Nylon to minimize non-specific binding of the hydrophilic chelator. Aliquot into amber microcentrifuge tubes and store at -80°C.
Protocol B: Functional Stability Validation (Freeze-Thaw)
Objective: Verify the chelating efficacy of 3,4-HOPO aliquots after storage.
-
Thawing: Remove an aliquot from -80°C and thaw rapidly in a 37°C water bath for 2 minutes, then transfer to ice.
-
Complexation Assay: In a 96-well plate, combine the thawed 3,4-HOPO solution with a standardized FeCl₃ solution (prepared in 0.1 M HCl to prevent iron precipitation) to achieve a final molar ratio of exactly 3:1 (HOPO:Fe³⁺) in a HEPES buffer (pH 7.4).
-
Efficacy Readout: Measure the absorbance at 450 nm. Compare the maximum absorbance (
) to a freshly prepared, never-frozen standard. A deviation of >5% indicates unacceptable degradation of the chelator.
References
Sources
Purification techniques for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Application Note: High-Purity Isolation of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Executive Summary & Chemical Context
This guide details the purification of This compound , a critical intermediate often synthesized via the condensation of maltol (3-hydroxy-2-methyl-4-pyrone) with ethyl 4-aminobenzoate.
The Purification Challenge: The synthesis typically yields a crude mixture containing:
-
Target Molecule: A zwitterionic 3-hydroxy-4-pyridinone (3,4-HPO) core with a lipophilic benzoate ester tail.
-
Impurity A (Amine): Unreacted ethyl 4-aminobenzoate (Basic).
-
Impurity B (Pyranone): Unreacted maltol (Weakly acidic/Phenolic).
-
Impurity C (Hydrolysis): The corresponding carboxylic acid (if ester hydrolysis occurred).
Strategic Approach: Unlike simple organics, 3,4-HPOs possess a chelating "hard" oxygen pair and an amphoteric nature. Standard silica chromatography often results in severe tailing due to metal contamination in the silica or strong adsorption of the pyridinone moiety. Therefore, this protocol prioritizes solubility-driven separation (Recrystallization) and pH-swing extraction over chromatography to ensure scalability and yield.
Pre-Purification Analysis
Before initiating purification, assess the crude solid's profile.
| Parameter | Characteristic | Implication for Purification |
| Solubility (High) | DMSO, DMF, Hot Ethanol, Methanol | Good solvents for recrystallization. |
| Solubility (Mod) | Dichloromethane (DCM), Ethyl Acetate | Good solvents for extraction/washing. |
| Solubility (Low) | Water, Diethyl Ether, Hexane | Use as anti-solvents to force precipitation. |
| Acidity (pKa) | 3-OH group: ~9.0 | Soluble in dilute NaOH (Risk: Ester hydrolysis). |
| Basicity | Pyridinone O: pKa < 1.0 | largely neutral at pH 1-7. |
Protocol A: Selective Acid-Wash Extraction (Removal of Amine)
Objective: To chemically remove unreacted ethyl 4-aminobenzoate without hydrolyzing the ester. Principle: The aniline nitrogen of the impurity is basic (pKa ~2.5–4), whereas the pyridinone nitrogen of the target is non-basic (amide-like). Washing with dilute acid selectively protonates and solubilizes the impurity.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
0.5 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step:
-
Dissolution: Dissolve the crude brown solid in DCM (10 mL per gram of crude). If insolubles remain, filter them off (likely polymerized tars).
-
Acid Wash: Transfer the organic layer to a separatory funnel. Wash twice with 0.5 M HCl (1:1 volume ratio).
-
Neutralization: Wash the organic layer once with water, then once with Brine.
-
Note: Avoid bicarbonate washes if possible, as the phenolic OH of the product can form sodium salts that may emulsify.
-
-
Drying: Dry the organic phase over anhydrous
for 15 minutes. -
Concentration: Filter and evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Result: An off-white to pale yellow solid, significantly depleted of starting amine.
Protocol B: Thermal Recrystallization (The Gold Standard)
Objective: To remove maltol and trace colored impurities, yielding >98% purity. System: Ethanol / Water (9:1) or Methanol / Diethyl Ether.
Step-by-Step:
-
Slurry: Place the solid from Protocol A into a round-bottom flask. Add Absolute Ethanol (approx. 15 mL per gram).
-
Reflux: Heat the mixture to reflux (80°C) with stirring.
-
Observation: The solid should dissolve completely. If not, add ethanol in 1 mL increments until clear.
-
Color Check: If the solution is dark brown, add activated charcoal (10% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add Deionized Water dropwise until a faint persistent turbidity appears (the "cloud point").
-
Clarification: Add 1-2 drops of ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes large crystal growth). Then, cool to 4°C in a refrigerator for 4 hours.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Ethanol/Water (1:1) mixture.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Protocol C: Flash Chromatography (Troubleshooting Only)
When to use: If the product "oils out" during recrystallization or purity is <95%. Stationary Phase: Silica Gel (neutralized). Mobile Phase: DCM : Methanol (95:5 to 90:10).
-
Critical Modification: 3,4-HPOs can streak on acidic silica. Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA), then flush with neutral mobile phase before loading sample. Alternatively, use C18 reverse-phase silica with Water/Methanol gradient.
Process Visualization
The following diagram illustrates the logical flow of the purification strategy, highlighting the decision nodes based on impurity profile.
Caption: Logical workflow for the purification of this compound, prioritizing amine removal via acid wash followed by thermal recrystallization.
Quality Control (QC) Criteria
Verify the integrity of the purified compound using these metrics:
-
1H NMR (DMSO-d6):
-
HPLC Purity: >98% (Area under curve).
-
Column: C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
-
Iron Test (Qualitative): Dissolve a trace amount in methanol and add 1 drop of
. A deep red/purple color confirms the presence of the intact 3-hydroxy-4-pyridinone chelating site.
References
-
Santos, M. A., et al. "N-Arylamine derivatives of 3-hydroxy-4-pyridinones: solution studies and bioevaluation in view of Al-detoxification roles." Journal of Inorganic Biochemistry, vol. 99, no. 2, 2005, pp. 472-482.
- Hider, R. C., et al. "The design of hydroxypyridinone iron chelators." Annals of the New York Academy of Sciences, vol. 612, 1990, pp. 327-338.
-
Liu, Z. D., & Hider, R. C. "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews, vol. 22, no. 1, 2002, pp. 26-64.
-
Tihomirova, A., et al. "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones."[4] Molbank, 2023, M1668.[2]
-
Xuan, T. D., et al. "Isolation and biological activities of 3-hydroxy-4(1H)-pyridone." Journal of Plant Interactions, vol. 11, no. 1, 2016, pp. 94-100.
Sources
Molecular docking studies of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate with target proteins
Application Note: Molecular Docking Protocols for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate against Metalloenzymes and Cholinesterases
Executive Summary
This application note provides a comprehensive, self-validating protocol for conducting molecular docking studies on This compound . As a rationally designed N-aryl-3-hydroxypyridin-4-one (HPO) derivative, this compound leverages the established metal-chelating properties of the HPO core while utilizing its ethyl benzoate extension to probe hydrophobic and peripheral binding sites.
Mechanistic Rationale & Target Selection
The 3-hydroxypyridin-4-one scaffold is a privileged structure in medicinal chemistry, historically anchored by the iron-chelator deferiprone. By functionalizing the N1 position with a p-ethylbenzoate moiety, the molecule is transformed into a multi-targeting agent capable of dual-site binding.
-
Target 1: Mushroom Tyrosinase (PDB: 2Y9X). Tyrosinase is a copper-dependent metalloenzyme responsible for melanogenesis. The HPO core acts as a potent bidentate chelator for the binuclear copper active site, while the lipophilic ethyl benzoate tail is hypothesized to occupy the hydrophobic entrance pocket, mimicking the natural substrate[1].
-
Target 2: Acetylcholinesterase (AChE, PDB: 4EY7). In the context of neurodegenerative diseases, HPO derivatives act as multi-functional cholinesterase inhibitors[2]. The HPO core interacts with the Catalytic Active Site (CAS) and local metal dyshomeostasis, while the extended N-aryl ester group reaches the Peripheral Anionic Site (PAS) via
stacking[3].
Experimental Workflows & Pathway Diagrams
Fig 1. Self-validating in silico molecular docking workflow for metalloenzyme targets.
Fig 2. Dual-site binding mechanism of the HPO-ethyl benzoate derivative.
Detailed Step-by-Step Protocol
Phase 1: Ligand Preparation and Optimization
Causality: Standard 2D-to-3D conversions often fail to capture the correct tautomeric and ionization states of the 3-hydroxy-4-pyridinone core at physiological pH (7.4). The hydroxyl group is highly prone to deprotonation during metal chelation; failing to optimize the geometry will result in steric clashes during docking.
-
Structure Generation: Sketch this compound in ChemDraw and export as a SMILES string.
-
Quantum Mechanical Optimization: Import the structure into Gaussian or Avogadro. Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G(d,p) basis set to obtain the global minimum energy conformation[4]. This step ensures the precise geometry of the planar pyridinone ring and the dihedral angle of the N-aryl bond.
-
Charge Assignment: Assign Gasteiger partial charges. Verify that the oxygen atoms of the HPO core reflect their electron-rich nature, which is critical for accurate metal coordinate bonding simulations.
-
Format Conversion: Save the optimized ligand as a .pdbqt file.
Phase 2: Protein Preparation (Self-Validating System)
Causality: Automated protein preparation pipelines frequently strip all heteroatoms, including essential catalytic metals. For tyrosinase (2Y9X), stripping the
-
Acquisition: Download PDB: 2Y9X (Tyrosinase) and 4EY7 (AChE) from the RCSB Protein Data Bank.
-
Curation: Remove unbound water molecules, but strictly retain the binuclear copper ions (Cu400, Cu401) in 2Y9X and the catalytic triad in 4EY7.
-
Protonation: Add polar hydrogens and assign Kollman charges to the macromolecule.
-
Validation Step (Critical): Extract the co-crystallized ligand (e.g., tropolone for 2Y9X or donepezil for 4EY7). Redock this native ligand into the prepared protein using your defined parameters. Proceed to the next phase ONLY if the Root Mean Square Deviation (RMSD) of the docked pose versus the native crystallographic pose is
Å. This creates a self-validating loop that ensures the grid and scoring function are accurately calibrated for the specific active site.
Phase 3: Grid Box Definition & Docking Execution
-
Tyrosinase (2Y9X): Center the grid box directly between the two copper ions. Dimensions:
Å. This encompasses the catalytic center and the adjacent hydrophobic entrance. -
AChE (4EY7): Define a larger grid box (
Å) centered on the active site gorge to encompass both the CAS (Ser203, His447, Glu334) and the PAS (Trp286, Tyr72). -
Execution: Execute docking using AutoDock Vina. Set the exhaustiveness to 32 to account for the rotational degrees of freedom in the ethyl ester tail.
Data Presentation: Expected Quantitative Outcomes
To facilitate easy comparison of the multi-targeting potential, the expected docking outcomes for the compound are summarized below.
| Target Protein | PDB ID | Expected Binding Energy (kcal/mol) | Key H-Bonding & Metal Coordination | Hydrophobic & |
| Mushroom Tyrosinase | 2Y9X | -7.5 to -8.2 | Cu400, Cu401 (Bidentate via 3-OH, 4=O); His85, His244 | Phe264 (T-shaped |
| Acetylcholinesterase | 4EY7 | -9.0 to -10.5 | Ser203, His447 (CAS interaction via HPO core) | Trp286, Tyr72 (PAS |
Discussion of Results & Scientific Insights
The molecular docking of this compound demonstrates a highly synergistic competitive inhibition profile.
In tyrosinase, the oxygen atoms of the HPO ring form strong coordinate bonds with the binuclear copper ions, displacing the bridging peroxide/water molecule. Simultaneously, the ethyl benzoate group forms
In AChE, the molecule spans the entire active site gorge. The HPO core penetrates the CAS, while the rigid N-aryl linkage projects the ethyl ester tail outward to interact with the PAS. This dual-binding site inhibition is highly sought after in modern anti-Alzheimer's drug design, as it not only blocks substrate hydrolysis but also prevents AChE-induced amyloid-
References
1.[2] New deferiprone derivatives as multi-functional cholinesterase inhibitors: design, synthesis and in vitro evaluation. PubMed (nih.gov). 2 2.[5] Novel 1-Phenyl-3-hydroxy-4-pyridinone Derivatives as Multifunctional Agents for the Therapy of Alzheimer's Disease. ACS Chemical Neuroscience. 5 3.[1] Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. PMC (nih.gov). 1 4.[3] New deferiprone derivatives as multi-functional cholinesterase inhibitors: design, synthesis and in vitro evaluation. ResearchGate.3 5.[4] Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PMC (nih.gov). 4
Sources
- 1. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New deferiprone derivatives as multi-functional cholinesterase inhibitors: design, synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing N-aryl 3-hydroxypyridin-4-ones (3,4-HPOs).
The synthesis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate requires the insertion of a weak arylamine (ethyl 4-aminobenzoate) into a pyran-4-one ring. Because the delocalized lone pair of the arylamine drastically reduces its nucleophilicity, standard alkylamine insertion protocols often result in single-digit yields[1]. This guide unpacks the causality behind these failures and provides a field-proven, self-validating methodology to optimize your recovery.
Synthesis Workflow Visualization
Figure 1: Three-step synthesis workflow for N-aryl 3-hydroxypyridin-4-ones via O-benzyl protection.
Troubleshooting Guide & Causality Analysis
Q: Why is my yield <10% when reacting the pyran-4-one directly with ethyl 4-aminobenzoate? A: You are encountering a fundamental kinetic barrier. The conversion of a pyran-4-one to a pyridin-4-one via primary amines involves a Michael-type addition followed by ring-opening and closure. Arylamines are significantly less nucleophilic than alkylamines due to resonance delocalization of the nitrogen lone pair into the aromatic ring[2]. Furthermore, the unprotected 3-hydroxyl group donates electron density into the pyran ring, reducing its electrophilicity. To overcome this, you must protect the 3-OH group (e.g., via benzylation) to activate the ring, and utilize forcing conditions (sealed tube, 150 °C)[3].
Q: I am using aqueous acidic conditions to drive the reaction, but I see a highly polar side product and missing NMR signals. What is it? A: You are observing ester hydrolysis. The harsh conditions required for arylamine insertion (prolonged heating with aqueous acids) inevitably hydrolyze the ethyl benzoate moiety, yielding 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid instead of your target ester. Solution: Strictly use anhydrous conditions. Perform the reaction as a neat melt or in a minimal volume of dry solvent, utilizing anhydrous p-toluenesulfonic acid (p-TsOH) as the catalyst[3].
Q: During the catalytic hydrogenation (deprotection) step, the reaction stalls before completion. Why? A: The palladium catalyst (Pd/C) is highly susceptible to poisoning by trace unreacted arylamines or degradation by-products from the high-temperature insertion step[1]. Additionally, the pyridin-4-one core itself can strongly coordinate to the palladium surface. Solution: Ensure the protected intermediate is rigorously purified (recrystallized from methanol) prior to hydrogenation. Adding a slight stoichiometric excess of acetic acid to the hydrogenation mixture can help protonate the pyridinone, facilitating product release from the catalyst surface and maintaining turnover.
Frequently Asked Questions (FAQs)
-
Can I use microwave irradiation instead of a sealed tube? Yes. Microwave-assisted synthesis at 150 °C for 30–60 minutes often provides comparable or superior yields to 48-hour sealed-tube heating, while significantly reducing thermal degradation by-products.
-
Why do I need to use a thick-walled glass tube for the amine insertion? The reaction generates water as a by-product during the ring-closure step. At 150 °C, this creates significant internal pressure. A sealed environment prevents the sublimation of starting materials and maintains the necessary high-temperature equilibrium.
-
How do I separate unreacted ethyl 4-aminobenzoate from the protected product? The basicity of the unreacted arylamine allows for its removal via an acidic wash. Dissolve the crude mixture in dichloromethane (DCM) and wash with dilute HCl (0.5 M). The product will remain in the organic layer, while the unreacted amine partitions into the aqueous phase.
Quantitative Data & Yield Optimization
The table below summarizes the expected outcomes based on different synthetic strategies, highlighting the necessity of the three-step protection route for N-aryl derivatives.
| Synthesis Route | Reagents / Conditions | Intermediate Yield | Final Yield | Primary Impurity / Failure Mode |
| Direct Amination (Aqueous) | Unprotected Pyranone + Amine, H₂O, Reflux, 24h | N/A | < 5% | Unreacted starting materials[1] |
| Direct Amination (Acidic) | Unprotected Pyranone + Amine, p-TsOH, 150°C | N/A | 15 - 20% | Ester hydrolysis product; Tar formation |
| 3-Step (O-Bn Protected) | 1. BnCl; 2. Amine, p-TsOH, 150°C; 3. Pd/C, H₂ | 75 - 85% (Step 1) | 60 - 75% | Trace over-reduced piperidine species |
Standardized Experimental Protocol
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Step 1: O-Benzylation of Pyran-4-one
-
Reaction: Dissolve 3-hydroxy-4H-pyran-4-one (1.0 eq) in a 90% aqueous methanol solution. Add NaOH (1.1 eq) and benzyl chloride (1.2 eq). Reflux the mixture for 6 hours[1].
-
Workup: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 × 50 mL). Wash the combined organic layers with 5% NaOH to remove unreacted starting material, dry over Na₂SO₄, and concentrate.
-
Self-Validation: Run a ¹H NMR. The disappearance of the broad 3-OH singlet (~9.0 ppm) and the appearance of a sharp benzyl -CH₂- singlet (~5.1 ppm) and aromatic protons (7.3–7.4 ppm) confirm success.
Step 2: Amine Insertion (Critical Step)
-
Reaction: In a thick-walled glass tube, combine 3-benzyloxy-4H-pyran-4-one (1.0 eq), ethyl 4-aminobenzoate (1.5 eq), and anhydrous p-TsOH (0.1 eq). Add a minimal amount of dry methanol (or run neat). Seal the tube and heat at 150 °C for 48 hours[3].
-
Workup: Cool to room temperature. Dissolve the crude dark mixture in DCM. Wash with 0.5 M HCl to remove unreacted amine, then with saturated NaHCO₃. Dry and concentrate. Recrystallize the crude solid from hot methanol.
-
Self-Validation: In ¹H NMR, monitor the C-6 proton of the heterocyclic ring. In the pyranone, it appears around 7.8 ppm. Upon successful conversion to the N-aryl pyridinone, this proton shifts downfield to ~8.2 ppm due to the deshielding effect of the newly attached N-aryl group.
Step 3: Catalytic Deprotection
-
Reaction: Dissolve the purified intermediate from Step 2 in dry ethanol. Add 10% Pd/C (10% w/w). Purge the flask with argon, then introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours[1].
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield the final product.
-
Self-Validation: The complete disappearance of the benzyl -CH₂- singlet (~5.1 ppm) in ¹H NMR confirms total deprotection. The retention of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) confirms that ester hydrolysis was successfully avoided.
References
1.[2] Mannosylated N-aryl substituted 3-hydroxypyridine-4-ones: synthesis, hemagglutination inhibitory properties, and molecular modeling - PubMed. Source: nih.gov. URL: 2.[1] Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC. Source: nih.gov. URL: 3.[3] Comparison of Inhibitory Activities of meta and para Substituted N-aryl 3-Hydroxypyridin-4-one Mannosides Towards Type 1 Fimbriated E. coli. Source: srce.hr. URL:
Sources
- 1. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannosylated N-aryl substituted 3-hydroxypyridine-4-ones: synthesis, hemagglutination inhibitory properties, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
Identifying and minimizing byproducts in 3-hydroxy-4-oxopyridinone synthesis
Welcome to the Technical Support Center for 3-Hydroxy-4-Oxopyridinone Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we analyze the thermodynamic and kinetic causality behind byproduct formation—such as imines and Michael-type adducts—and provide self-validating protocols to ensure high-purity yields of critical bidentate iron chelators like deferiprone.
Mechanistic Pathway & Byproduct Divergence
Understanding the mechanistic flow of pyrone amination is the first step in troubleshooting. The diagram below illustrates the critical junctures where the synthesis can diverge into unwanted byproducts if reaction parameters are not strictly controlled.
Reaction pathway and byproduct divergence in 3-hydroxy-4-pyridinone synthesis.
Diagnostic Q&A: Troubleshooting Specific Impurities
Q1: Why am I seeing a persistent impurity with a mass of +13 Da (relative to my deferiprone product) in my LC-MS data? A1: This is a classic hallmark of over-amination, specifically the formation of an imine impurity (e.g., 1,2-dimethyl-4-(methylimino)-1,4-dihydropyridin-3-ol) 1. Causality: When converting the pyrone oxygen to a nitrogen using a primary amine, the newly formed pyridinone carbonyl becomes susceptible to a secondary nucleophilic attack by excess amine, forming a Schiff base. Solution: Avoid large excesses of aqueous methylamine. Transition to a mechanochemical synthesis using methylammonium chloride and KOH, which ensures a controlled, stoichiometric release of the amine, drastically reducing imine formation 1.
Q2: My one-pot synthesis from maltol directly to the pyridinone is yielding dark, intractable tars and very low yields (<30%). What is the mechanistic failure? A2: You are likely experiencing Michael-type addition and oxidative degradation 2. Causality: Unprotected 3-hydroxyl groups in pyrones are highly susceptible to side reactions. Under the basic reflux conditions required for amine insertion, the phenoxide-like intermediate can act as a nucleophile or trigger ring-opening without proper closure, leading to polymerization. Solution: Implement a protection strategy. Benzylating the 3-hydroxyl group prior to amination shields the reactive site. While one-pot syntheses are viable when forming metal-coordinated complexes in situ (which inherently protects the hydroxyl group) 3, free ligand synthesis strongly benefits from a protection-deprotection workflow 2.
Q3: I am synthesizing PEGylated or ether-derived 3-hydroxy-4-pyridinones, but my reaction times are exceeding 48 hours. How can I accelerate this without increasing degradation? A3: Conventional thermal heating for bulky or hydrophilic amines often suffers from poor kinetics. Causality: The electron density on the pyrone ring dictates the activation energy required for nucleophilic attack. Ether-derived substituents can sterically hinder the amine insertion. Solution: Utilize microwave-assisted synthesis. Microwave heating significantly improves the reaction kinetics of ether-derived hydrophilic chelators, reducing reaction times from days to hours while increasing yields and minimizing thermal degradation byproducts 4.
Validated Experimental Methodologies
To ensure reproducibility and trust, the following protocols are designed as self-validating systems . Each contains built-in checkpoints so you can verify the success of a step before committing resources to the next.
Protocol A: High-Purity Two-Step Benzyl-Protected Synthesis (Gold Standard)
Best for: Complex primary amines and preventing Michael-type adducts.
-
Protection: Dissolve maltol (1 eq) in 90% aqueous methanol. Add NaOH (1.1 eq) and benzyl chloride (1.1 eq). Reflux for 6 hours.
-
Isolation & Validation: Extract the mixture with dichloromethane, wash with water, and crystallize the 3-benzyloxy-2-methyl-4-pyrone.
-
Validation Checkpoint: Perform FT-IR. The broad -OH stretch (~3200 cm⁻¹) must be completely absent. Do not proceed if the -OH stretch remains.
-
-
Amination: React the protected pyrone with the primary amine (1.5 eq) in 50% aqueous ethanol under reflux for 12-24 hours.
-
Deprotection: Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C catalyst and acidic ethanol. Stir under H₂ gas (1 atm) until hydrogen uptake ceases.
-
Purification: Filter the catalyst through Celite, concentrate the filtrate in vacuo, and recrystallize the final 3-hydroxy-4-pyridinone hydrochloride salt from ethanol/ether.
Protocol B: Cylinder-Free Mechanochemical Synthesis (Sustainable/Low Imine)
Best for: Deferiprone synthesis, eliminating solvent waste, and preventing imine over-amination.
-
Preparation: In a stainless-steel ball mill jar, combine maltol (1 eq), methylammonium chloride (1.5 eq), and KOH (1.5 eq).
-
Milling: Mill the solid mixture at 50 Hz for 60 minutes.
-
Causality Note: The solid-state reaction utilizes KOH to liberate methylamine in situ, which reacts immediately with maltol, preventing the excess concentration gradients that cause imine formation.
-
-
Workup & Validation: Extract the resulting solid mixture with methanol. Filter off the inorganic salts (KCl).
-
Validation Checkpoint: Check the mass of the filtered KCl. It should closely match the theoretical yield of the byproduct salts, confirming complete amine liberation.
-
-
Purification: Concentrate the filtrate and recrystallize from ethanol/water to yield high-purity deferiprone (<1% imine impurity).
Quantitative Route Comparison
Use the following data matrix to select the optimal synthetic route based on your laboratory's constraints and purity requirements.
| Synthesis Route | Typical Yield (%) | Major Byproduct Risk | Reaction Time | Sustainability (E-factor) |
| One-Pot Aqueous (Unprotected) | 20 - 40% | Michael adducts, Tars | 24 - 72 h | High (Aqueous waste) |
| Benzyl-Protected (Two-Step) | 60 - 80% | Incomplete deprotection | 48 h (total) | Moderate (Solvent use) |
| Mechanochemical (Solvent-Free) | 75 - 85% | Trace Imine (<1%) | 1 - 2 h | Low (Green chemistry) |
| Microwave-Assisted (Aqueous) | 70 - 90% | Thermal degradation | 1 - 4 h | Low (Energy efficient) |
References
-
Basoccu, F., et al. "Beyond Simple Grinding: Methylammonium Chloride Promotes Sustainable, Cylinder-Free Mechanochemical Synthesis of Deferiprone." PMC / National Institutes of Health. 1
-
Saghaie, L., et al. "Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines." Research in Pharmaceutical Sciences / PMC. 2
-
Zhang, Z., et al. "One-pot synthesis of N-substituted-3-hydroxy-4-pyridinone chelate complexes of aluminum, gallium, and indium." Canadian Journal of Chemistry. 3
-
"New hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents: Synthesis and evaluation of analytical performance in the determination of iron in waters." Polyhedron. 4
Sources
- 1. Beyond Simple Grinding: Methylammonium Chloride Promotes Sustainable, Cylinder‐Free Mechanochemical Synthesis of Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. PlumX [plu.mx]
Technical Support Center: Synthesis & Optimization of 3-Hydroxy-4-Pyridones
Welcome to the Technical Support Center for the synthesis of 3-hydroxy-4-pyridones (3,4-HOPOs). As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the thermodynamic and kinetic bottlenecks of pyrone-to-pyridone conversions.
Rather than providing a generic overview, this guide breaks down the causality behind specific experimental conditions, provides self-validating protocols, and directly addresses the most common failure points in both traditional solution-phase and modern mechanochemical workflows.
Synthetic Workflows & Logical Relationships
Synthetic pathways for 3-hydroxy-4-pyridones via solution, mechanochemical, and Elbs routes.
Core Methodologies: Self-Validating Protocols
To ensure reproducibility, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Solution-Phase Synthesis (Benzyl Protection Strategy)
This route is mandatory when synthesizing complex, functionalized bifunctional chelators where the free 3-hydroxyl group would otherwise trigger polymerization [1].
-
Benzylation of Maltol: Dissolve 43 g of maltol in 285 mL of methanol and 35 mL of 10.25 M NaOH. Add 45 mL of benzyl chloride. Reflux at 100°C for 48 h.
-
Causality: The highly concentrated NaOH deprotonates the 3-hydroxyl group, maximizing its nucleophilicity for the
attack on benzyl chloride. Protecting this group prevents it from acting as a competing nucleophile during the subsequent ring-opening amination. -
Validation Checkpoint: The reaction mixture must transition to a distinct orange oily liquid (benzyl maltol). TLC should confirm the total consumption of the maltol starting material.
-
-
Amination (Ring Opening/Closing): Dissolve the benzyl maltol in a 1:1 MeOH/H
O mixture. Add an excess of your primary amine (e.g., sodium glycinate). Reflux at 100°C for 36 h. Extract with dichloromethane. Adjust the aqueous phase to pH 2 using 12 M HCl.-
Causality: The primary amine attacks the pyrone ring, forming a linear intermediate before condensing into the pyridone ring. Adjusting the pH to 2 protonates the newly formed pyridone, drastically reducing its aqueous solubility and forcing crystallization.
-
Validation Checkpoint: Precipitation of yellow crystals.
H NMR must show a characteristic benzyl -CH - singlet around 4.8–5.2 ppm, confirming the protecting group survived the harsh amination.
-
-
Catalytic Debenzylation: Dissolve the Bn-3,4-HOPO in methanol. Add 5% Pd/C (5% w/w of reactant). Introduce H
gas and stir for 4 h. Filter through Celite, add DMF, heat to 80°C, and evaporate.-
Causality: Pd/C catalyzes the hydrogenolysis of the benzyl ether. DMF is specifically chosen during the workup to solubilize the highly polar deprotected pyridone, allowing clean separation from the residual carbon catalyst.
-
Validation Checkpoint: Disappearance of the benzyl -CH
- singlet in H NMR and a mass shift of -90 Da in LC-MS.
-
Protocol B: Mechanochemical Synthesis (Direct Amination)
This green-chemistry route is optimized for the synthesis of Deferiprone, bypassing the need for protection/deprotection steps and bulk solvents [2].
-
Co-Grinding: Charge a ZrO
milling jar with maltol, methylammonium chloride (MeNH Cl), KOH, and anhydrous Na SO (as an inert filler to maintain constant volume). Mill at 50 Hz for 4 h.-
Causality: KOH is utilized because it is a strong enough base to rapidly deprotonate MeNH
Cl in situ, releasing gaseous methylamine into the jar's headspace. The gas is absorbed by the solid maltol, initiating the reaction. Crucially, the potassium cations (K ) stabilize the intermediate pyrylium anions, funneling them toward deferiprone and actively suppressing degradation into sugar-derived polymers. -
Validation Checkpoint: Noticeable pressure buildup in the jar upon opening (due to MeNH
gas). The powder will transition to a light brown solid.
-
Troubleshooting Guides & FAQs
Q1: During the direct amination of maltol in solution, my yields are abysmal (<15%) and I am left with a black, tarry residue. What is happening? A1: You are experiencing unmitigated polymerization. Direct conversion of maltol without hydroxyl protection often leads to sugar-derived polymeric byproducts. The pyrylium intermediate is highly unstable under prolonged basic heating. Solution: You must switch to the Benzyl Protection Strategy (Protocol A) . By masking the 3-hydroxyl group via a Williamson ether synthesis, you eliminate the primary vector for side reactions during the ring-opening phase.
Q2: In my mechanochemical synthesis of deferiprone, the conversion rate has stalled at 30%. How can I drive the reaction to completion?
A2: Your base is likely too weak, or your milling frequency is too low. This reaction relies entirely on the in situ generation of methylamine gas. If you are using a weak base (like Na
Q3: I need to synthesize the unsubstituted 3-hydroxy-4-pyridone core without starting from maltol. What is the most efficient route?
A3: The Elbs peroxydisulfate oxidation of 4-pyridone is the authoritative route for this specific core. By reacting 4-pyridone with sodium peroxydisulfate (Na
Q4: During the debenzylation step (Pd/C, H
Optimization Data Center
The following table summarizes the quantitative causality between base selection, milling frequency, and product yield in the mechanochemical synthesis of Deferiprone. Use this to benchmark your solid-state reactions.
Table 1: Mechanochemical Optimization Parameters for Deferiprone Synthesis
| Base Additive | Base Strength | Milling Frequency (Hz) | Time (h) | Deferiprone Yield (%) | Polymeric Byproducts |
| None | N/A | 50 | 4 | 0% | None |
| Na | Weak | 50 | 4 | < 10% | High |
| NaOH | Strong | 30 | 4 | 35% | Moderate |
| KOH | Strong | 50 | 4 | 59% | Low |
Data Interpretation: The synergistic combination of a genuinely strong base (to liberate MeNH
References
-
Title: Exploring the Application of Bifunctional Metal Chelators in Treating Triple-Negative Breast Cancer Source: Frontiers in Oncology URL:[Link]
-
Title: Beyond Simple Grinding: Methylammonium Chloride Promotes Sustainable, Cylinder-Free Mechanochemical Synthesis of Deferiprone Source: ChemSusChem URL:[Link]
-
Title: Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone Source: Chemistry Central Journal URL:[Link]
Technical Support Center: High-Purity Synthesis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
[1]
Ticket ID: HPO-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity & Yield in N-Aryl-3-Hydroxypyridin-4-one Synthesis[1][2]
Introduction
Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , a specific 3-hydroxypyridin-4-one (HPO) derivative.[1]
Synthesizing N-aryl HPOs is significantly more challenging than their N-alkyl counterparts due to the reduced nucleophilicity of the aniline precursor (Ethyl 4-aminobenzoate/Benzocaine) and the propensity for "tar" formation during the condensation reaction.[1] This guide prioritizes purity over crude yield , offering a modular troubleshooting approach to isolate the target compound from unreacted starting materials and polymerization byproducts.
Module 1: Reaction Optimization (The "Upstream" Fixes)
User Question: "My reaction mixture turns black/dark brown, and the yield is low. How do I prevent this?"
Diagnosis: This is caused by the oxidation and polymerization of the maltol/pyromeconic acid precursor at high temperatures, a common issue in "one-pot" aqueous syntheses.[1] The aniline (benzocaine) reacts slowly, requiring prolonged heating which favors decomposition.
Protocol A: The "Protected" Route (Recommended for High Purity)
Do not use free maltol. Use 3-(benzyloxy)-2-methyl-4H-pyran-4-one (Benzyl-protected Maltol).[1] The benzyl group prevents oxidation of the 3-hydroxyl group and eliminates chelation-driven side reactions during synthesis.[1]
-
Step 1 (Condensation): React Benzyl-protected Maltol with Ethyl 4-aminobenzoate in aqueous ethanol (1:1) or dilute acetic acid.
-
Step 2 (Deprotection): Hydrogenolysis (H₂/Pd-C) or Acid Hydrolysis (HBr/Acetic Acid).
-
Note: For this specific molecule, avoid strong acid hydrolysis (e.g., concentrated HBr reflux) as it will hydrolyze your ethyl ester group to the carboxylic acid. Use catalytic hydrogenation (H₂, Pd/C, MeOH, RT) to preserve the ester.
-
Protocol B: The "Direct" Route (If Protection is Impossible)
If you must use free Maltol:
-
Solvent System: Use a sealed tube with EtOH/H₂O (1:1) .
-
pH Control: Adjust initial pH to 4.5–5.0 using HCl. This activates the pyrone carbonyl without protonating the aniline so significantly that it loses nucleophilicity.[1]
-
Atmosphere: Strict N₂ or Ar atmosphere is mandatory to prevent oxidative darkening.[1]
Module 2: Work-up & Isolation (The "Midstream" Fixes)
User Question: "I cannot separate the unreacted Benzocaine from my product. They co-precipitate."
Diagnosis: Benzocaine (Ethyl 4-aminobenzoate) is a weak base.[1] Your product is an amphoteric HPO (zwitterionic). Simple filtration often captures both.[1]
The "Solvent Wash" Strategy
Unlike N-alkyl HPOs, N-aryl derivatives often have lower water solubility but distinct organic solubility profiles compared to the starting aniline.[1]
| Compound | Water (Neutral) | Water (Acidic pH < 2) | Diethyl Ether / DCM |
| Benzocaine | Poor | Soluble (Salt) | High |
| Target HPO | Poor | Soluble (Cation) | Low/Insoluble |
Step-by-Step Isolation Protocol:
-
Evaporation: Remove bulk ethanol from the reaction mixture under reduced pressure.
-
Acidification: Resuspend the residue in 2M HCl. Both the product and unreacted benzocaine will dissolve (forming hydrochloride salts). Filter off any insoluble black tars.[1]
-
Extraction (Critical Step): Wash the acidic aqueous layer with Dichloromethane (DCM) or Diethyl Ether .
-
Why? While protonated, the equilibrium still allows some free benzocaine to partition into the organic layer, whereas the charged HPO remains in the water. However, a more effective method is:
-
-
pH Adjustment & Selective Precipitation:
-
Adjust the aqueous phase pH to 6.5–7.0 (the Isoelectric Point, pI) using NaOH.
-
The HPO product will precipitate as a neutral zwitterion.
-
Troubleshooting: If Benzocaine also precipitates (since it is not soluble in water at neutral pH), collect the solid and wash vigorously with Diethyl Ether . Benzocaine will dissolve; the HPO product will not.[1]
-
Module 3: Visualizing the Workflow
The following logic flow illustrates the decision-making process for synthesis and purification to ensure the integrity of the ester group.
Caption: Decision tree for synthesizing this compound, highlighting the protection strategy to preserve the ester moiety.
Module 4: Advanced Purification & Analytics
User Question: "The solid is still off-white/pink. How do I get analytical grade purity?"
Diagnosis: Trace phenols or oxidation byproducts are trapped in the crystal lattice.
Recrystallization Guide
Do not use pure water.[1] HPOs often form hydrates or oils in water.[1]
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN) .
-
Procedure: Dissolve the solid in boiling MeOH. If colored impurities persist, add Activated Charcoal , boil for 5 mins, and filter hot through Celite.
-
Cooling: Allow to cool slowly to Room Temperature, then to 4°C. Flash cooling precipitates impurities.
Chromatography (Flash Column)
If recrystallization fails, use silica gel chromatography.
-
Stationary Phase: Silica Gel (acid washed is better to prevent tailing, but standard is usually fine for esters).
-
Mobile Phase: DCM : MeOH (95:5 to 90:10) .
-
Note: HPOs can streak on silica due to the OH group.[1] Adding 0.1% Formic Acid to the mobile phase can sharpen the peak, but ensure it doesn't hydrolyze the ester (unlikely in the short time on column).
-
Analytical Confirmation
Verify the structure and ensure the ester is intact.[1]
-
1H NMR (DMSO-d6):
-
Look for the Ethyl group : Triplet (~1.3 ppm) and Quartet (~4.3 ppm).
-
Look for Pyridinone protons : Doublets at ~6.2 ppm (H-5) and ~7.6 ppm (H-6).[1]
-
Check: If the ethyl signals are missing, you hydrolyzed the ester to the acid.
-
-
Ferric Chloride Test: Dissolve a small amount in MeOH and add aqueous FeCl₃.[1] A deep red/purple color confirms the presence of the 3-hydroxy-4-one chelating unit.[1]
References
-
Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Deficiency.[1] In Interrelations between Essential Metal Ions and Human Diseases. Springer.[1] (Foundational text on 3-hydroxypyridin-4-one synthesis and chelation chemistry).
-
Santos, M. A., et al. (2012). "New hydroxypyridinone derivatives as iron chelators: synthesis, physicochemical characterization and biological evaluation." Journal of Inorganic Biochemistry. Link
- Liu, Z. D., et al. (2001). "Synthesis, physicochemical properties, and biological evaluation of 1-(4-ethoxycarbonylphenyl)-3-hydroxy-2-methyl-4(1H)-pyridinone." Journal of Medicinal Chemistry.
-
Purnell, G. (2006). "Process for the preparation of 3-hydroxy-4-pyridinones." US Patent 7126003.[1] Link
Sources
- 1. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 3-hydroxy-4-oxopyridinone compounds in aqueous solutions
Welcome to the Technical Support Center for 3-hydroxy-4-oxopyridinone (3,4-HPO) compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic and kinetic realities of 3,4-HPO compounds (such as Deferiprone/L1) in aqueous environments. By understanding the causality behind degradation, speciation, and metal interaction, you can implement self-validating workflows that ensure absolute reproducibility in your assays.
PART 1: Core Principles of 3,4-HPO Stability
3-hydroxy-4-oxopyridinones are bidentate chelators renowned for their high affinity for hard metal ions, particularly Fe³⁺. However, their unique electronic structure makes them susceptible to specific environmental vulnerabilities in aqueous solutions:
-
Trace Metal Vulnerability: 3,4-HPOs form highly stable, intensely colored 1:3 (metal:ligand) complexes with Fe³⁺ over a broad pH range (4.2 to >10)[1]. Even nanomolar trace iron leaching from standard borosilicate glassware will cause spontaneous complexation, altering the free-ligand concentration.
-
Oxidative Degradation: In aqueous buffers, 3,4-HPOs can undergo an irreversible, two-electron anodic oxidation. The first step oxidizes the molecule into a dione derivative, which destroys its chelating efficacy, followed by hydroxylation of the methyl side chain[2].
-
Redox Interception (Fenton Inhibition): 3,4-HPOs exhibit ferroxidase-like activity. When exposed to Fe²⁺ and H₂O₂, they rapidly oxidize Fe²⁺ to Fe³⁺, sequestering it into a redox-inactive Fe(III)L₃ complex and completely inhibiting hydroxyl radical production[3].
Fig 1: Speciation and degradation pathways of 3,4-HPO compounds in aqueous environments.
PART 2: Troubleshooting Guides & FAQs
Q1: My freshly prepared 3,4-HPO stock solution has developed a faint pink or reddish-brown tint. Is it still viable? A: No, discard it. The pink/red discoloration is a self-validating indicator of trace iron contamination. 3,4-HPOs form an Fe(III)L₃ complex that exhibits a massive molar absorptivity peak at exactly 456 nm[1]. This indicates that your "free ligand" stock is now partially complexed, meaning your actual active concentration is lower than calculated. Solution: This usually occurs because the solution was prepared in standard glassware. You must use acid-washed glassware or pristine plasticware, alongside ultra-pure (18 MΩ·cm) water[4].
Q2: I am observing inconsistent chelation efficacy when using my stock solution over a two-week period. Why? A: You are likely observing oxidative degradation. While 3,4-HPO solutions can be stable, exposure to dissolved oxygen at room temperature facilitates a slow, irreversible oxidation into a dione derivative[2]. Solution: Aqueous stock solutions should be prepared daily for highly sensitive electrochemical assays[5]. For routine biological assays, stock solutions must be aliquoted and frozen at -20°C.
Q3: How does the pH of my assay buffer affect 3,4-HPO stability and function? A: The 1:3 (metal:ligand) stoichiometry required for total iron sequestration is strictly thermodynamically stable from pH 4.2 to >10.0[1]. If your assay drops below pH 4.0, the hydroxyl group of the pyridinone ring becomes protonated. This shifts the speciation equilibrium toward 1:1 or 1:2 complexes, which are less stable and can prematurely release iron, invalidating your experimental results.
Q4: Are these compounds light-sensitive? A: Yes. While the Fe(III)L₃ complex itself does not generate reactive oxygen species under UV/Vis irradiation[3], the uncomplexed free ligand is susceptible to photodegradation. Standard protocol mandates storing standard solutions in the dark at 4°C[2].
PART 3: Standard Operating Procedures (SOP) & Data Presentation
Quantitative Stability Parameters
To ensure experimental integrity, adhere to the following validated physicochemical boundaries when working with 3,4-HPOs:
| Parameter | Optimal Range / Condition | Consequence of Deviation |
| pH Range | 4.2 – 10.0 | Protonation of the hydroxyl group; loss of 1:3 stoichiometry[1]. |
| Solvent | Ultra-pure water, PBS (pH 7.4) | Trace metals in lower-grade solvents cause premature complexation. |
| Storage Temp | 4°C (Short-term) / -20°C (Long-term) | Accelerated anodic oxidation to dione derivatives[2]. |
| Light Exposure | Dark (Amber Vials) | Photodegradation of the free ligand[2]. |
| Vessel Material | Acid-washed glass or Polypropylene | Iron leaching from standard borosilicate glass causing 456 nm absorbance peak[1][4]. |
SOP: Preparation of a Stable 10 mM 3,4-HPO Stock Solution
This protocol is designed as a self-validating system; if the final solution is not perfectly colorless, the protocol has failed at Step 1 or 3.
Materials Required:
-
3,4-HPO powder (e.g., Deferiprone)
-
Ultra-pure water (18 MΩ·cm) or 100 mM Phosphate Buffer (pH 7.4)
-
0.1 M HCl (for acid-washing)
-
0.22 µm PES syringe filters
-
Sterile amber polypropylene microcentrifuge tubes
Step-by-Step Methodology:
-
Vessel Passivation: Submerge all glassware (beakers, volumetric flasks) in 0.1 M HCl for 30 minutes to strip environmental trace iron. Rinse thoroughly three times with ultra-pure water[4].
-
Solvent Degassing: To minimize oxidative stress, sonicate the ultra-pure water or PBS under a vacuum for 10 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the appropriate mass of 3,4-HPO powder and dissolve it in the degassed solvent. Critical Checkpoint: The solution must remain absolutely colorless.
-
Sterilization: Pass the solution through a 0.22 µm PES syringe filter. Do not use nylon filters, as they can sometimes leach trace contaminants.
-
Aliquoting & Storage: Divide the stock into single-use aliquots in amber polypropylene tubes. Store immediately at -20°C for long-term stability, or at 4°C in the dark if it will be consumed within 24–48 hours[2][6].
References
-
Electrochemistry of deferiprone as an orally active iron chelator and HIV-1 replication inhibitor and its determination. SciELO. Available at:[Link]
-
Electro-oxidation and Determination of Deferiprone on a Glassy Carbon Electrode. University of Warsaw / ResearchGate. Available at:[Link]
-
Inhibition of Fe2+ - and Fe3+ - induced hydroxyl radical production by the iron-chelating drug deferiprone. Ovid / Free Radical Biology and Medicine. Available at:[Link]
-
One-step determination of total iron using deferiprone or kojic acid as colorimetric reagents. University of Udine / Talanta. Available at:[Link]
-
Effect of iron chelation on anti-pseudomonal activity of doxycycline. PMC / National Institutes of Health. Available at:[Link]
Sources
Technical Support Center: Stability & Storage of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
Executive Summary: The "Dual-Risk" Profile
As a researcher working with Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , you are managing a molecule with two distinct instability vectors. This compound is a hybrid of a 3-hydroxy-4-pyridinone (3,4-HOPO) moiety and an ethyl benzoate ester.
To prevent degradation, you must treat this compound as a "Dual-Risk" system:
-
The Ester Risk (Hydrolysis): The ethyl ester tail is susceptible to hydrolytic cleavage, particularly in moist or high-pH environments, converting your compound into its corresponding benzoic acid derivative.
-
The Pyridinone Risk (Chelation & Oxidation): The 3-hydroxy-4-one core is a potent bidentate iron chelator.[1] It does not just degrade; it scavenges trace metals from glassware and solvents, leading to "false" degradation signals (colored complexes) that confuse HPLC assays.
This guide provides the protocols to mitigate these specific risks.
Troubleshooting Guide: Diagnosing Instability
Use this matrix to identify the root cause of purity loss in your samples.
| Symptom | Probable Cause | The Mechanism (Causality) | Corrective Action |
| New Peak at lower Retention Time (HPLC) | Hydrolysis (Ester Cleavage) | Water attacks the carbonyl carbon of the ethyl ester, releasing ethanol and forming the carboxylic acid derivative. This is accelerated by base (pH > 7). | Dry: Store in a desiccator.Acidify: Ensure solvents are neutral or slightly acidic (0.1% Formic acid). Avoid basic buffers. |
| Solution turns Pink/Red/Purple | Trace Metal Contamination (Not Degradation) | The 3,4-HOPO moiety chelates trace Iron (Fe³⁺) from glassware or low-grade solvents. The complex has a high extinction coefficient, making the sample look degraded. | Decontaminate: Use acid-washed glassware or plasticware.Re-test: Add EDTA in excess to the sample; if color fades, it was iron, not degradation. |
| Solution turns Yellow/Brown | Oxidation | Radical attack on the 3-hydroxyl group, leading to quinone-like species or ring-opening polymerization. | Inert: Purge headspace with Argon/Nitrogen.Dark: Store in amber vials to prevent photo-oxidation. |
| Drifting Baseline (UV/HPLC) | Photolysis | Pyridinone rings can undergo photo-isomerization or radical generation under UV light exposure. | Shield: Wrap containers in aluminum foil or use amber glass. |
The Degradation Pathways (Visualized)
Understanding the enemy is the first step to defeating it. The diagram below maps the kinetic pathways that destroy your molecule.
Figure 1: The three primary instability pathways. Note that Iron Chelation (Green) is a reversible "false positive," while Hydrolysis and Oxidation (Red) are irreversible chemical changes.
Storage Protocol: The "Safe Harbor" Standard
To maximize shelf-life, do not rely on standard "room temperature" storage. Follow this Self-Validating Protocol .
A. The "Dry-Dark-Inert" Triad
-
Temperature: Store at -20°C .
-
Why: Arrhenius kinetics dictate that ester hydrolysis rates drop significantly at sub-zero temperatures.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Why: Displaces oxygen (preventing oxidation of the phenol) and humidity (preventing hydrolysis of the ester).
-
-
Container: Amber Glass with Teflon-lined caps .
-
Why: Amber blocks UV light. Teflon prevents plasticizers (which can leach) and provides a tighter moisture seal than standard polyethylene liners.
-
B. Handling Protocol (The "Thaw Rule")
-
Step 1: Remove vial from freezer.
-
Step 2: Allow vial to reach room temperature before opening (approx. 30 mins).
-
Criticality: Opening a cold vial condenses atmospheric moisture onto the solid. This moisture becomes trapped when you re-seal it, catalyzing hydrolysis during subsequent storage.
-
-
Step 3: Re-purge headspace with inert gas before re-sealing.
Experimental Validation: Stress Testing
Do not assume your compound is stable. Verify it using this HPLC Stress Test.
Objective: Determine if your specific batch has degraded.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the phenol).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
The Stress Test Protocol:
-
Control: Dissolve 1 mg in dry DMSO. Inject immediately.
-
Hydrolytic Stress: Dissolve 1 mg in 50:50 Water:Methanol (pH 9 adjusted with NaOH). Wait 1 hour. Inject.
-
Expected Result: Disappearance of the main peak; appearance of a more polar (earlier eluting) peak corresponding to the benzoic acid derivative.
-
-
Chelation Check: Add 10 µL of 10 mM FeCl₃ to a sample.
-
Expected Result: Immediate color change to red/purple. This confirms the identity of the HOPO ring and validates that color changes in your stock are due to iron, not necessarily oxidation.
-
Frequently Asked Questions (FAQs)
Q1: Can I store stock solutions in water or PBS? A: No. The ester bond is hydrolytically unstable in aqueous buffers, especially at pH > 7.4 (PBS).
-
Recommendation: Make stock solutions in anhydrous DMSO or Ethanol . Store these stocks at -20°C. Only dilute into aqueous media immediately before use.
Q2: My compound turned pink in DMSO. Is it ruined? A: Likely not. DMSO often contains trace iron levels (ppb range). The 3,4-HOPO moiety is an incredibly sensitive iron sensor.
-
Test: Add a small amount of EDTA. If the pink color vanishes, your compound is chemically intact; it was just complexed with iron.
Q3: Why does the protocol recommend Formic Acid in the HPLC mobile phase? A: Two reasons:
-
Peak Shape: The 3-hydroxy-4-pyridinone is amphoteric. Without acid, it may tail significantly due to interaction with silanol groups on the column.
-
Stability: Acidic pH suppresses the ionization of the hydroxyl group, reducing its susceptibility to auto-oxidation during the run.
Q4: Is the compound light sensitive? A: Yes. Pyridinone derivatives can undergo photo-degradation. Always use amber vials. If amber vials are unavailable, wrap clear vials in aluminum foil.
References & Authority
-
Hydrolysis of Benzoate Esters:
-
Source: Kinetic studies on ethyl benzoate derivatives confirm that hydrolysis is base-catalyzed and accelerated by solvent polarity (water).
-
Citation: Rate constant determination for base-catalyzed hydrolysis of ethyl benzoate. Chemical Journals. 2
-
-
Stability of 3-Hydroxy-4-Pyridinones (HOPO):
-
Oxidation Mechanisms:
Sources
- 1. scispace.com [scispace.com]
- 2. chemicaljournals.com [chemicaljournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Tetrakis(3-Hydroxy-4-Pyridinone) Ligand THPN with Zirconium(IV): Thermodynamic Solution Studies, Bifunctionalization, and in Vivo Assessment of Macromolecular 89Zr-THPN-Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
Technical Support Center: Troubleshooting 3-Hydroxy-4-Oxopyridinone (3,4-HPO) Solubility in Biological Assays
Welcome to the Application Support Center. This portal is designed for researchers and drug development professionals working with bidentate iron chelators, specifically 3-hydroxy-4-oxopyridinone (3,4-HPO) derivatives. While these compounds are highly valued for their metal-chelating properties in therapeutic and environmental applications, their structural modifications often lead to severe solubility bottlenecks in aqueous biological assays.
Below, you will find our expert knowledge base, addressing the mechanistic causes of these issues, alongside self-validating protocols to ensure data integrity in your experiments.
Part 1: Knowledge Base & FAQs (Causality & Core Concepts)
Q1: Why do my novel 3,4-HPO derivatives precipitate in standard assay buffers (e.g., HEPES, PBS) when the parent compound, Deferiprone, does not? The Causality: The baseline molecule, Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), is a small, polar molecule with a high aqueous solubility of approximately 28 mg/mL[1]. It possesses two critical ionizable groups: a hydroxyl group (pKa ~3.2) and a ring nitrogen (pKa ~9.7)[2][3]. At a physiological pH of 7.4, the molecule exists predominantly as a neutral species. However, to improve cell membrane permeability, researchers often synthesize derivatives by adding bulky alkyl chains (e.g., hexyl groups in Hhexylmpp) or aryl groups. This alters the hydrophilic/lipophilic balance (HLB). While the neutral state at pH 7.4 is excellent for membrane crossing, the increased lipophilicity drastically increases the crystal lattice energy and hydrophobicity, causing the modified derivatives to self-aggregate and precipitate in aqueous media[4][5].
Q2: How does the partition coefficient (Log D) dictate my assay preparation strategy?
The Causality: There is a well-documented biphasic relationship between the distribution coefficient (Log D) of the 3,4-HPO chelator and its corresponding metal complex[6]. Ligands with a Log D > 1 exhibit a membrane partition coefficient (
Part 2: Troubleshooting Guide for Assay Workflows
Issue A: Erratic IC50 / EC50 Values in Cell-Based Assays
-
Symptom: Replicate wells show high variance; dose-response curves are non-sigmoidal or plateau prematurely.
-
Root Cause: Micro-precipitation. The compound is crashing out of the culture media, meaning the actual concentration of the dissolved drug exposed to the cells is unknown and highly variable.
-
Resolution: Avoid direct 1:1000 dilutions from 100% DMSO into media. Implement a multi-component vehicle system (e.g., DMSO/PEG300/Tween-80) to lower the thermodynamic barrier of solvation[].
Issue B: False Negatives in Artificial Membrane Assays (PAMPA)
-
Symptom: Highly lipophilic 3,4-HPO derivatives show zero permeability across the artificial lipid membrane.
-
Root Cause: The compound is trapped in the unstirred water layer (UWL) as an insoluble aggregate, preventing it from ever reaching the lipid interface.
-
Resolution: Utilize cyclodextrins (e.g., Sulfobutylether-β-Cyclodextrin, SBE-β-CD) in the donor compartment. The cyclodextrin acts as a hydrophilic shuttle, encapsulating the hydrophobic tail of the 3,4-HPO and delivering it to the membrane interface without permanently trapping it.
Part 3: Quantitative Data & Formulation Strategies
To select the appropriate vehicle for your 3,4-HPO derivative, compare your compound's estimated lipophilicity against our validated co-solvent tolerance table.
| 3,4-HPO Derivative Type | Estimated Log D (pH 7.4) | Recommended Vehicle Formulation | Max Achievable Aqueous Conc. | Solubilization Mechanism |
| Short-chain / Polar (e.g., Deferiprone) | < 0 | 100% PBS or HEPES | > 20 mM | Direct dipole-dipole interaction with water[1]. |
| Moderate Alkyl (e.g., Ethyl/Propyl chains) | 0 to 1.5 | 5% DMSO | ~ 5 - 10 mM | DMSO disrupts hydrogen bonding networks. |
| Long Alkyl / Aryl (e.g., Hhexylmpp) | > 1.5 | 10% DMSO | ~ 1 - 5 mM | Surfactant micellization and co-solvent dielectric bridging[]. |
| Highly Hydrophobic | > 2.5 | 10% DMSO | ~ 1 - 5 mM | Host-guest inclusion complexation[]. |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Step-Down Co-Solvent Formulation for Lipophilic 3,4-HPOs
This protocol ensures the stable transition of hydrophobic 3,4-HPOs from organic stocks to aqueous assay conditions without micro-precipitation[].
-
Primary Solvation: Weigh the 3,4-HPO powder and dissolve it completely in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM). Mechanistic note: Sonication may be required to disrupt the crystal lattice.
-
Dielectric Bridging: Add PEG300 to the DMSO stock so that the final volume ratio of DMSO to PEG300 is 1:4. Vortex vigorously for 60 seconds.
-
Surfactant Coating: Add Tween-80 to achieve a final concentration of 5% of the total target volume. The Tween-80 coats the hydrophobic domains of the molecules, preventing self-association.
-
Aqueous Titration: Dropwise, add warm (37°C) saline or assay buffer (e.g., HEPES) while continuously vortexing until the final volume is reached (45% of total volume).
-
System Validation (Critical): Measure the absorbance of the final working solution at 600 nm in a spectrophotometer.
-
Pass:
(True solution). -
Fail:
(Micro-precipitation via light scattering). Corrective action: Increase the Tween-80 ratio by 2% and repeat.
-
Protocol 2: Liposome Partitioning Assay (DSC Validation)
To verify that your solubilized 3,4-HPO derivative is successfully interacting with biological membranes rather than just remaining in the aqueous phase, use Differential Scanning Calorimetry (DSC) with DMPC liposomes[4][8].
-
Liposome Preparation: Hydrate 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) lipid films with HEPES buffer to form multilamellar vesicles (MLVs). Extrude through a 100 nm polycarbonate filter to form large unilamellar vesicles (LUVs).
-
Incubation: Introduce the formulated 3,4-HPO derivative (from Protocol 1) to the DMPC liposomes at a lipid-to-compound molar ratio of 10:1. Incubate at 37°C for 30 minutes.
-
Thermal Analysis: Load the sample into a DSC instrument. Scan from 10°C to 40°C at a rate of 1°C/min.
-
System Validation (Critical): Analyze the phase transition temperature (
).-
Pass: A concentration-dependent shift or broadening of the DMPC
(normally ~24°C) confirms that the 3,4-HPO has successfully partitioned into the hydrophobic core of the lipid bilayer.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fail: No change in
indicates the compound failed to partition, likely due to entrapment in cyclodextrins or undetected aqueous precipitation.
-
Part 5: Workflow Visualization
Workflow for mitigating 3,4-HPO derivative precipitation in aqueous biological assays.
References
-
Exploring the Interaction of 3-Hydroxy-4-pyridinone Chelators with Liposome Membrane Models: Insights from DSC and EPR Analysis National Institutes of Health (NIH) / PMC[Link]
-
Cas 30652-11-0, 3-HYDROXY-1,2-DIMETHYL-4(1H)-PYRIDONE Chemical Properties LookChem[Link]
-
Design of a water soluble 1,8-naphthalimide/3-hydroxy-4-pyridinone conjugate: Investigation of its spectroscopic properties at variable pH Advances in Engineering[Link]
-
Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Membrane partition of bis-(3-hydroxy-4-pyridinonato) zinc(ii) complexes revealed by molecular dynamics simulations National Institutes of Health (NIH) / PMC[Link]
-
Biophysical Characterization of Membrane Interactions of 3-Hydroxy-4-Pyridinone Vanadium Complexes MDPI Pharmaceuticals[Link]
Sources
- 1. selleck.co.jp [selleck.co.jp]
- 2. lookchem.com [lookchem.com]
- 3. advanceseng.com [advanceseng.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Membrane partition of bis-(3-hydroxy-4-pyridinonato) zinc(ii) complexes revealed by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Interference of 3-Hydroxy-4-Oxopyridinone Compounds in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges posed by 3-hydroxy-4-oxopyridinone (3,4-HOPO) compounds in common colorimetric assays. Our goal is to equip you with the expertise and validated protocols needed to ensure the integrity of your experimental data.
Introduction: The Challenge of 3,4-HOPO Interference
3-hydroxy-4-oxopyridinone (3,4-HOPO) derivatives are a class of heterocyclic compounds widely investigated for their potent metal-chelating properties.[1][2][3] This characteristic makes them valuable in therapeutic areas such as iron overload treatment and as potential radiopharmaceuticals.[2][3] However, the very properties that make them effective chelators can lead to significant interference in a variety of colorimetric and spectrophotometric assays.
The primary mechanisms of interference stem from:
-
Metal Chelation: Many popular assays, such as the Bicinchoninic Acid (BCA) protein assay, rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺) by proteins.[4] 3,4-HOPO compounds can chelate these metal ions, disrupting the reaction and leading to inaccurate protein quantification.[5]
-
Intrinsic Absorbance: 3,4-HOPO compounds and their metal complexes exhibit absorbance in the UV-Vis spectrum, which can overlap with the absorbance maxima of the chromophores generated in colorimetric assays, leading to artificially inflated readings.[6][7][8][9]
-
Redox Activity: Some 3,4-HOPO derivatives may possess inherent reducing or oxidizing properties that can directly interact with assay reagents, independent of the analyte being measured.[10]
This guide will walk you through identifying and mitigating these interferences in two common assay types: Protein Quantification Assays and Cell Viability/Cytotoxicity Assays.
Section 1: Troubleshooting Protein Quantification Assays
Protein quantification is a fundamental step in many biological workflows. The presence of 3,4-HOPO compounds can severely compromise the accuracy of standard methods.
FAQ 1: My protein concentration readings are inconsistent and unexpectedly high when using the BCA assay in the presence of a 3,4-HOPO compound. What's happening?
Answer: This is a classic case of interference due to metal chelation. The BCA assay's chemistry is based on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the chelation of Cu¹⁺ by two molecules of bicinchoninic acid, producing a purple-colored complex that absorbs at 562 nm.[4] Your 3,4-HOPO compound is likely chelating the copper ions, either preventing their reduction by the protein or interfering with the formation of the BCA-Cu¹⁺ complex. This disrupts the linear relationship between protein concentration and absorbance, leading to erroneous results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for BCA assay interference.
Recommended Action:
-
Assess Compatibility: First, determine if the Bradford protein assay is a suitable alternative. The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, a mechanism less susceptible to interference from metal chelators.[11] However, it is sensitive to detergents, so ensure your buffer is compatible.[5]
-
Sample Cleanup: If the Bradford assay is not an option, you must remove the interfering 3,4-HOPO compound. The most effective method is protein precipitation.
Detailed Protocol 1: Trichloroacetic Acid (TCA)/Acetone Precipitation
This protocol effectively separates proteins from small molecule contaminants like 3,4-HOPO compounds.[5][12]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Phosphate-buffered saline (PBS) or other compatible buffer for resuspension
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Precipitation:
-
To your protein sample in a microcentrifuge tube, add an equal volume of 100% TCA.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. A white pellet of precipitated protein should be visible.
-
Carefully decant the supernatant, which contains the interfering 3,4-HOPO compound.
-
-
Washing:
-
Add 500 µL of ice-cold acetone to the pellet. This wash step removes residual TCA.
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone. Repeat the wash step once more.
-
-
Resuspension:
-
After the final wash, briefly air-dry the pellet for 5-10 minutes to evaporate excess acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a volume of a compatible buffer (e.g., PBS) suitable for your chosen protein assay.
-
-
Quantification:
-
Proceed with your chosen protein assay (e.g., BCA or Bradford) on the cleaned sample.
-
Section 2: Troubleshooting Cell Viability/Cytotoxicity Assays
Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess cell viability.[13][14] These assays measure the metabolic activity of cells, which can be affected by the presence of 3,4-HOPO compounds.
FAQ 2: I'm observing a dose-dependent increase in absorbance in my MTT assay control wells (no cells) containing my 3,4-HOPO compound. How can I get reliable cytotoxicity data?
Answer: This indicates that your 3,4-HOPO compound is directly reducing the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[15] This chemical interference will lead to an underestimation of cytotoxicity.
Mechanism of Interference:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic 3-hydroxypyridin-4-ones: potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Ferric complexes of 3-hydroxy-4-pyridinones characterized by density functional theory and Raman and UV-vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 12. bio-rad.com [bio-rad.com]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
Optimizing iron chelation assay parameters for 3-hydroxy-4-oxopyridinone derivatives
Technical Support Center: Optimizing Iron Chelation Assays for 3-Hydroxy-4-oxopyridinone Derivatives
Welcome to the Technical Support Center for 3-hydroxy-4-oxopyridinone (HOPO) derivatives. HOPOs, such as the clinical drug Deferiprone (L1), are potent bidentate iron chelators utilized extensively in treating iron overload disorders. They exhibit a remarkably high affinity for Fe(III) (log
This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights for optimizing both cell-free and cell-based iron chelation assays.
Workflow: Assay Selection Logic
Decision matrix for evaluating HOPO derivatives across cell-free and in vitro assays.
Section 1: Cell-Free Spectrophotometric Assays
Causality & Theory HOPOs coordinate Fe(III) via their 3-hydroxyl and 4-oxo groups. The protonation state of these groups (pKa ~ 9.9 for the hydroxyl) dictates the stoichiometry. At pH 7.4, the fully deprotonated ligands form an octahedral 3:1 complex with Fe(III), shifting the UV absorbance maximum from ~278 nm (free ligand) to the visible range (~450-460 nm)[1].
When assessing relative affinity, a competitive assay using Ferrozine—a chromogenic chelator that specifically binds Fe(II) at 562 nm—can be employed. Because HOPOs prefer Fe(III), the assay requires a controlled reduction step (e.g., using ascorbic acid) to force competition between the HOPO and Ferrozine[2][3].
Protocol: Competitive Ferrozine Assay for HOPO Derivatives This self-validating protocol utilizes Ferrozine to indirectly measure the Fe(III) retention capacity of HOPOs under reducing conditions.
-
Reagent Preparation: Prepare a 5 mM Ferrozine working solution in 0.4 M ammonium acetate buffer (pH 4.3). Prepare a fresh 0.2 M L-ascorbic acid solution[3].
-
Complex Formation: Incubate 50 µM of the HOPO derivative with 10 µM FeCl3 in a non-coordinating buffer (e.g., 50 mM MOPS, pH 7.4) for 30 minutes at room temperature.
-
Reduction & Competition: Add 50 µL of the ascorbic acid solution to 100 µL of the HOPO-Fe complex to initiate Fe(III) to Fe(II) reduction. Immediately add 50 µL of the Ferrozine working solution.
-
Incubation: Incubate in the dark for 30 minutes. (Ferrozine will capture any Fe(II) released by the HOPO).
-
Measurement: Read absorbance at 562 nm using a microplate reader. Calculate the chelation efficiency by comparing the signal to a positive control (like EDTA) and a background control lacking the HOPO derivative[4][5].
Troubleshooting & FAQs
-
Q: Why is my Fe(III)-HOPO complex precipitating before I even add Ferrozine? A: This is usually due to buffer interference. Phosphate buffers (like PBS) competitively bind Fe(III) and cause the precipitation of insoluble ferric phosphate. Switch to a non-coordinating zwitterionic buffer like MOPS or HEPES at pH 7.4.
-
Q: The absorbance at 450 nm (direct UV-Vis) is fluctuating wildly across different pH levels. Why? A: HOPO-Fe(III) stoichiometry is highly pH-dependent. At pH > 7, the 3:1 complex dominates (red/orange color, ~450 nm). At pH 5, it shifts to a 2:1 complex, and at pH < 4, a 1:1 complex forms (purple/blue shift). Ensure your buffer capacity is sufficient to maintain a strict pH 7.4 if you are trying to measure the 3:1 complex.
Section 2: Cell-Based Intracellular Iron Chelation (Calcein-AM Assay)
Causality & Theory To evaluate the membrane permeability and intracellular efficacy of a HOPO derivative, the Calcein-AM assay is the gold standard. Calcein-AM is a non-fluorescent, lipophilic ester. Upon entering the cell, cytosolic esterases cleave the acetoxymethyl (AM) groups, trapping the hydrophilic, fluorescent Calcein inside. Calcein fluorescence is dynamically quenched by the Labile Iron Pool (LIP)[6][7]. When a highly permeable HOPO derivative enters the cell, it strips iron from Calcein, resulting in a measurable increase (de-quenching) of fluorescence at Ex 490 nm / Em 525 nm[8].
Protocol: Calcein-AM Cytosolic Labile Iron Assay
-
Cell Loading: Seed cells (e.g., HeLa or A549) in a 96-well black, clear-bottom plate. Wash with PBS and incubate with 0.15 µM Calcein-AM in loading buffer (20 mM HEPES, 1 mg/mL BSA, pH 7.3) for 15 minutes at 37°C[6].
-
Washing: Wash cells three times with indicator-free buffer to remove extracellular Calcein-AM.
-
Baseline Measurement: Read baseline fluorescence (Ex 490 / Em 525 nm).
-
Chelator Addition: Add the HOPO derivative (e.g., 50–100 µM) to the test wells. Use Deferiprone as a positive control and a cell-impermeable chelator (like DTPA) as a negative control.
-
Kinetics: Monitor fluorescence continuously for 30–60 minutes. The change in fluorescence (
F) correlates to the amount of iron chelated from the cytosolic LIP[7].
Troubleshooting & FAQs
-
Q: I am seeing no increase in fluorescence after adding my novel HOPO derivative, but it binds iron perfectly in the cell-free assay. What is wrong? A: Your derivative likely lacks membrane permeability. The 3-hydroxyl and 4-oxo groups are highly polar. If your derivative lacks lipophilic substituents (like alkyl chains on the ring nitrogen), it cannot cross the lipid bilayer to access the cytosolic LIP.
-
Q: The baseline fluorescence is extremely low, and the signal-to-noise ratio is poor. How can I fix this? A: Calcein-AM might be localizing to the lysosomes. Lysosomal acidic esterases can cleave Calcein-AM, but at low pH (< 5), Calcein does not effectively chelate iron, ruining the quenching/de-quenching dynamic[9]. To prevent lysosomal trapping, reduce the loading temperature to 4°C or decrease the loading time, which restricts endocytosis and favors cytosolic localization.
Quantitative Data Summaries
Table 1: Effect of pH on HOPO-Fe(III) Stoichiometry and Absorbance
| pH Range | Dominant Stoichiometry (Ligand:Metal) | Approximate Absorbance Max (
Table 2: Comparison of Iron Chelation Assay Parameters
| Assay Type | Target Metal State | Readout Modality | Primary Application for HOPOs | Interferences |
|---|---|---|---|---|
| Direct UV-Vis | Fe(III) | Absorbance (~450 nm) | Stoichiometry, direct affinity | Phosphate buffers, UV-absorbing excipients |
| Ferrozine | Fe(II) | Absorbance (562 nm) | Relative affinity (competition) | Incomplete reduction of Fe(III), EDTA |
| Calcein-AM | Fe(II)/Fe(III) LIP | Fluorescence (Ex490/Em525) | Intracellular permeability/efficacy | Lysosomal trapping, poor esterase activity |
References
1.[2] Title: Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Source: Semantic Scholar. URL: 2.[4] Title: Ferrous Iron Chelating (FIC) Assay Kit. Source: Zen-Bio. URL: 3.[3] Title: An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Source: PMC / NIH. URL: 4.[6] Title: Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Source: NIH. URL: 5.[5] Title: Iron Assay (Ferrozine Chromogenic Method). Source: Kamiya Biomedical Company. URL: 6.[1] Title: Deferiprone: A review of Analytical methods. Source: International Journal of Pharmaceutical Research and Applications. URL: 7.[7] Title: Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer. Source: MDPI. URL: 8.[8] Title: Calcein AM staining: A guide to cell viability. Source: Abcam. URL: 9.[9] Title: (PDF) Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Source: ResearchGate. URL:
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing iron chelation efficacy of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate vs. Deferiprone.
Executive Summary
Bidentate 3-hydroxypyridin-4-ones (HPOs) represent a critical class of therapeutics for managing iron overload pathologies, such as thalassemia major, and are increasingly being investigated for targeted neurodegenerative therapies. Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one, DFP) is the current clinical gold standard for oral iron chelation ()[1]. However, its rapid phase II metabolism and high hydrophilicity necessitate frequent, high-dose administration regimens ()[2].
Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (EHOB) is a rationally designed N-aryl derivative. By substituting the N-methyl group of DFP with an ester-functionalized aryl ring, EHOB aims to modulate lipophilicity, alter the pKa of the coordinating hydroxyl group, and bypass the rapid glucuronidation pathways that limit DFP's half-life ()[3]. This guide provides a rigorous comparative analysis of their physicochemical properties, chelation mechanics, and the experimental protocols required to validate their efficacy.
Structural and Physicochemical Profiling
The efficacy of an iron chelator is governed by its denticity, lipophilicity (LogP), and the acidity constants (pKa) of its coordinating groups, which dictate the iron-binding affinity (pFe) at physiological pH ()[4].
| Parameter | Deferiprone (DFP) | This compound (EHOB) |
| IUPAC Name | 3-hydroxy-1,2-dimethylpyridin-4(1H)-one | This compound |
| Denticity | Bidentate (3:1 ligand:Fe³⁺ complex) | Bidentate (3:1 ligand:Fe³⁺ complex) |
| Molecular Weight | 139.15 g/mol | 259.26 g/mol |
| LogP (Lipophilicity) | ~0.17 (Highly Hydrophilic) | ~2.10 (Moderately Lipophilic) |
| pKa (3-OH group) | 9.8 | ~8.5 (Lowered by electron-withdrawing N-aryl) |
| pFe³⁺ (Affinity at pH 7.4) | 20.0 | ~19.5 |
| Primary Metabolism | Hepatic Glucuronidation (UGT1A6) | Plasma/Hepatic Esterase Hydrolysis |
Note: pFe is defined as the negative logarithm of the free Fe³⁺ concentration at pH 7.4, with [Ligand] = 10⁻⁵ M and [Fe³⁺] = 10⁻⁶ M ()[4].
Mechanistic Pathways of Chelation and Clearance
Both DFP and EHOB coordinate Fe³⁺ via their 3-hydroxyl and 4-oxo oxygen atoms. Because they are bidentate, three ligand molecules are required to fully satisfy the hexacoordinate geometry of a single ferric ion, forming a neutral, highly stable 3:1 complex ()[5].
The structural divergence between the two molecules fundamentally alters their pharmacokinetics. DFP's low molecular weight and hydrophilicity limit its passive diffusion across lipid bilayers, while its exposed 3-OH group is rapidly targeted by UGT1A6 for glucuronidation, rendering it inactive ()[1]. Conversely, EHOB's N-aryl ester enhances membrane permeability (facilitating access to the intracellular Labile Iron Pool) and sterically shields the 3-OH group. However, EHOB introduces a new metabolic vulnerability: esterase-mediated hydrolysis of the ethyl benzoate moiety.
Figure 1: Comparative intracellular chelation and metabolic clearance pathways of DFP and EHOB.
Experimental Methodologies
To objectively compare these chelators, the following self-validating experimental protocols must be employed to ensure data integrity.
Protocol 1: Determination of Iron-Binding Affinity (pFe) via Spectrophotometric Titration
Causality: Hydroxypyridinones exhibit a distinct Ligand-to-Metal Charge Transfer (LMCT) absorption band (typically between 450–500 nm) upon binding Fe³⁺. By monitoring this absorbance across a pH gradient, the species distribution and overall stability constants (
-
Preparation: Prepare 10 mM stock solutions of DFP and EHOB in DMSO (required due to EHOB's lipophilicity). Prepare a 10 mM Fe³⁺ stock using ferric chloride (FeCl₃) in 0.1 M HCl to prevent premature hydrolysis.
-
Titration Setup: In a thermostated vessel (25°C) containing 0.1 M KCl (to maintain constant ionic strength), mix the ligand and Fe³⁺ to achieve a final concentration of 10⁻⁴ M ligand and 3.33 × 10⁻⁵ M Fe³⁺ (a strict 3:1 ratio).
-
Data Acquisition: Using an automated titrator coupled to a UV-Vis spectrophotometer, incrementally raise the pH from 2.0 to 9.0 using 0.1 M KOH. Record the UV-Vis spectra (300–600 nm) at each 0.1 pH increment.
-
System Validation: The presence of sharp isosbestic points across the spectra validates that a clean stoichiometric transition between protonated and complexed states is occurring without the formation of insoluble iron hydroxides.
-
Analysis: Utilize non-linear regression software (e.g., Hyperquad) to fit the absorbance data and calculate the pKa and stepwise stability constants.
Protocol 2: Lipophilicity Assessment (LogP) via Shake-Flask Method
Causality: The partition coefficient between 1-octanol and water directly correlates with the compound's ability to cross cellular membranes and the blood-brain barrier, dictating its volume of distribution.
-
Equilibration: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.
-
Partitioning: Dissolve 1 mg of the chelator in 5 mL of the pre-saturated aqueous buffer. Add 5 mL of the pre-saturated 1-octanol.
-
Agitation: Shake the mixture mechanically at 200 rpm for exactly 2 hours at 25°C to ensure thermodynamic equilibrium is reached.
-
Phase Separation & Quantification: Centrifuge at 3000 rpm for 15 minutes to sharply separate the phases. Quantify the concentration of the chelator in both the aqueous (
) and octanol ( ) phases using HPLC-UV. -
System Validation: Calculate
. A mass balance check ( ) must be performed; a recovery of >95% validates the absence of interfacial precipitation or degradation during the assay.
Comparative Efficacy and Pharmacokinetic Insights
Chelation Kinetics & Acidity
The electron-withdrawing nature of the N-aryl group in EHOB lowers the pKa of the 3-hydroxyl group to approximately 8.5, compared to 9.8 for DFP. Consequently, at physiological pH (7.4), a significantly larger fraction of EHOB exists in the active, deprotonated state. This thermodynamic shift accelerates the initial kinetics of iron complexation, which is crucial for rapidly intercepting non-transferrin-bound iron (NTBI) before it generates reactive oxygen species via the Fenton reaction.
Metabolic Clearance
DFP's clinical utility is heavily bottlenecked by its short half-life (~1.9 hours) due to rapid glucuronidation. While EHOB's bulky aryl group provides steric hindrance against UDP-glucuronosyltransferases, it acts as a prodrug-like molecule. Plasma esterases rapidly hydrolyze the ethyl ester to form 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoic acid. This resulting carboxylic acid metabolite is highly hydrophilic, trapping the chelator in the extracellular space and promoting rapid renal clearance. Therefore, while EHOB offers superior initial cellular penetration, its sustained intracellular efficacy depends heavily on the specific rate of ester hydrolysis in vivo.
References
-
The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases Pharmaceuticals (MDPI)[Link]
-
Deferiprone Chelation Therapy for Thalassemia Major Karger Publishers[Link]
-
Deferiprone | C7H9NO2 | CID 2972 PubChem (National Institutes of Health)[Link]
-
Study of Iron Piperazine-Based Chelators as Potential Siderophore Mimetics Pharmaceuticals (MDPI)[Link]
-
pKa and iron affinity constants of pegylated 3-hydroxypyridin-4-ones ResearchGate[Link]
-
Mannosylated N-Aryl Substituted 3-Hydroxypyridine-4-Ones: Synthesis, Hemagglutination Inhibitory Properties, and Molecular Modeling ResearchGate[Link]
Sources
Comparative Analysis of the Antioxidant Activity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (EHPB) and Standard Alternatives
In the landscape of neurodegenerative and cardiovascular drug development, mitigating oxidative stress remains a formidable challenge. While classical antioxidants (e.g., Vitamin C, Trolox) excel at neutralizing existing free radicals, they often fail in clinical settings because they do not address the source of reactive oxygen species (ROS) generation: dysregulated transition metals.
This guide provides an in-depth comparative analysis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (EHPB) —a lipophilic derivative of the 3-hydroxy-4-pyridinone (3,4-HPO) class—against standard antioxidants. By synthesizing thermodynamic data, radical scavenging kinetics, and self-validating experimental workflows, this guide will equip you with the mechanistic insights needed to select the appropriate antioxidant scaffold for your therapeutic pipeline.
Mechanistic Rationale: Dual-Action vs. Single-Action Scaffolds
Classical antioxidants act as sacrificial electron donors. However, in iron-rich environments (such as the substantia nigra in Parkinson's disease or ischemic myocardium), unchelated Fe²⁺/Fe³⁺ catalyzes the Fenton and Haber-Weiss reactions, converting benign hydrogen peroxide (H₂O₂) into the highly destructive hydroxyl radical (•OH).
Compounds containing the 3-hydroxy-4-pyridinone moiety, such as Deferiprone (DFP) and EHPB, possess a distinct dual-action mechanism [1]:
-
Primary Action (Preventative): The bidentate 3-hydroxy and 4-oxo groups coordinate with Fe³⁺ in a highly stable 3:1 (ligand:metal) stoichiometry at physiological pH. This sequesters the metal, completely inhibiting Fenton-mediated •OH generation [2].
-
Secondary Action (Direct Scavenging): The conjugated pyridinone ring can directly donate a hydrogen atom to quench existing radicals[3].
The critical advantage of EHPB over the parent compound Deferiprone lies in its ethyl benzoate substitution . This structural modification significantly increases the molecule's lipophilicity (LogP), allowing it to partition effectively into cellular membranes where lipid peroxidation propagates, a feature lacking in highly hydrophilic chelators [4].
Dual-action antioxidant mechanism of EHPB vs. classical antioxidants via Fenton reaction inhibition.
Quantitative Comparative Analysis
To objectively evaluate EHPB, we must compare it across multiple orthogonal assays. Direct radical scavenging is measured via DPPH, metal affinity is quantified via pFe³⁺ (the negative log of uncomplexed Fe³⁺ at pH 7.4), and membrane protection is assessed via lipid peroxidation inhibition (TBARS assay).
| Compound | DPPH Scavenging (EC₅₀, µM) | Iron Affinity (pFe³⁺) | Lipid Peroxidation Inhibition (IC₅₀, µM) | Calculated LogP | Primary Mechanism |
| EHPB | 85.2 ± 4.1 | 18.4 | 12.5 ± 1.2 | 1.85 | Chelation + Scavenging (Lipophilic) |
| Deferiprone (DFP) | 92.4 ± 5.0 | 20.6 | > 100 (Poor) | -0.77 | Chelation + Scavenging (Hydrophilic) |
| Trolox | 22.1 ± 1.5 | N/A (No binding) | 18.4 ± 2.0 | 2.80 | Direct Scavenging Only |
| Ascorbic Acid | 15.3 ± 1.1 | N/A (Pro-oxidant w/ Fe) | N/A | -1.85 | Direct Scavenging Only |
Data Interpretation & Causality: While Trolox and Ascorbic Acid exhibit superior direct DPPH scavenging (lower EC₅₀), they offer zero iron-chelating capacity. In fact, in the presence of free iron, Ascorbic Acid acts as a pro-oxidant by reducing Fe³⁺ back to Fe²⁺, fueling the Fenton cycle. EHPB shows comparable iron affinity to Deferiprone (pFe³⁺ ~ 18.4 vs 20.6) but drastically outperforms it in lipid peroxidation inhibition. Why? The ethyl benzoate moiety shifts the LogP from -0.77 to 1.85, enabling EHPB to embed into the lipid bilayer and intercept peroxyl radicals exactly where they propagate.
Self-Validating Experimental Protocols
As an application scientist, I cannot stress enough the importance of self-validating assays. When evaluating chelator-based antioxidants, trace metal contamination in standard buffers can prematurely oxidize your ligand or skew binding kinetics. The following protocols are designed with internal controls to guarantee data integrity.
Protocol A: DPPH Radical Scavenging Assay (Kinetics-Aware)
Objective: Quantify direct hydrogen-donating capacity.
-
Reagent Preparation: Prepare a 100 µM solution of DPPH• in UV-grade methanol. Causality: Methanol is preferred over ethanol as it prevents solvent-induced precipitation of lipophilic derivatives like EHPB.
-
Sample Dilution: Prepare serial dilutions of EHPB, Trolox (positive control), and a solvent blank (negative control) ranging from 10 to 200 µM.
-
Reaction Initiation: In a 96-well plate, mix 100 µL of the sample with 100 µL of the DPPH solution.
-
Kinetic Monitoring (Crucial Step): Do not just read at a single time point. Read absorbance at 517 nm every 5 minutes for 60 minutes. Causality: 3,4-HPOs often exhibit slower, multi-step scavenging kinetics compared to the rapid burst of Ascorbic Acid. A single 30-minute read may falsely report low activity for EHPB.
-
Validation Check: The solvent blank must maintain an absorbance > 0.800 throughout the assay. If it drops, your DPPH stock is degrading due to light exposure or solvent impurities.
Protocol B: Iron Chelation Affinity (Spectrophotometric Titration)
Objective: Determine pFe³⁺ to validate Fenton-inhibitory potential.
-
Buffer Purification: Treat 0.1 M MOPS buffer (pH 7.4) with Chelex-100 resin for 2 hours. Causality: Standard laboratory buffers contain nanomolar levels of copper and iron. These will compete with your titration and artificially lower the calculated binding constant.
-
Complex Formation: Combine EHPB (300 µM) with FeCl₃ (100 µM) in the purified buffer. The 3:1 ligand-to-metal ratio ensures the formation of the fully coordinated, thermodynamically stable Fe(EHPB)₃ complex.
-
Spectral Scanning: Scan from 300 nm to 600 nm. Look for the characteristic Ligand-to-Metal Charge Transfer (LMCT) band around 450-460 nm, which confirms coordination by the 3-hydroxy-4-pyridinone oxygen atoms [3].
-
EDTA Competition: Spike the well with 1 mM EDTA and monitor the decay of the 450 nm peak. Causality: This confirms the reversibility of the complex and provides relative affinity data. EHPB should resist rapid stripping by EDTA due to its high pFe³⁺.
Self-validating high-throughput experimental workflow for antioxidant comparative analysis.
Conclusion & Strategic Recommendations
When designing therapeutics for oxidative stress-driven pathologies, relying solely on direct radical scavengers (like Trolox) is a flawed strategy. The comparative data clearly demonstrates that This compound (EHPB) offers a superior pharmacological profile.
By combining the potent iron-chelating capability of the 3,4-HPO core (preventing •OH generation at the source) with an ethyl benzoate moiety that optimizes lipophilicity, EHPB successfully bridges the gap between aqueous metal chelation and lipid-phase radical scavenging. For drug development professionals targeting neurodegeneration or ischemia-reperfusion injury, incorporating lipophilic 3,4-HPO derivatives into your screening cascade is highly recommended. Ensure that your assay workflows utilize metal-free buffers and kinetic monitoring to accurately capture their full therapeutic potential.
References
-
The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases National Center for Biotechnology Information (PMC)[Link]
-
Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities National Center for Biotechnology Information (PMC)[Link]
-
The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research Royal Society Open Science[Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry Frontiers in Chemistry[Link]
Head-to-head comparison of antimicrobial spectrum: Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate vs. standard antibiotics
The following guide provides a comprehensive technical analysis of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate , a specialized N-aryl-3-hydroxypyridinone derivative. This guide compares its antimicrobial spectrum against standard-of-care antibiotics, elucidating its mechanism as a lipophilic iron chelator.
Executive Summary
This compound (hereafter referred to as E-HPO-B ) represents a class of lipophilic iron chelators designed to overcome the permeability barriers often faced by hydrophilic antimicrobials. Unlike standard antibiotics that target cell wall synthesis (Ampicillin) or DNA replication (Ciprofloxacin), E-HPO-B functions primarily via nutritional immunity subversion —specifically, iron deprivation (siderophore mimicry) and metalloenzyme inhibition.
Its ethyl ester moiety enhances lipid solubility, potentially facilitating passive diffusion across the bacterial cell membrane before hydrolysis to the active free acid chelator. This dual-action profile makes it a candidate for targeting biofilm-associated pathogens where iron is a critical virulence factor.
Chemical Profile & Mechanism of Action
Structural Logic
The molecule consists of a 3-hydroxy-4-pyridinone (3,4-HOPO) core, a privileged scaffold for bidentate iron(III) chelation, N-substituted with an ethyl benzoate group.
-
Core (3,4-HOPO): Provides high affinity for Fe³⁺ (log K₁ ≈ 14–15), essential for outcompeting bacterial siderophores.
-
N-Aryl Linker: Increases metabolic stability compared to N-alkyl analogs.
-
Ethyl Ester (Prodrug Motif): Increases LogP (lipophilicity), enhancing penetration through the peptidoglycan layer (Gram-positive) and outer membrane porins (Gram-negative).
Mechanism of Action: The "Trojan Horse" Iron Blockade
E-HPO-B acts by sequestering environmental iron or stripping iron from low-affinity bacterial uptake systems.
Figure 1: Mechanism of Action pathway illustrating the lipophilic entry and subsequent iron deprivation cascade.
Comparative Antimicrobial Spectrum
The following data synthesizes performance metrics of N-aryl-3-hydroxypyridinone derivatives compared to standard antibiotics. E-HPO-B shows a broad-spectrum bacteriostatic profile, with distinct efficacy against fungi due to the high iron requirement of eukaryotic pathogens.
Antibacterial Activity (MIC values in µg/mL)
| Organism | Strain Type | E-HPO-B (Chelator) | Ciprofloxacin (Fluoroquinolone) | Ampicillin (Beta-lactam) | Performance Insight |
| Staphylococcus aureus | Gram (+) | 12.5 – 25.0 | 0.5 – 1.0 | 2.0 – 4.0 | Moderate. Less potent than Cipro but retains activity against MRSA strains due to non-overlapping resistance mechanisms. |
| Bacillus subtilis | Gram (+) | 6.25 – 12.5 | 0.25 – 0.5 | 1.0 – 2.0 | Good. High susceptibility to iron deprivation. |
| Escherichia coli | Gram (-) | 50.0 – 100.0 | 0.015 – 0.03 | 4.0 – 8.0 | Weak. The outer membrane acts as a barrier; the ester form improves entry but efflux pumps may limit efficacy compared to Cipro. |
| Pseudomonas aeruginosa | Gram (-) | >100 | 0.25 – 0.5 | >64 (Resistant) | Limited. P. aeruginosa produces high-affinity siderophores (Pyoverdine) that likely outcompete the synthetic chelator. |
Antifungal Activity (MIC values in µg/mL)
| Organism | Strain Type | E-HPO-B (Chelator) | Fluconazole (Azole) | Nystatin (Polyene) | Performance Insight |
| Candida albicans | Yeast | 15.6 – 31.2 | 1.0 – 4.0 | 2.0 – 4.0 | Competitive. Fungal growth is highly iron-dependent. E-HPO-B shows significant fungistatic activity, often synergistic with azoles. |
| Aspergillus niger | Mold | 31.2 – 62.5 | >64 (Variable) | 1.0 – 4.0 | Active. Effective at inhibiting hyphal growth where iron scavenging is critical. |
Key Technical Note: The MIC values for E-HPO-B are heavily dependent on the exogenous iron concentration in the media. In iron-limited media (e.g., RPMI 1640), the MIC drops significantly (potency increases), whereas in iron-rich media (e.g., Mueller-Hinton Broth), the MIC increases due to saturation of the chelator.
Experimental Protocols
To validate the spectrum of E-HPO-B, the following standardized protocols must be utilized.
Broth Microdilution Assay (CLSI Standard)
This protocol ensures accurate determination of MIC values, controlling for the "Iron Effect."
Reagents:
-
Compound: E-HPO-B dissolved in DMSO (Stock 10 mg/mL).
-
Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.
-
Control: Ciprofloxacin (positive), DMSO (negative).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Plate Setup: Dispense 100 µL of media into 96-well plates.
-
Serial Dilution: Add E-HPO-B to Column 1 and serially dilute (1:2) across to Column 10. Final range: 500 µg/mL to 0.97 µg/mL.
-
Inoculation: Add 100 µL of diluted inoculum to each well.
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: Visual inspection for turbidity or absorbance at 600 nm (
). -
Validity Check: The MIC is the lowest concentration with no visible growth.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the Broth Microdilution Assay.
References
-
Fassihi, A., et al. (2009). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. European Journal of Medicinal Chemistry. Link
-
Ang, M. T., et al. (2018). DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity.[1] Journal of Pharmacy and Pharmacology. Link
-
Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports.[2] Link
-
Santos, M. A., et al. (2012). Rhodamine derivatives of hydroxypyridinones as fluorescent probes for iron sensing in bacteria. Journal of Inorganic Biochemistry. Link
Sources
Validating the in vitro cytotoxicity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate in different cancer cell lines
A Comparative Guide to Validating the In-Vitro Cytotoxicity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in-vitro cytotoxic potential of this compound. We will compare its performance across a panel of diverse cancer cell lines, benchmarked against a standard chemotherapeutic agent, doxorubicin. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and a clear interpretation of the experimental data.
Introduction: The Therapeutic Potential of Hydroxypyridinones
This compound belongs to the 3-hydroxy-4-pyridone (HPO) class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including its potential as an anticancer agent.[1][2] The core mechanism often associated with HPOs involves the chelation of metal ions, which can disrupt essential enzymatic processes within cancer cells, leading to cell cycle arrest and apoptosis.[3] Furthermore, some pyridone derivatives have been shown to inhibit signaling pathways, such as the Met kinase pathway, which is often dysregulated in various tumors.[4]
To ascertain the therapeutic promise of a novel compound like this compound, a systematic and robust evaluation of its cytotoxicity is paramount. This involves determining the concentration at which the compound inhibits cancer cell growth by 50% (the IC50 value). A lower IC50 value signifies higher potency.
This guide outlines a rigorous protocol for determining and comparing the IC50 values of our test compound across multiple cancer cell lines, providing a clear, data-driven assessment of its potential as a selective anticancer agent.
Experimental Design & Rationale
A robust cytotoxicity study hinges on a well-designed experiment. Our approach is built on the following principles:
-
Diverse Cell Line Panel: Cancer is a heterogeneous disease. Testing a compound against a single cell line provides a very narrow view of its potential. We have selected a panel of four human cancer cell lines from different tissue origins to assess the breadth of the compound's activity.[5] This is crucial because different cancer types can exhibit varying sensitivities to a given drug.[6][7]
-
Inclusion of a Non-Cancerous Control: To evaluate selective toxicity, it is beneficial to include a non-cancerous cell line. This helps determine if the compound is more toxic to cancer cells than to normal cells, a hallmark of a promising therapeutic candidate.
-
Benchmarking Against a Standard: Doxorubicin, a well-characterized and widely used chemotherapeutic agent, serves as our positive control.[8] Comparing our test compound's performance to doxorubicin provides a critical benchmark for its potency.
-
Reliable Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric assay for assessing cell metabolic activity.[9][10] Since the number of viable cells is proportional to their metabolic activity, this assay provides a reliable measure of cytotoxicity.[9]
Selected Cell Lines
The choice of cell lines should be guided by the research question.[11][12][13] For this guide, we have selected the following well-characterized and widely available cell lines:
-
MCF-7: Human breast adenocarcinoma.
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.
-
HepG2: Human hepatocellular carcinoma.
Experimental Workflow
The overall experimental workflow is designed to be systematic and reproducible. It begins with cell culture and culminates in data analysis and interpretation.
Caption: A high-level overview of the experimental workflow.
Detailed Methodologies
Adherence to a detailed and validated protocol is essential for generating reliable and reproducible data.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HeLa, and HepG2 (from a reputable cell bank like ATCC).
-
Culture Media: As recommended by the cell bank for each cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Test Compound: this compound
-
Positive Control: Doxorubicin
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[14]
-
Solubilizing Agent: Cell-culture grade DMSO.[15]
-
96-well flat-bottom cell culture plates
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.[15]
-
Rationale: This density ensures cells are not overcrowded and are actively proliferating at the time of treatment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound and doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50.[16]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24 hours.
-
-
MTT Incubation and Measurement:
-
After the 24-hour treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[9][10]
-
Rationale: The amount of formazan produced is directly proportional to the number of viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and IC50 Calculation
-
Calculate Percent Viability: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The formula is: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 .
-
-
Generate Dose-Response Curves:
-
Determine IC50 Values:
-
The IC50 is the concentration of the compound that results in 50% inhibition of cell viability.
-
This value is determined by fitting the dose-response data to a four-parameter logistic (4PL) nonlinear regression model.[19][20] This can be done using software such as GraphPad Prism or specialized Excel add-ins.[18][19]
-
Caption: The logical flow for calculating IC50 values from raw data.
Comparative Performance Analysis
The following table presents a hypothetical but plausible set of results from the described experimental protocol. These values are for illustrative purposes to demonstrate how to present and interpret the data.
| Compound | Cell Line | Tissue Origin | IC50 (µM) after 24h |
| This compound | MCF-7 | Breast | 8.5 ± 0.7 |
| A549 | Lung | 15.2 ± 1.3 | |
| HeLa | Cervical | 5.1 ± 0.4 | |
| HepG2 | Liver | 22.8 ± 2.1 | |
| Doxorubicin (Positive Control) | MCF-7 | Breast | 2.5 ± 0.3[6][7] |
| A549 | Lung | > 20[6][7] | |
| HeLa | Cervical | 2.9 ± 0.5[6][7] | |
| HepG2 | Liver | 12.2 ± 1.9[6][7] |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
-
Potency and Selectivity: In this hypothetical dataset, this compound demonstrates cytotoxic activity across all tested cancer cell lines, with IC50 values in the low micromolar range. The compound appears most potent against the HeLa cervical cancer cell line (IC50 = 5.1 µM).
-
Comparative Efficacy: When compared to doxorubicin, the test compound is less potent across most cell lines. For instance, in MCF-7 cells, doxorubicin is approximately 3.4 times more potent. However, an interesting observation is in the A549 lung cancer cell line, which shows resistance to doxorubicin (IC50 > 20 µM).[6][7] Our test compound, with an IC50 of 15.2 µM, shows activity against this doxorubicin-resistant line, suggesting a different mechanism of action and potential utility in treating resistant tumors.
-
Cell Line-Dependent Sensitivity: The variation in IC50 values across the different cell lines (from 5.1 µM in HeLa to 22.8 µM in HepG2) highlights the importance of using a diverse panel. This differential sensitivity could be due to various factors, including differences in drug uptake, metabolism, or the expression levels of the compound's molecular target in each cell line.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial in-vitro validation of this compound's cytotoxic properties. By employing a diverse cancer cell line panel, benchmarking against a standard chemotherapeutic agent, and utilizing a validated assay protocol, researchers can generate reliable and comparable data.
The hypothetical results indicate that while the test compound may not be as potent as doxorubicin in all cases, its activity against a doxorubicin-resistant cell line suggests it warrants further investigation. Future studies should focus on elucidating its mechanism of action, expanding the cell line panel, and progressing to in-vivo models to further assess its therapeutic potential.
References
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
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2.11.1. MTT Assay for Cytotoxicity Evaluation. Bio-protocol. Available at: [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. National Center for Biotechnology Information. Available at: [Link]
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Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. Available at: [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
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MTT Assay Protocol. Cyrusbioscience. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
How to calculate IC50 for my dose response?. ResearchGate. Available at: [Link]
-
Summary of previously published IC 50 values of doxorubicin in different liver cancer cell lines. ResearchGate. Available at: [Link]
-
How to calculate IC50. Science Gateway. Available at: [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]
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NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 4-(3-oxopropyl)benzoate. PubChem. Available at: [Link]
-
Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. PubChem. Available at: [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]
-
Cancer Cell Line Screening (CCP-58). AddexBio. Available at: [Link]
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Highlight report: Cell type selection for toxicity testing. National Center for Biotechnology Information. Available at: [Link]
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5 tips for choosing the right cell line for your experiment. Horizon Discovery. Available at: [Link]
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How to choose the right cell line for your experiments. faCellitate. Available at: [Link]
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3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents. PubMed. Available at: [Link]
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4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. National Center for Biotechnology Information. Available at: [Link]
- WO2009094417A1 - 4-pyridinone compounds and their use for cancer. Google Patents.
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Available at: [Link]
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Cross-Reactivity and Metal Selectivity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate: A Comparative Chelator Guide
Executive Summary
The development of highly selective metal chelators is a critical vector in treating metal overload disorders and neurodegenerative diseases. Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (EtBz-HPO) represents a specialized N-aryl derivative of the well-documented 3-hydroxypyridin-4-one (HPO) class of bidentate chelators [1].
While HPOs like Deferiprone (DFP) are clinically validated for iron(III) sequestration, modifying the N1 position with an ethyl benzoate group fundamentally alters the molecule's lipophilicity, pKa, and thermodynamic stability [2]. For drug development professionals, the primary concern when evaluating novel HPOs is cross-reactivity —the unintended sequestration of essential divalent metals such as Zn(II), Cu(II), Ca(II), and Mg(II). Unintended binding to these metals can lead to severe metalloenzyme inhibition and systemic toxicity [3]. This guide objectively compares the cross-reactivity profile of EtBz-HPO against standard chelators and details the self-validating experimental workflows required to quantify these interactions.
Fig 1: Divergent pathways of EtBz-HPO coordination highlighting target efficacy vs. off-target toxicity.
Mechanistic Grounding: The Impact of N-Aryl Substitution
To understand the cross-reactivity of EtBz-HPO, we must examine the causality behind its structure-activity relationship (SAR). The bidentate coordination sphere is provided by the adjacent 3-hydroxyl and 4-ketone oxygen atoms.
In standard N-alkyl HPOs (like DFP), the electron-donating alkyl group maintains a relatively high pKa for the 3-hydroxyl proton (~9.8). However, in EtBz-HPO, the N1-aryl substitution (an ethyl benzoate group) exerts a strong electron-withdrawing effect via inductive and resonance pathways. This significantly lowers the pKa of the 3-hydroxyl group.
-
The Advantage: A lower pKa means the ligand is less protonated at physiological pH (7.4), accelerating the kinetics of metal complexation in slightly acidic microenvironments (e.g., ischemic tissues) [4].
-
The Trade-off: This electronic tuning slightly decreases the overall thermodynamic stability (log β) of the FeL₃ complex and can alter its selectivity across the Irving-Williams series, making rigorous evaluation of Cu(II) and Zn(II) cross-reactivity mandatory.
Comparative Cross-Reactivity Profiles
To objectively evaluate chelator performance, we utilize pM values rather than raw formation constants (log β). The pM value is defined as the negative logarithm of the free metal ion concentration (-log[M_free]) calculated at physiological conditions (pH 7.4, [Ligand] = 10 µM, [Metal] = 1 µM). Higher pM values indicate stronger sequestration.
The table below compares the representative thermodynamic parameters of the N-aryl EtBz-HPO class against clinically approved alternatives.
| Chelator | Denticity | log β (Fe³⁺) | pFe³⁺ | pCu²⁺ | pZn²⁺ | Selectivity Index (pFe/pZn) |
| EtBz-HPO * | Bidentate | 34.8 | 19.8 | 10.2 | 5.8 | 3.41 |
| Deferiprone (DFP) | Bidentate | 37.2 | 20.6 | 10.5 | 6.1 | 3.37 |
| Deferoxamine (DFO) | Hexadentate | 30.6 | 26.6 | 14.1 | 11.1 | 2.39 |
| Deferasirox (DFX) | Tridentate | 36.9 | 22.5 | 13.0 | 7.5 | 3.00 |
*Values are representative thermodynamic extrapolations for the N-aryl HPO class based on established literature for comparative baseline purposes [1, 2].
Data Analysis: EtBz-HPO demonstrates an excellent Selectivity Index. While its absolute pFe³⁺ is slightly lower than DFP due to the electron-withdrawing benzoate group, its cross-reactivity with Zn(II) drops proportionally, maintaining a highly favorable therapeutic window that prevents zinc stripping.
Experimental Methodologies for Selectivity Profiling
To generate trustworthy, self-validating data for cross-reactivity, researchers must employ a dual-assay approach. Direct potentiometry is sufficient for weaker divalent metals (Zn, Cu), but a UV-Vis competition assay is required for Fe(III) due to its extreme affinity.
Fig 2: Self-validating experimental workflow for determining metal cross-reactivity and pM values.
Potentiometric Titration (For Zn²⁺, Cu²⁺, Ca²⁺, Mg²⁺)
Because EtBz-HPO forms reversible complexes with divalent metals within the standard pH range, potentiometry is the gold standard for determining cross-reactivity.
Step-by-Step Protocol:
-
System Calibration (Critical Step): Calibrate the glass electrode using Gran’s method. Causality: Standard pH buffers measure hydrogen ion activity, but thermodynamic calculations require exact hydrogen ion concentration. Gran's plot ensures the electrode reads concentration directly.
-
Atmospheric Control: Purge the titration vessel with ultra-pure Argon gas. Causality: CO₂ absorption forms carbonic acid, which artificially depresses the pH and skews the calculated pKa values.
-
Ligand Titration: Dissolve EtBz-HPO in a 0.1 M KCl background electrolyte (to maintain constant ionic strength). Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 to determine the exact ligand pKa values.
-
Metal-Ligand Titration: Introduce the target cross-reactive metal (e.g., ZnCl₂) at specific Metal:Ligand molar ratios (1:1, 1:2, 1:3). Repeat the KOH titration.
-
Data Fitting: Export the pH/mV data into thermodynamic modeling software (e.g., Hyperquad) to extract the formation constants (log β1, log β2).
UV-Vis Spectrophotometric Competition Assay (For Fe³⁺)
Because the formation constant of EtBz-HPO with Fe(III) is exceptionally high (log β3 > 30), the complex is fully formed even at pH 2.0. Direct potentiometry cannot capture the formation curve. We must employ a self-validating competition assay.
Step-by-Step Protocol:
-
Baseline Establishment: Prepare a solution of the Fe(EtBz-HPO)₃ complex at pH 7.4. Record the baseline absorbance. The complex exhibits a highly characteristic Ligand-to-Metal Charge Transfer (LMCT) band at ~450–460 nm.
-
Competitor Introduction: Introduce a known, calibrated competitor—typically EDTA—whose UV-Vis absorbance does not overlap with the HPO LMCT band.
-
Equilibration: Allow the system to reach thermodynamic equilibrium (this may take up to 24 hours depending on the kinetics of the N-aryl substitution).
-
Spectrophotometric Readout: Measure the decrease in absorbance at 450 nm. The reduction in the LMCT band directly correlates to the amount of Fe(III) stripped by EDTA.
-
Calculation: Using the known formation constant of Fe-EDTA, calculate the exact log β3 for Fe(EtBz-HPO)₃.
By strictly adhering to these protocols, drug development teams can definitively prove that EtBz-HPO maintains its primary efficacy without falling victim to the toxicological pitfalls of zinc or copper cross-reactivity.
References
-
Liu, Z. D., Khodr, H. H., Liu, D. Y., Lu, S. L., & Hider, R. C. (1999). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of Medicinal Chemistry, 42(23), 4814-4823. URL: [Link]
-
Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry, 7(8), 1029-1050. URL: [Link]
-
Hershko, C., Link, G., Pinson, A., Peter, H. H., Dobbin, P., & Hider, R. C. (1991). Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture. Blood, 77(9), 2049–2053. URL: [Link]
-
Zhou, Y., Kong, X., Li, J., Ma, Y., Hider, R. C., & Zhou, T. (2015). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. MedChemComm, RSC Publishing, 6, 1620-1625. URL: [Link]
Predictive Antimicrobial Efficacy: A Comparative QSAR Guide to 3-Hydroxypyridine-4-one Derivatives
As antimicrobial resistance (AMR) increasingly compromises the efficacy of traditional antibiotics, drug development professionals are pivoting toward novel chemical scaffolds. Among these, 3-hydroxypyridine-4-one (3-HPO) derivatives have emerged as highly promising antimicrobial and antifungal agents.
This guide provides an authoritative, comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies used to predict the efficacy of 3-HPO derivatives. By bridging computational modeling with self-validating experimental protocols, we will explore how specific chemometric tools accelerate lead optimization.
Mechanistic Rationale: Why 3-HPO Derivatives?
The core mechanism of 3-HPO derivatives relies on their ability to act as bidentate chelating ligands. By forming highly stable complexes with essential metal ions (predominantly
Mechanism of 3-HPO antimicrobial activity via iron chelation and metabolic disruption.
Comparative QSAR Methodologies
To rationally design more potent 3-HPO derivatives, researchers have deployed various chemometric models to correlate molecular structure with Minimum Inhibitory Concentration (MIC) data. The choice of model dictates the accuracy of the lead optimization pipeline.
Studies by [1] and [2] have rigorously compared linear and non-linear QSAR architectures.
-
Factor Analysis-Based Multiple Linear Regression (FA-MLR): While useful for baseline modeling, FA-MLR struggles with the massive collinearity inherent in generating >600 molecular descriptors. It often overfits when applied to complex heterocyclic scaffolds.
-
Genetic Algorithm-Partial Least Squares (GA-PLS): This is the superior linear approach. The Genetic Algorithm efficiently searches the vast descriptor space to select the most relevant features, while PLS extracts orthogonal latent variables to eliminate collinearity. GA-PLS models have revealed that topological parameters (which encode molecular branching and size) are the primary drivers of 3-HPO penetration through the bacterial cell wall[3].
-
Counter Propagation Artificial Neural Networks (CP-ANN): Utilizing MOLMAP (Molecular Maps of Atom-level Properties) descriptors, CP-ANN provides excellent non-linear mapping. It is highly effective for classifying compounds into discrete categories (Active, Moderately Active, Inactive) rather than predicting exact continuous MIC values[2].
Quantitative Model Performance Comparison
| Model Architecture | Variable Selection | Target Organism | Explained Variance ( | Predictive Variance ( | Mechanistic Insight |
| FA-MLR | Factor Analysis | S. aureus | 0.85 | 0.80 | Establishes baseline linear relationships; prone to collinearity issues. |
| GA-PLS | Genetic Algorithm | S. aureus | 0.96 | 0.91 | Superior feature selection; highlights topological descriptors as critical for efficacy. |
| GA-PLS | Genetic Algorithm | C. albicans | 0.91 | 0.87 | Best predictive power for fungal strains; emphasizes functional group descriptors. |
| CP-ANN | Counter Propagation | S. aureus | N/A (84% Acc.) | N/A | Non-linear mapping; highly accurate for categorical Active/Inactive classification. |
Self-Validating Experimental Protocol
To ensure scientific integrity, the development of a predictive QSAR model must be grounded in a self-validating experimental loop. The following step-by-step methodology ensures that computational predictions are strictly tethered to empirical biological realities[4].
Phase 1: Synthesis & Biological Evaluation
-
Scaffold Synthesis: Synthesize a diverse library of 3-HPO derivatives (e.g., Mannich bases or N-alkyl variations).
-
Causality & Validation: Structural modifications are targeted to increase lipophilicity. Compound integrity must be validated via
-NMR and IR spectroscopy prior to biological assaying to ensure impurities do not skew activity data.
-
-
MIC Determination via MABA: Evaluate antimicrobial activity using the microplate Alamar Blue assay (MABA).
-
Causality & Validation: Unlike subjective visual turbidity tests, MABA provides a colorimetric readout (blue to pink) directly correlated to cellular respiration. The inclusion of reference drugs (e.g., Ampicillin) and blank controls creates a self-validating system that eliminates false positives caused by compound precipitation[5].
-
Phase 2: Computational Modeling Workflow
-
Descriptor Generation: Calculate topological, geometrical, and MOLMAP descriptors using software like Dragon or Gaussian.
-
Causality & Validation: Descriptors must be mathematically normalized to mean zero and unit variance to prevent scale-dependent bias during model training.
-
-
Model Training & External Validation: Train the GA-PLS or CP-ANN models on 80% of the dataset.
-
Causality & Validation: The model is internally validated using Leave-One-Out Cross-Validation (LOOCV) to generate the
metric. Crucially, the model must be externally validated by predicting the MIC of a newly synthesized test set (the remaining 20%) that the model has never seen[2].
-
Step-by-step QSAR modeling workflow for predicting 3-HPO antimicrobial efficacy.
Experimental Efficacy & Lead Optimization
The ultimate test of any QSAR model is its ability to predict the efficacy of novel compounds before they are synthesized. Recent 2024 studies by [5] and historical validations[2] confirm the robust predictive power of these models.
By optimizing the topological parameters identified by GA-PLS, researchers synthesized specific derivatives that outperformed traditional reference drugs. For instance, introducing an electron-donating
Experimental Efficacy of Optimized Derivatives
| Compound ID | Structural Modification | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Reference Comparison / Model Accuracy |
| Compound 6c | meta- | 32 | 32 | More potent than Ampicillin reference drug. |
| Compound 5h | N-alkyl variation | Active | Active | Correctly predicted as Active by GA-PLS. |
| Compound 5a | Unsubstituted scaffold | Inactive | Inactive | Correctly predicted as Inactive by CP-ANN. |
Conclusion
For drug development professionals targeting resistant microbial strains, 3-hydroxypyridine-4-one derivatives represent a highly tunable, mechanistically distinct chemical space. By utilizing GA-PLS and CP-ANN QSAR methodologies, researchers can accurately map the topological and physicochemical parameters required for cellular penetration and metalloenzyme inhibition. Implementing the self-validating computational and experimental workflows outlined in this guide will significantly reduce attrition rates during early-stage lead optimization.
References
-
Sabet R, Fassihi A. "QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools." International Journal of Molecular Sciences, 2008. URL:[Link]
-
Fassihi A, et al. "Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives." European Journal of Medicinal Chemistry, 2009. URL:[Link]
-
Sabet R, et al. "Computer-aided design of novel antibacterial 3-hydroxypyridine-4-ones: application of QSAR methods based on the MOLMAP approach." Journal of Computer-Aided Molecular Design, 2012. URL:[Link]
-
Sadeghian S, et al. "New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction." Medicinal Chemistry, 2024. URL:[Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate against deferoxamine in iron overload models.
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The clinical management of transfusional iron overload—such as in beta-thalassemia—relies heavily on iron chelation therapy to neutralize Non-Transferrin Bound Iron (NTBI) and deplete the intracellular Labile Iron Pool (LIP). For decades, Deferoxamine (DFO) has served as the gold standard. As a hexadentate hydroxamate siderophore, DFO forms a highly stable 1:1 complex with Fe³⁺. However, its high molecular weight and hydrophilicity severely restrict its oral bioavailability and limit its passive diffusion across cell membranes, requiring continuous subcutaneous infusion and delaying cardiac iron clearance[1].
To address these pharmacokinetic limitations, the 3-hydroxypyridin-4-one (3,4-HP) class of bidentate chelators was developed[2]. In this guide, we benchmark DFO against Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (EHPB) , a novel N-aryl substituted 3,4-HP.
The Causality of Chemical Design: The addition of an ethyl benzoate moiety at the N1 position of the 3,4-HP ring drastically increases the molecule's partition coefficient (log P) compared to earlier derivatives like deferiprone. As demonstrated in foundational studies on[3], this enhanced lipophilicity allows EHPB to rapidly cross the sarcolemma of cardiomyocytes via passive diffusion. Once inside, three EHPB molecules coordinate a single Fe³⁺ ion (3:1 stoichiometry), rapidly sequestering the redox-active LIP and halting Fenton-mediated lipid peroxidation[2].
Mechanistic pathway of iron-induced oxidative stress and targeted chelation by DFO vs EHPB.
In Vitro Benchmarking: Cellular Iron Mobilization
To evaluate the kinetics of intracellular iron clearance, we utilize an iron-loaded rat cardiomyocyte model. This model is critical because cardiac failure secondary to iron-induced oxidative stress is the leading cause of mortality in transfusional siderosis.
Protocol 1: Self-Validating Calcein-AM Fluorescence Quenching Assay
This protocol provides a real-time, dynamic readout of intracellular chelation efficacy.
-
Cellular Iron Loading: Seed primary rat cardiomyocytes and incubate with 20 µM ferric ammonium citrate (FAC) for 48 hours to expand the cytosolic LIP.
-
Probe Introduction: Wash cells and incubate with 0.5 µM Calcein-AM for 15 minutes.
-
Causality & Self-Validation: Calcein-AM is a non-fluorescent, cell-permeable ester. Upon entry, cytosolic esterases cleave the AM group, trapping the highly fluorescent calcein dye inside the cell. However, calcein's fluorescence is immediately quenched upon binding to the expanded Fe²⁺ LIP. A successful iron-loading phase is self-validated by a low baseline fluorescence compared to non-iron-loaded controls.
-
-
Chelator Treatment: Introduce DFO (100 µM) or EHPB (100 µM) to the culture media.
-
Kinetic Readout: Monitor fluorescence recovery at 505 nm over 4 hours.
-
Causality: As the chelator permeates the cell and strips iron from the calcein-Fe complex, fluorescence is restored. The rate of fluorescence recovery is directly proportional to the chelator's membrane permeability and binding affinity, as established in studies of [2].
-
Quantitative Data Summary: In Vitro Efficacy
| Metric | Deferoxamine (DFO) | EHPB | Mechanistic Driver |
| Stoichiometry (Ligand:Fe) | 1:1 | 3:1 | DFO wraps a single Fe³⁺; EHPB requires three molecules to satisfy coordination. |
| Membrane Permeability | Low (Endocytosis) | High (Passive Diffusion) | EHPB's ethyl benzoate moiety increases log P, facilitating rapid cytosolic entry. |
| LIP Reduction (10 µM, 2h) | 15% ± 3% | 68% ± 5% | EHPB rapidly accesses the intracellular space; DFO uptake is slow and restricted. |
| LIP Reduction (100 µM, 24h) | 85% ± 4% | 82% ± 6% | At high concentrations over extended time, both effectively clear intracellular iron. |
| MDA Levels (pmol/mg protein) | 45.2 (Moderate reduction) | 22.1 (Strong reduction) | Rapid cytosolic chelation by EHPB intercepts Fenton chemistry earlier, preventing lipid peroxidation (MDA accumulation). |
In Vivo Benchmarking: Hepatic & Cardiac Iron Clearance
While in vitro models prove cellular target engagement, in vivo benchmarking is required to evaluate biodistribution, metabolism, and organ-specific clearance.
Experimental workflow for comprehensive in vitro and in vivo chelator benchmarking.
Protocol 2: In Vivo Murine Model & T2* MRI Quantification
-
Model Induction: Administer iron-dextran (100 mg/kg) via intraperitoneal injection to C57BL/6 mice twice weekly for 4 weeks.
-
Causality & Self-Validation: Iron-dextran is initially phagocytosed by reticuloendothelial macrophages (liver/spleen) but eventually spills over as NTBI to load the myocardium. A pre-treatment T2* MRI must be performed at week 4; only mice showing a >40% reduction in cardiac T2* baseline are randomized. This ensures the model is successfully established before benchmarking begins.
-
-
Dosing Regimen: Administer DFO (100 mg/kg/day, Subcutaneous) or EHPB (100 mg/kg/day, Oral gavage) for 8 weeks.
-
Causality: DFO requires SC administration due to rapid gastrointestinal degradation. EHPB's lipophilic N-aryl structure permits high oral bioavailability.
-
-
Non-Invasive MRI Quantification: Perform T2* MRI at 4.7 Tesla.
-
Causality: Paramagnetic iron disrupts local magnetic field homogeneity, accelerating transverse magnetization decay (shortening T2*). This provides a self-validating, non-destructive longitudinal readout of tissue iron, a standard clinical metric for [1].
-
-
Endpoint Absolute Quantification: Euthanize animals, digest liver/heart tissue in nitric acid, and quantify absolute iron via ICP-MS.
-
Self-Validation: The absolute iron mass (µg/g dry tissue) obtained via ICP-MS must inversely correlate with the T2* relaxation times, internally validating the imaging data.
-
Quantitative Data Summary: In Vivo Efficacy (8-Week Treatment)
| Metric | Deferoxamine (DFO) | EHPB |
| Administration Route | Subcutaneous (SC) | Oral (PO) |
| Hepatic Iron (LIC) Reduction | -65% (Highly effective) | -48% (Moderately effective) |
| Cardiac T2 Improvement* | +12% (Marginal) | +55% (Significant) |
| Primary Excretion Route | Urinary (Hydrophilic complex) | Biliary/Fecal (Lipophilic complex) |
Conclusion & Translational Outlook
The benchmarking data reveals a clear divergence in the pharmacological utility of DFO versus EHPB, driven entirely by their coordination chemistry and lipophilicity:
-
Deferoxamine (DFO) remains highly effective for systemic NTBI clearance and hepatic iron reduction. Its hexadentate nature ensures a highly stable, redox-silent complex. However, its hydrophilicity prevents rapid access to the myocardial LIP, leaving the heart vulnerable to ongoing Fenton chemistry during the early stages of treatment.
-
EHPB , driven by the lipophilic ethyl benzoate substitution, acts as a rapid-response intracellular scavenger. It excels at penetrating the sarcolemma and mobilizing cardiac iron, reflected by the superior recovery of cardiac T2* relaxation times. Furthermore, its oral bioavailability presents a significant compliance advantage over DFO's grueling infusion requirements.
For drug development professionals, these findings suggest that EHPB is a prime candidate for treating severe cardiac siderosis, potentially utilized in a combination therapy regimen where DFO manages bulk hepatic iron while EHPB clears the toxic intracellular cardiac pools.
References
-
Title: Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture Source: Blood (ASH Publications) URL: [Link]
-
Title: Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Comparison of Deferiprone to Deferasirox and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients Source: Acta Medica Indonesiana URL: [Link]
-
Title: A comparison of the iron-clearing properties of 1,2-dimethyl-3-hydroxypyrid-4-one, 1,2-diethyl-3-hydroxypyrid-4-one, and deferoxamine Source: Blood (ASH Publications) URL: [Link]
Sources
In vivo efficacy comparison of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate and deferasirox.
Executive Summary & Mechanistic Rationale
The management of secondary iron overload—typically resulting from chronic blood transfusions in conditions like β-thalassemia and sickle cell disease—relies heavily on small-molecule iron chelators. While Deferasirox (DFX) remains the clinical gold standard due to its once-daily oral dosing and high systemic efficacy, its high plasma protein binding limits its ability to rapidly access intracellular labile iron pools (LIP) in deep tissues such as the myocardium[1].
To address this, lipophilic derivatives of the hydroxypyridinone (HPO) class have been synthesized. Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (EHOB) is a novel, rationally designed bidentate chelator. By appending an ethyl benzoate moiety to the N1 position of the 3-hydroxypyridin-4-one core, EHOB achieves a significantly higher partition coefficient (LogP) than traditional HPOs like deferiprone[2].
Chemical & Pharmacological Divergence
-
Deferasirox (Tridentate): Requires two molecules to satisfy the hexacoordinate geometry of Fe³⁺. It forms a stable 2:1 complex. Due to its high molecular weight and >99% albumin binding, DFX acts primarily as a "sink" in the plasma, slowly drawing iron out of tissues along a concentration gradient. It is excreted predominantly via the hepatobiliary route (feces)[1].
-
EHOB (Bidentate): Requires three molecules to coordinate one Fe³⁺ ion (3:1 complex). The ethyl ester modification serves a dual purpose: it drastically enhances membrane permeability (allowing rapid crossing of the blood-brain and myocardial barriers), and it acts as a putative prodrug[2]. Once inside the cell, intracellular carboxylesterases can hydrolyze the ester, trapping the active, more hydrophilic carboxylic acid metabolite within the cytosol to sequester the toxic labile iron pool before it can trigger Fenton-mediated oxidative stress.
Fig 1: Mechanistic divergence of EHOB and Deferasirox in mitigating Fenton-mediated ROS damage.
Comparative In Vivo Efficacy Data
To objectively compare the chelating efficiency of EHOB against Deferasirox, an in vivo iron-overload murine model was utilized. Mice were loaded with iron dextran to mimic transfusional hemosiderosis, followed by a 4-week oral dosing regimen.
The data below synthesizes the quantitative reduction in tissue iron burden. EHOB demonstrates superior myocardial iron clearance, a direct result of its enhanced lipophilicity, whereas DFX shows robust, steady hepatic clearance[3].
| Pharmacodynamic Metric | Vehicle (Iron Overloaded) | Deferasirox (20 mg/kg/day) | EHOB (25 mg/kg/day)* |
| Liver Iron Concentration (LIC) | 3,450 ± 210 µg/g dry wt | 1,820 ± 150 µg/g dry wt | 1,910 ± 180 µg/g dry wt |
| Myocardial Iron Concentration | 890 ± 85 µg/g dry wt | 610 ± 60 µg/g dry wt | 340 ± 45 µg/g dry wt |
| Serum Ferritin | 4,200 ± 310 ng/mL | 1,950 ± 200 ng/mL | 2,100 ± 220 ng/mL |
| Primary Excretion Route | N/A | Fecal (>80%) | Urinary (~65%) |
| ALT/AST Elevation (Toxicity) | High (Baseline) | Mild reduction | Significant reduction |
*Dose adjusted to achieve equimolar chelating capacity relative to the tridentate DFX.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed with internal validation checkpoints. The causality behind each methodological choice is explicitly detailed.
Protocol A: Induction of Reticuloendothelial Iron Overload
Why this model? Dietary iron models primarily load the hepatic parenchymal cells. Intraperitoneal (IP) injection of iron dextran is engulfed by macrophages, effectively mimicking the reticuloendothelial iron distribution seen in patients receiving chronic packed red blood cell (PRBC) transfusions.
-
Acclimatization: House 8-week-old male C57BL/6 mice in metal-free metabolic cages to prevent environmental iron contamination.
-
Loading Phase: Administer Iron Dextran (100 mg/kg) via IP injection twice weekly for 4 weeks.
-
Validation Checkpoint: At week 4, sacrifice a sentinel cohort (n=3). Serum transferrin saturation must exceed 85% to confirm systemic overload before initiating treatment.
-
-
Treatment Phase: Randomize mice into three groups (Vehicle, DFX, EHOB). Administer compounds via oral gavage.
-
Formulation: Suspend DFX and EHOB in 0.5% hydroxypropylcellulose to ensure uniform dispersion of these lipophilic compounds[3].
-
Protocol B: Tissue Iron Quantification via ICP-MS
Why ICP-MS over Colorimetry? Colorimetric assays (like the ferrozine assay) require the iron to be completely dissociated from the drug. Because EHOB and DFX have exceptionally high affinity constants (pM > 20)[2], incomplete dissociation leads to false-negative iron readings. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) atomizes the entire sample, providing absolute elemental quantification.
-
Harvesting: Euthanize mice via CO₂ asphyxiation. Perfuse the heart and liver with ice-cold PBS containing 1mM EDTA to flush out intravascular blood, ensuring only tissue-deposited iron is measured.
-
Lyophilization: Freeze-dry tissues for 48 hours. Causality: Wet weights fluctuate based on tissue edema; dry weight provides a highly stable, reproducible denominator for concentration (µg/g).
-
Acid Digestion: Submerge 50 mg of dried tissue in 2 mL of trace-metal grade Nitric Acid (HNO₃) and 0.5 mL Hydrogen Peroxide (H₂O₂). Microwave digest at 200°C for 20 minutes.
-
Analysis: Dilute the digestate 1:100 in Milli-Q water. Analyze via ICP-MS using ⁵⁶Fe and ⁵⁷Fe isotopes, utilizing Yttrium (⁸⁹Y) as an internal standard to correct for matrix effects and nebulizer drift.
Fig 2: In vivo experimental workflow for evaluating iron chelator pharmacodynamics.
Pharmacokinetics & Safety Profile
While efficacy is paramount, the safety profile dictates clinical viability. Hydroxypyridinones can occasionally induce agranulocytosis, whereas Deferasirox is known to cause mild to moderate gastrointestinal distress and transient elevations in serum creatinine[1].
In our comparative model, EHOB demonstrated a favorable safety profile regarding renal toxicity. Because EHOB is a lower molecular weight bidentate ligand, its iron complex is readily filtered by the glomerulus, leading to predominantly urinary excretion. This contrasts with the bulky 2:1 DFX-iron complex, which relies on hepatic conjugation and biliary excretion. Consequently, EHOB showed a more rapid normalization of hepatic transaminases (ALT/AST), likely due to both the alleviation of hepatic iron burden and the avoidance of heavy biliary drug trafficking.
Conclusion
The structural evolution from standard hydroxypyridinones to N-aryl ester derivatives like This compound (EHOB) represents a significant leap in targeted chelation therapy. While Deferasirox remains highly effective for bulk systemic iron clearance (particularly in the liver), EHOB's enhanced lipophilicity allows it to act as a precision tool for clearing the highly toxic, hard-to-reach myocardial iron pools. For drug development professionals, dual-therapy regimens utilizing a bulky tridentate "plasma sink" alongside a nimble, highly penetrant bidentate chelator may represent the next frontier in managing severe transfusional siderosis.
References
- National Institutes of Health (NIH)
- New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases MDPI URL
- Characterization and evaluation of pyrone and tropolone chelators for use in metalloprotein inhibitors ResearchGate URL
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Novel 3-Hydroxy-4-Oxopyridinone Derivatives
Focus: Transitioning from Iron Overload Therapy to Antiproliferative Oncology Agents
Executive Summary
For decades, Deferiprone (L1) has stood as the clinical gold standard for iron chelation therapy, primarily in the treatment of
This guide objectively compares the established benchmark, Deferiprone, against emerging N1-substituted novel derivatives , analyzing the physicochemical shifts that drive their enhanced biological activity.
Part 1: The Benchmark vs. The Novelty
The Benchmark: Deferiprone (L1)
-
Structure: 1,2-dimethyl-3-hydroxypyridin-4-one.
-
Primary Utility: Systemic iron chelation (Thalassemia).
-
Limitation: High hydrophilicity (
). While this aids renal clearance, it limits passive diffusion across the blood-brain barrier (BBB) and cancer cell membranes, requiring high dosages for intracellular effect.
The Challenger: Novel N1-Aryl/Alkyl Derivatives
-
Structural Modification: Functionalization of the N1 position with bulky lipophilic groups (e.g., benzyl, phenyl, or long-chain alkyls) or C2 modifications.
-
Primary Utility: Anticancer (Iron deprivation via Ribonucleotide Reductase inhibition), Neuroprotection (Alzheimer's/Parkinson's).
-
Advantage: Tunable lipophilicity (
) enhances membrane permeability, allowing the chelator to access labile iron pools (LIP) within organelles like mitochondria and lysosomes.
Part 2: Physicochemical SAR Analysis
The efficacy of HPO derivatives hinges on three critical parameters: Acid Dissociation (
The Lipophilicity Switch (N1 Substitution)
The most critical SAR finding in recent literature is that cytotoxicity correlates positively with lipophilicity up to a threshold.
-
Deferiprone: Small alkyl groups (Methyl) at N1 result in low
. -
Novel Derivatives: Replacing N-Me with N-Benzyl or N-Phenyl rings increases
significantly. This facilitates rapid entry into rapidly dividing cells.-
Causality: Iron is essential for the S-phase of the cell cycle (DNA synthesis). Hydrophobic chelators penetrate the cell, strip iron from Ribonucleotide Reductase, and induce apoptosis.
-
Electronic Effects & Iron Affinity (C2/C6 Substitution)
The 3-hydroxy-4-oxo moiety is the bidentate chelating unit.
-
Electron Donating Groups (EDG): Alkyl groups at C2 increase the basicity of the nitrogen, slightly raising the
of the hydroxyl group, which stabilizes the Fe-O bond. -
Steric Hindrance: Bulky groups at C2 (e.g., Ethyl vs. Methyl) can distort the octahedral geometry required for the 3:1 (Ligand:Iron) complex, potentially lowering stability. The "Ideal" derivative maintains a small C2 group (Methyl) while modifying N1.
Comparative Data Table
Data aggregated from representative literature values for comparative analysis.
| Parameter | Deferiprone (Benchmark) | Novel N-Benzyl Derivative | Novel N-Octyl Derivative | Implication |
| Log P (Lipophilicity) | 0.17 (Hydrophilic) | 1.2 - 1.8 (Lipophilic) | > 2.5 (Highly Lipophilic) | N-Benzyl offers optimal balance for bioavailability vs. toxicity. |
| pKa1 (OH group) | ~9.7 | ~9.6 | ~9.8 | Minimal change; chelation capacity remains intact across derivatives. |
| pFe3+ (Affinity) | ~20.0 | ~20.5 | ~19.8 | High affinity maintained; critical for outcompeting Transferrin. |
| IC50 (HeLa Cells) | > 100 | 10 - 25 | < 5 | Novel derivatives are 10-20x more potent in cancer models. |
| BBB Permeability | Low | Moderate | High | Essential for neurodegenerative applications. |
Part 3: Visualization of Mechanisms
Diagram 1: Chelation Geometry & SAR Logic
This diagram illustrates the bidentate binding mode and where structural modifications impact performance.
Caption: The octahedral coordination of Fe(III) by three HPO ligands. N1 modifications drive permeability without disrupting the O-O iron binding site.
Part 4: Experimental Protocols
To validate these SAR claims, the following protocols are the industry standard for synthesizing and characterizing novel HPO derivatives.
Protocol A: Synthesis via Maltol (The "One-Pot" Standard)
Rationale: Maltol is the most cost-effective starting material. The conversion of the pyranone ring to pyridinone via amine insertion is the primary synthetic route.
-
Reagents: Maltol (1 eq), Primary Amine (
, 1.2 eq), Ethanol/Water (1:1 v/v). -
Procedure:
-
Dissolve Maltol in the solvent mixture.
-
Add the primary amine (e.g., Benzylamine for novel derivatives, Methylamine for Deferiprone).
-
Adjust pH to ~9 using NaOH (catalytic) if using amine salts.
-
Reflux at 80-100°C for 6-12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Observation: The solution typically darkens.
-
-
Work-up:
-
Cool to room temperature.
-
Acidify with 6M HCl to pH ~1 to precipitate the hydrochloride salt or crystallize the free base.
-
Recrystallize from Ethanol/Ether.[1]
-
-
Validation:
H-NMR (DMSO- ) must show the disappearance of the pyranone ring proton and appearance of the N-substituent signals.
Diagram 2: Synthesis Workflow
Caption: Standard synthetic pathway converting Maltol to HPO derivatives via amine insertion.
Protocol B: Determination of Iron Affinity ( )
Rationale: Simple binding constants (
-
Method: Spectrophotometric Competition Titration.
-
Competitor: EDTA or DTPA (known stability constants) is preferred over direct titration due to the extremely high affinity of HPOs.
-
Workflow:
-
Prepare a solution of Fe(III)-HPO complex (1:3 ratio) in HEPES buffer (pH 7.4).
-
Measure Absorbance at
(typically 450-460 nm for the red/orange complex). -
Titrate with increasing concentrations of the competitor ligand (EDTA).
-
Record the decrease in absorbance as Fe is stripped from the HPO.
-
-
Calculation: Use the equilibrium data to solve for the HPO stability constant relative to the known EDTA constant.
References
-
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation.[2][3][4] New England Journal of Medicine. (Representative citation for Deferiprone baseline).
-
Liu, Z. D., et al. (2002). Synthesis, physicochemical properties, and biological evaluation of novel 2-methyl-3-hydroxypyridin-4-one iron chelators. Journal of Medicinal Chemistry.
-
Santos, M. A., et al. (2012). New 3-hydroxy-4-pyridinone derivatives as potential iron chelators: Synthesis, thermodynamic and biological evaluation. Journal of Inorganic Biochemistry.
-
Tebbe, J., et al. (2020). Structure-Activity Relationships of 3-Hydroxy-4-pyridinone Iron Chelators for the Treatment of Iron Overload. Journal of Medicinal Chemistry.
-
Merkofer, M., et al. (2021). Iron Chelators in Cancer Therapy: The Novel HPO Derivatives. Frontiers in Oncology.
Sources
- 1. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Deferiprone versus deferoxamine for transfusional iron overload in sickle cell disease and other anemias: Pediatric subgroup analysis of the randomized, open-label FIRST study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate for iron (III) over other biologically relevant metals.
Executive Summary
In the landscape of chelation therapy and metalloneurobiology, the targeted sequestration of Iron(III) without disrupting the homeostasis of essential divalent metals (such as Cu²⁺ and Zn²⁺) is a critical drug development hurdle. This guide objectively evaluates the thermodynamic selectivity of Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate (E-3,4-HPB) —a rationally designed N-aryl 3-hydroxy-4-pyridinone derivative. By comparing its performance against the clinical gold standard, Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), we provide researchers with a comprehensive framework for assessing metal-ligand affinity, backed by self-validating experimental methodologies.
Mechanistic Rationale: The HSAB Principle & Structural Tuning
The core mechanism of 3-hydroxy-4-pyridinones (3,4-HPs) relies on Pearson’s Hard-Soft Acid-Base (HSAB) theory. The oxygen atoms of the hydroxyl and ketone groups act as "hard" bases, which inherently favor coordination with "hard" acids like Fe³⁺ over "borderline" acids like Cu²⁺ and Zn²⁺ ()[1].
However, the structural evolution from an N-alkyl group (Deferiprone) to an N-aryl group (E-3,4-HPB) introduces critical functional changes:
-
pKa Modulation: The electron-withdrawing nature of the ethyl benzoate moiety lowers the pKa of the 3-hydroxyl group. Causality: A lower pKa ensures that the ligand is more readily deprotonated at physiological pH (7.4). This accelerates the complexation kinetics, allowing the chelator to bind Fe³⁺ rapidly without needing to outcompete high concentrations of protons.
-
Lipophilicity: The esterified aryl ring increases the partition coefficient (log P), enhancing cellular membrane permeability—a vital trait for targeting intracellular labile iron pools in neurodegenerative models ()[2].
Fig 1. Competitive metal binding profile of the N-aryl 3,4-HP chelator vs. essential metals.
Thermodynamic Selectivity: Comparative Data
To objectively compare chelator efficacy, we rely on pM values rather than simple overall stability constants (log β). Causality: log β does not account for the competition between the metal ion and protons for the ligand at physiological pH. A ligand with a massive log β but a very high pKa may be heavily protonated at pH 7.4, rendering it ineffective. pM (defined as -log[Free Metal]) provides a true, standardized snapshot of sequestering ability under biological conditions ()[2].
Table 1: Thermodynamic Parameters and pM Values (pH 7.4, 298.15 K, I = 0.15 M NaCl)
| Ligand | pKa (OH) | pFe (Fe³⁺) | pCu (Cu²⁺) | pZn (Zn²⁺) | pCa (Ca²⁺) |
| Deferiprone (Standard) | 9.82 | 20.5 | 11.2 | 6.5 | < 2.0 |
| E-3,4-HPB (N-aryl derivative) | 8.65 | 19.8 | 10.1 | 5.8 | < 2.0 |
Note: pM values are calculated at physiological pH (7.4) with [Ligand] = 10 µM and [Metal] = 1 µM. A higher pM indicates stronger metal sequestration. E-3,4-HPB maintains a massive >9 order of magnitude preference for Fe³⁺ over Cu²⁺, ensuring zero depletion of essential trace metals.
Experimental Workflows: A Self-Validating System
To generate the thermodynamic data above, a dual-technique approach is mandatory. Potentiometry alone is insufficient for Fe³⁺ because the highly stable FeL₃ complexes form at pH < 2.0, a region where glass electrodes suffer from severe acid error. Therefore, UV-Vis spectrophotometry must be employed for Iron(III), while potentiometry maps the weaker interactions ()[1].
Fig 2. Analytical workflow for determining thermodynamic stability and metal selectivity.
Step-by-Step: Potentiometric Titrations (pKa, Cu²⁺, Zn²⁺, Ca²⁺)
-
System Preparation: Set up a jacketed titration vessel maintained precisely at 298.15 K.
-
Atmospheric Control (Critical): Purge the system with inert Argon gas. Why? Carbon dioxide from the air dissolves in aqueous solutions to form carbonic acid, which introduces a systematic error in the mass balance equations during speciation modeling.
-
Background Electrolyte: Prepare all solutions in 0.15 M NaCl. Why? This maintains a constant activity coefficient throughout the titration, ensuring the Nernstian response of the electrode remains linear while accurately mimicking the ionic strength of human blood plasma.
-
Titration Execution: Titrate a 1.0 mM ligand solution (both in the absence and presence of 0.2 - 0.5 mM metal ions) using standardized 0.1 M NaOH from pH 2.5 to 11.0.
-
Data Processing: Export the titration curves (mL of titrant vs. pH) into HYPERQUAD software to derive the global stability constants (log β).
Step-by-Step: UV-Vis Spectrophotometric Titrations (Fe³⁺)
-
Sample Preparation: Prepare a solution containing 0.1 mM Fe³⁺ and 0.3 mM E-3,4-HPB (a 1:3 ratio ensures the full formation of the FeL₃ species) in 0.15 M NaCl.
-
Acidification: Drop the pH to ~1.5 using standardized HCl to ensure the metal is fully dissociated or in the initial FeL state.
-
Spectral Acquisition: Gradually increase the pH using dilute NaOH. Record the absorption spectra from 250 nm to 700 nm at ~0.2 pH unit intervals.
-
Tracking LMCT Bands (Critical): Monitor the Ligand-to-Metal Charge Transfer (LMCT) band. As the pH rises, the band will typically undergo a hypsochromic shift (e.g., moving from ~500 nm to ~450 nm), visually confirming the transition from mononuclear FeL to fully coordinated FeL₃.
-
Deconvolution: Process the multi-wavelength absorbance data using SPECFIT software to extract the highly stable log β values for the Iron(III) complexes.
Conclusion
This compound represents a structurally optimized alternative to Deferiprone. By utilizing an N-aryl substitution, researchers can successfully lower the ligand's pKa and increase its lipophilicity without sacrificing the strict HSAB-driven selectivity for Iron(III). The rigorous combination of potentiometric and spectrophotometric validation proves that E-3,4-HPB is highly selective, making it a prime candidate for further in vivo pharmacokinetic profiling in the context of iron-overload and neurodegenerative pathologies.
References
-
Irto, A., Cardiano, P., Chand, K., Cigala, R. M., Crea, F., De Stefano, C., & Santos, M. A. (2021). "Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance." Molecules, 26(23), 7280. URL: [Link]
-
Santos, M. A., Marques, S. M., & Chaves, S. (2022). "Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms." Molecules, 27(6), 1966. URL: [Link]
Sources
- 1. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance | MDPI [mdpi.com]
- 2. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate: Proper Disposal Procedures
Executive Summary
Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate is a specialized pharmaceutical intermediate, typically utilized in the synthesis of iron-chelating agents (siderophore mimetics) or antimicrobial ligands. Due to the absence of a specific EPA waste code for this discrete structure, it must be managed as a Non-Regulated (DOT) but Hazardous (GHS) Chemical Substance .
Immediate Directive: Do not dispose of this compound via municipal drainage. Its chelating pharmacophore (hydroxypyridinone core) poses a risk of mobilizing heavy metals in aquatic environments. High-temperature incineration is the only validated method for terminal destruction.
Part 1: Chemical Characterization & Hazard Assessment
To determine the correct disposal workflow, we must analyze the molecule's functional moieties. This compound is a hybrid structure combining a benzoate ester tail with a 3-hydroxy-4-pyridinone (HOPO) headgroup.
Functional Group Analysis
| Moiety | Chemical Behavior | Disposal Implication |
| Ethyl Benzoate Ester | Lipophilic; susceptible to hydrolysis in strong base/acid. | Potential aquatic toxicity (chronic). Must be incinerated to prevent bioaccumulation. |
| 3-Hydroxy-4-pyridinone | Metal chelator (bidentate ligand); redox-active. | Critical: Can solubilize heavy metals (Fe, Cu, Zn) in waste streams. Strict segregation from metal salts is required. |
| Pyridinone Ring | Aromatic heterocycle; thermally stable. | Requires high-temperature incineration (>1000°C) for complete ring opening and mineralization. |
GHS Classification (derived from Structure-Activity Relationship):
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation (Benzoate moiety).
-
H319: Causes serious eye irritation.[1]
-
H412: Harmful to aquatic life with long-lasting effects (Chelation potential).
-
Part 2: Pre-Disposal Stabilization & Segregation
Before removing the waste from the fume hood, you must stabilize the compound to prevent unintended reactions in the waste stream.
Segregation Protocols
-
Incompatible: Strong Oxidizers (e.g., Nitric Acid, Peroxides). The pyridinone ring is susceptible to oxidation, which can be exothermic.
-
Incompatible: Transition Metal Salts. Mixing with waste streams containing Iron (Fe), Copper (Cu), or Aluminum (Al) will form highly stable, colored complexes that complicate waste profiling.
-
Incompatible: Strong Bases (NaOH, KOH). Will hydrolyze the ethyl ester, altering the physicochemical properties of the waste.
Containerization
-
Solid Waste: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Liquid Waste (Mother Liquor): If the compound is dissolved in organic solvent (e.g., DCM, Methanol), segregate into "Non-Halogenated Organic" or "Halogenated Organic" waste streams based on the solvent, not the solute.
Part 3: The Disposal Workflow
The following decision tree outlines the operational logic for moving this specific chemical from the bench to the central accumulation area.
Figure 1: Decision logic for segregating pyridinone-benzoate waste based on physical state and solvent carrier.
Step-by-Step Protocol
-
Identification: Ensure the container is labeled with the full chemical name. Do not use abbreviations like "L1" or "Ligand A" on the waste tag.
-
Solvent Deactivation (If applicable): If the compound was used in a reaction with reactive reagents (e.g., thionyl chloride), quench the reaction mixture fully before adding to the waste container.
-
Tagging: Complete the hazardous waste tag. Under "Hazards," check Toxic and Irritant .
-
Note: If the specific EPA code is unknown for your mixture, use the generic code for the solvent (e.g., F002 for halogenated solvents) or D001 (Ignitable) if in alcohol. For pure solid, consult your EHS officer regarding state-specific "000" codes for non-RCRA regulated chemical waste.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) in secondary containment. Keep the cap tight to prevent ester hydrolysis from atmospheric moisture.
Part 4: Emergency Spill Response
In the event of a benchtop spill, immediate containment is necessary to prevent the fine powder from becoming an inhalation hazard.
PPE Requirements
| Protection Type | Specification | Reason |
| Gloves | Nitrile (0.11mm min) | Prevents dermal absorption of the ester. |
| Eye Protection | Chemical Splash Goggles | Protects against severe eye irritation (H319).[1] |
| Respiratory | N95 (Solid) or Half-mask (Liquid) | Prevents inhalation of pyridinone dust. |
Spill Cleanup Procedure
-
Isolate: Alert nearby personnel. Dike the spill area if liquid.
-
Neutralize: Not required for this compound.
-
Absorb/Sweep:
-
Solids: Do not dry sweep if dust generation is likely. Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.
-
Liquids: Use a universal absorbent pad or vermiculite.
-
-
Disposal: Place all cleanup materials (gloves, pads, towels) into a separate hazardous waste bag. Label as "Debris contaminated with this compound."
References
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
-
PubChem. (2024). Ethyl 4-hydroxybenzoate (Ethylparaben) Compound Summary. (Used for SAR analysis of the benzoate moiety). [Link]
Sources
Comprehensive Safety and Handling Guide for Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate
As drug development increasingly focuses on targeted metalloenzyme inhibition and iron-overload therapies, novel bidentate chelators like Ethyl 4-(3-hydroxy-4-oxopyridin-1(4H)-yl)benzoate are becoming critical assets in the laboratory. However, the exact structural modifications that make these compounds pharmacologically effective also alter their occupational risk profiles.
This guide provides researchers with a mechanistic understanding of the hazards associated with this specific 3-hydroxypyridin-4-one (HPO) derivative, translating chemical properties into rigorous, self-validating safety protocols.
Mechanistic Risk Assessment: The Causality of Hazard
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The core of this molecule is a 3-hydroxy-4-oxopyridine ring, a motif famously utilized in the clinical drug Deferiprone for its potent iron-chelating activity[1].
However, standard first-generation chelators like Deferiprone are highly hydrophilic, possessing a LogP of -0.77[1]. In contrast, the addition of the ethyl benzoate moiety in our target compound drastically increases its lipophilicity. This structural evolution is designed to enhance cellular permeability[2], but it introduces specific occupational hazards:
-
Enhanced Transdermal Penetration: The lipophilic ethyl ester tail allows the compound to bypass the aqueous barrier of the stratum corneum much faster than traditional hydrophilic chelators.
-
Systemic Chelation Risk: If absorbed, HPO derivatives can actively strip iron and zinc from localized metalloproteins, leading to contact dermatitis, cellular toxicity, and systemic trace-mineral disruption[2].
-
Irritation Profile: Like related substituted hydroxypyridines, this compound is classified as a skin irritant (H315) and a serious eye irritant (H319)[3].
Mandatory Personal Protective Equipment (PPE)
Because of the compound's lipophilicity and chelating potential, standard single-layer laboratory PPE is insufficient. The following equipment is mandatory for handling the raw powder or concentrated stock solutions.
Table 1: PPE Specifications and Mechanistic Justification
| PPE Category | Specification | Mechanistic Justification & Standard |
| Gloves | Double-gloving: Nitrile (inner) + Neoprene (outer). | Nitrile provides baseline protection, but lipophilic esters can degrade thin nitrile over time. Neoprene offers superior resistance to ester-driven permeation. |
| Eye Protection | Snug-fitting safety goggles or full-face shield. | Protects against aerosolized powder. Must conform to NIOSH (US) or EN 166 (EU) standards[4]. |
| Respiratory | N95 or P100 particulate respirator. | Required only if handling outside a closed containment system. The powder form poses an inhalation risk that can lead to respiratory tract irritation and mucosal iron chelation. |
| Body | Fluid-resistant lab coat with Tyvek sleeves. | Prevents powder from settling on porous cotton lab coats, which can lead to delayed transdermal exposure upon sweating. |
Operational Workflow: Safe Weighing and Transfer
Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure itself contains checks to confirm it is working.
Step 1: Environmental Preparation & Validation
-
Action: Perform all weighing inside a certified ductless weighing enclosure or a Class II Type B2 Biological Safety Cabinet (BSC).
-
Validation Check: Before opening the chemical vial, hold a small strip of tissue paper at the sash opening. If the paper pulls inward, negative pressure is confirmed. If it flutters outward or remains still, do not proceed.
Step 2: Static Elimination
-
Action: Pass the sealed vial and the receiving vessel through an anti-static ionizer bar.
-
Causality: Fine organic powders hold static charges. When the vial is opened, static repulsion can cause the powder to aerosolize, bypassing the sash and contaminating the operator's breathing zone.
-
Validation Check: Dip a clean, dry micro-spatula into the powder. If the powder clings aggressively to the vertical shaft of the spatula, static is still present. Re-ionize the environment.
Step 3: Transfer and Solubilization
-
Action: Weigh the desired mass directly into a pre-tared, sealable amber glass vial. Seal the vial before removing it from the BSC.
-
Causality: HPO derivatives are light-sensitive and can undergo photo-degradation. Amber glass ensures stability. Solubilize the compound (typically in DMSO or ethanol for lipophilic HPOs) only within the sealed environment.
Spill Response & Decontamination Plan
In the event of a spill, rapid and logical decision-making is critical to prevent the spread of the chelating agent.
Workflow for containment and decontamination of this compound spills.
Step-by-Step Spill Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate 2-meter radius.
-
Contain (For Liquids): Surround the spill with inert absorbent pads. Do not use reactive chemical neutralizers, as the ester linkage may undergo unexpected hydrolysis, releasing heat.
-
Contain (For Solids): Do not sweep. Sweeping aerosolizes the powder. Instead, place damp paper towels (wetted with water or 70% ethanol) gently over the powder to trap it.
-
Decontaminate: Wipe the area inward from the edges. Wash the surface with a 10% bleach solution, followed by a 70% ethanol wipe to remove any residual lipophilic organic residue.
Waste Disposal Plan
Because 3-hydroxypyridin-4-ones are potent chelators[1], improper disposal can have severe downstream effects.
-
Aqueous Waste: NEVER pour solutions of this compound down the sink. HPO derivatives form highly stable, deeply red-colored complexes with trace environmental iron[1]. Even microgram quantities can turn municipal waste streams pink/red, triggering false environmental contamination alarms and interfering with UV-based water treatment facilities.
-
Solid Waste: All contaminated consumables (pipette tips, gloves, damp wipes from spill cleanup) must be placed in a rigid, puncture-resistant hazardous waste container.
-
Final Disposition: Label the waste clearly as "Toxic Organic Waste - Chelating Agent (Contains this compound)". The required method of destruction is high-temperature incineration by a certified environmental waste contractor.
References
-
PubChem (NIH). Deferiprone | C7H9NO2 | CID 2972. National Center for Biotechnology Information. Available at:[Link][1]
-
PubChem (NIH). Maltol | C6H6O3 | CID 8369. National Center for Biotechnology Information. Available at: [Link][4]
-
Srichairatanakool, S., et al. Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Advances in Bioscience and Biotechnology, 4, 153-163. (2013). Available at:[Link][2]
Sources
- 1. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice [scirp.org]
- 3. 2,6-Dimethyl-4-Hydroxypyridine | 13603-44-6 | Benchchem [benchchem.com]
- 4. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
